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Core Science & Biosynthesis

Foundational

Cyclopentyl(1H-pyrazol-4-yl)methanol: A Strategic Pharmacophore in Structure-Based Kinase Inhibitor Design

Executive Summary In the landscape of modern medicinal chemistry, the design of small-molecule kinase inhibitors heavily relies on privileged scaffolds that can effectively mimic the adenine ring of adenosine triphosphat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of small-molecule kinase inhibitors heavily relies on privileged scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP). Cyclopentyl(1H-pyrazol-4-yl)methanol (CAS: 1933627-52-1) has emerged as a highly versatile and structurally efficient building block for this purpose[1]. By combining the heteroaromatic hydrogen-bonding capacity of a pyrazole ring, the tunable functionalization of a carbinol linker, and the lipophilic bulk of a cyclopentyl group, this compound serves as a critical intermediate in the synthesis of potent inhibitors targeting kinases such as Cyclin-Dependent Kinase 2 (CDK2), Insulin-like Growth Factor 1 Receptor (IGF-1R), and p38 Mitogen-Activated Protein (MAP) kinase[2][3].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural rationale, synthetic methodologies, and biological evaluation protocols associated with Cyclopentyl(1H-pyrazol-4-yl)methanol.

Physicochemical Profiling & Structural Rationale

Understanding the thermodynamic and spatial contributions of each moiety within Cyclopentyl(1H-pyrazol-4-yl)methanol is essential for rational drug design.

Quantitative Data Summary
PropertyValueImplication for Drug Design
Chemical Name Cyclopentyl(1H-pyrazol-4-yl)methanolStandard IUPAC nomenclature.
CAS Registry Number 1933627-52-1Unique identifier for commercial sourcing[1].
Molecular Formula C9H14N2OLow molecular weight allows for downstream elaboration.
Molecular Weight 166.22 g/mol Highly efficient Ligand Efficiency (LE) starting point.
H-Bond Donors 2 (Pyrazole NH, Hydroxyl OH)Crucial for interacting with the kinase hinge region backbone.
H-Bond Acceptors 2 (Pyrazole N, Hydroxyl O)Facilitates bidentate interactions.
Rotatable Bonds 2Low conformational entropy penalty upon target binding.
Causality in Structural Design

The efficacy of this scaffold in medicinal chemistry is not coincidental; it is governed by strict thermodynamic and steric principles:

  • The 1H-Pyrazol-4-yl Core: The pyrazole ring acts as a bioisostere for the adenine ring of ATP. The adjacent nitrogen atoms serve as a bidentate hydrogen-bond donor/acceptor pair. When docked into the ATP-binding pocket of a kinase, this motif forms highly stable hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Leu83 in CDK2)[3].

  • The Cyclopentyl Ring: Hydrophobic pockets, such as the gatekeeper region adjacent to the ATP-binding site, require lipophilic occupancy to drive binding affinity via van der Waals interactions and the displacement of high-energy water molecules. The cyclopentyl ring is entropically superior to linear alkyl chains because its restricted conformational flexibility minimizes the entropy loss (

    
    ) upon binding[2].
    
  • The Methanol (Carbinol) Linker: The secondary alcohol serves a dual purpose. Structurally, it acts as a vector for further synthetic elaboration (e.g., oxidation to a ketone or coupling to form an ether/amine). Biologically, the hydroxyl group can act as a hydrogen bond donor to structural water molecules or polar residues (e.g., Asp or Glu) within the catalytic cleft.

Application in Kinase Inhibitor Design

The integration of Cyclopentyl(1H-pyrazol-4-yl)methanol into a Structure-Based Drug Design (SBDD) campaign typically follows a highly iterative workflow.

Workflow for Structure-Based Drug Design utilizing the pyrazole-methanol scaffold.

When targeting the CDK2/Rb signaling pathway—a major driver in various malignancies—derivatives of this compound act as ATP-competitive inhibitors, effectively halting the cell cycle at the G1/S transition[3].

Mechanism of action for CDK2 inhibition by cyclopentyl-pyrazole derivatives.

Synthetic Methodology

To utilize Cyclopentyl(1H-pyrazol-4-yl)methanol, researchers must often synthesize it from commercially available precursors. The following protocol outlines a highly efficient, self-validating Grignard addition workflow.

Step-by-Step Synthesis Protocol
  • Nitrogen Protection (Masking the Acidic Proton):

    • Action: Dissolve 1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM). Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH). Stir at room temperature for 4 hours.

    • Causality: The pyrazole NH is highly acidic (pKa ~14). If left unprotected, it will immediately quench the basic Grignard reagent in the next step, resulting in a failed reaction. The tetrahydropyranyl (THP) group effectively masks this proton.

  • Nucleophilic Addition (Carbon-Carbon Bond Formation):

    • Action: Isolate the protected aldehyde and dissolve it in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath. Dropwise, add cyclopentylmagnesium bromide (1.2 eq).

    • Causality: The Grignard addition is highly exothermic. Maintaining the reaction at 0 °C controls the reaction kinetics, preventing unwanted side reactions such as enolization or homocoupling of the organomagnesium species.

  • Reaction Quenching & Extraction:

    • Action: Quench the reaction slowly with saturated aqueous ammonium chloride (

      
      ). Extract the aqueous layer with ethyl acetate (EtOAc) three times.
      
    • Causality:

      
       provides mild acidic protons to safely decompose the reactive magnesium alkoxide intermediate into the desired secondary alcohol without prematurely cleaving the acid-sensitive THP protecting group.
      
  • Deprotection (Liberating the Pharmacophore):

    • Action: Dissolve the crude THP-protected alcohol in methanol (MeOH). Add 2M HCl and stir at room temperature for 2 hours. Neutralize with saturated

      
      .
      
    • Causality: The acidic conditions rapidly hydrolyze the acetal linkage of the THP group, liberating the free pyrazole NH required for kinase hinge-binding.

  • Purification:

    • Action: Purify the crude product via flash column chromatography (silica gel, gradient elution of DCM:MeOH, 95:5) to yield pure Cyclopentyl(1H-pyrazol-4-yl)methanol.

Experimental Protocol: In Vitro Kinase Assay

Once derivatives of Cyclopentyl(1H-pyrazol-4-yl)methanol are synthesized, their biological efficacy must be validated. The following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol is designed as a self-validating system to accurately measure


 values against target kinases (e.g., CDK2).
TR-FRET Assay Protocol
  • Buffer Preparation:

    • Action: Prepare 1X Kinase Buffer consisting of 50 mM HEPES (pH 7.5), 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.
      
    • Causality:

      
       is an essential cofactor that coordinates with ATP in the kinase active site. Brij-35 is a non-ionic detergent that prevents the non-specific adsorption of the kinase to the plastic walls of the microplate, ensuring accurate enzyme concentrations.
      
  • Compound Dilution & Pre-incubation:

    • Action: Serially dilute the test compounds in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1%. Add the target kinase (e.g., CDK2/Cyclin E at 1 nM final concentration) and incubate for 30 minutes at room temperature.

    • Causality: A 30-minute pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the target enzyme before the competitive substrate (ATP) is introduced. Keeping DMSO at

      
       prevents solvent-induced enzyme denaturation.
      
  • Reaction Initiation (The

    
     Rule): 
    
    • Action: Initiate the reaction by adding a substrate mix containing ULight-labeled Myelin Basic Protein (MBP) and ATP. Crucial: The ATP concentration must be set exactly to its apparent Michaelis constant (

      
      ) for the specific kinase batch.
      
    • Causality: Running the assay at the ATP

      
       ensures the assay is highly sensitive to ATP-competitive inhibitors (like pyrazole derivatives) while remaining physiologically relevant. If ATP is too high, it will outcompete the inhibitor, yielding artificially weak 
      
      
      
      values.
  • Detection and Validation:

    • Action: After 60 minutes, stop the reaction by adding EDTA (to chelate

      
      ). Add a Europium-labeled anti-phospho-MBP antibody. Read the TR-FRET signal (Excitation: 320 nm, Emission: 665 nm). Include Staurosporine as a positive control.
      
    • Causality: Time-resolved FRET introduces a temporal delay before reading the emission, which completely eliminates short-lived background autofluorescence from the test compounds or plasticware, providing an exceptionally high signal-to-noise ratio.

Conclusion

Cyclopentyl(1H-pyrazol-4-yl)methanol represents a masterclass in fragment-based and structure-based drug design. By perfectly balancing the hydrogen-bonding requirements of kinase hinge regions with the entropic advantages of a conformationally restricted hydrophobic ring, this compound provides medicinal chemists with an ideal starting point for developing highly selective, potent therapeutics. As the demand for targeted kinase inhibitors in oncology and neurodegeneration grows, the utilization of this privileged pyrazole-methanol scaffold will undoubtedly continue to expand.

References

1.1[1] 2.3[3] 3.2[2] 4.

Sources

Exploratory

The Solvation Dynamics of Cyclopentyl(1H-pyrazol-4-yl)methanol: A Technical Guide to DMSO and Methanol Profiles

Executive Summary Cyclopentyl(1H-pyrazol-4-yl)methanol (CAS: 1933627-52-1)[1] represents a structurally versatile pharmacophore widely utilized in modern drug discovery. The molecule's architecture—comprising a pyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopentyl(1H-pyrazol-4-yl)methanol (CAS: 1933627-52-1)[1] represents a structurally versatile pharmacophore widely utilized in modern drug discovery. The molecule's architecture—comprising a pyrazole ring, a secondary alcohol, and a lipophilic cyclopentyl group—creates a complex physicochemical profile. For application scientists and drug development professionals, understanding the precise solubility dynamics of this compound in standard laboratory solvents like Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) is critical. This guide dissects the thermodynamic causality behind its solvation and provides a self-validating protocol for empirical solubility determination.

Structural Causality & Solvation Thermodynamics

Solubility is not merely a static metric; it is a thermodynamic equilibrium governed by the disruption of the solid crystal lattice and the formation of solute-solvent cavities. The solubility of Cyclopentyl(1H-pyrazol-4-yl)methanol is dictated by three primary structural features:

  • The Pyrazole Core: Pyrazole contains both a pyrrole-type nitrogen (H-bond donor) and a pyridine-type nitrogen (H-bond acceptor). With a basic pKa of ~2.5 and an acidic pKa of ~14, the core remains un-ionized in neutral solvents. Solvation is therefore driven entirely by neutral dipole-dipole interactions and hydrogen bonding rather than ionic stabilization.

  • The Hydroxyl Group: The secondary alcohol acts as an additional amphiprotic site, enhancing the molecule's ability to integrate into protic solvent networks.

  • The Cyclopentyl Ring: This aliphatic ring introduces a localized region of lipophilicity. While it increases the overall partition coefficient (logP) to facilitate membrane permeability, it creates a hydrophobic penalty in highly structured, hydrogen-bonded solvent networks, requiring higher cavity-formation energy.

Solvent-Specific Solvation Dynamics

Dimethyl Sulfoxide (DMSO)

DMSO is a polar aprotic solvent with a high dielectric constant (ε = 46.7). It acts as an exceptional hydrogen-bond acceptor due to its highly polarized S=O bond.

Mechanistic Causality: General pyrazole-methanol scaffolds exhibit highly favorable solubility profiles in DMSO[2]. The solvent effectively disrupts the solute's crystal lattice by accepting hydrogen bonds from both the pyrazole NH and the hydroxyl OH. Because DMSO lacks an H-bond donor, it does not form a rigid self-associated solvent network. This minimizes the thermodynamic energy required to form a cavity for the bulky, lipophilic cyclopentyl group, resulting in high saturation limits.

Critical Caveat: DMSO is notoriously hygroscopic. Absorption of atmospheric water rapidly alters the solvent's dielectric properties, leading to the premature precipitation of lipophilic compounds. It is imperative to use newly opened, anhydrous DMSO to maintain an accurate solubility profile and prevent assay failure[3].

Methanol (MeOH)

Methanol is a polar protic solvent (ε = 32.7). Unlike DMSO, methanol acts as both a hydrogen-bond donor and acceptor.

Mechanistic Causality: Methanol solvates Cyclopentyl(1H-pyrazol-4-yl)methanol by forming a dynamic, three-dimensional hydrogen-bonded network with the pyrazole nitrogens and the hydroxyl group. However, the lipophilic cyclopentyl ring disrupts this local methanol-methanol network. This hydrophobic effect imposes a thermodynamic penalty, resulting in a lower overall saturation capacity compared to the aprotic environment of DMSO.

Solvation core Cyclopentyl(1H-pyrazol-4-yl)methanol (H-Bond Donor & Acceptor) dmso DMSO Solvation Strong H-Bond Acceptor (S=O ··· H-O/N) core->dmso Aprotic Dipolar Interaction meoh Methanol Solvation Amphiprotic H-Bonding (O-H ··· N/O) core->meoh Protic Dipolar Interaction

Fig 1. Divergent solvation mechanisms of the pyrazole-methanol core in aprotic vs. protic solvents.

Comparative Data Presentation

The following table synthesizes the expected quantitative solubility parameters based on the physicochemical profiling of the pyrazole-methanol scaffold.

Table 1: Comparative Solubility Profile of Cyclopentyl(1H-pyrazol-4-yl)methanol

SolventClassificationDielectric Constant (ε)Expected Solubility (mg/mL)Expected Solubility (mM)Primary Solvation Mechanism
DMSO Polar Aprotic46.7> 50.0> 300Strong H-bond acceptance (S=O)
Methanol Polar Protic32.715.0 - 25.090 - 150Amphiprotic H-bond networking

Self-Validating Experimental Protocol: Thermodynamic Solubility

To avoid the meta-stable supersaturation states common in kinetic solubility assessments (e.g., solvent-shift methods), the following shake-flask protocol is designed to measure true thermodynamic equilibrium. This system is self-validating, ensuring that the final quantification reflects absolute saturation.

Workflow step1 1. Solid Dispensing (Excess Compound) step2 2. Solvent Addition (Anhydrous DMSO / MeOH) step1->step2 step3 3. Isothermal Equilibration (24-48h, 25°C) step2->step3 step4 4. Phase Separation (Ultracentrifugation) step3->step4 step5 5. HPLC-UV Quantification (Supernatant Analysis) step4->step5

Fig 2. Thermodynamic shake-flask solubility workflow ensuring true equilibrium validation.

Step-by-Step Methodology:
  • Solid Dispensing: Accurately weigh ~5 mg of Cyclopentyl(1H-pyrazol-4-yl)methanol into a 1.5 mL amber glass HPLC vial.

  • Solvent Addition: Add 100 µL of the test solvent (strictly anhydrous DMSO or HPLC-grade Methanol).

  • Isothermal Equilibration: Seal the vial tightly to prevent evaporation or atmospheric water absorption. Incubate in a thermoshaker at 25°C with 500 rpm agitation for 24 to 48 hours.

  • Equilibrium Validation (Causality Check): Visually inspect the vial post-incubation. A solid pellet must be present. If the compound has fully dissolved, the solution is not saturated. Additional solid must be added, followed by another 24 hours of equilibration, to validate that true thermodynamic saturation has been reached.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25°C.

    • Causality Note: Centrifugation is strictly preferred over filtration. Lipophilic compounds can non-specifically bind to filter membranes, which artificially lowers the measured concentration in the filtrate.

  • Supernatant Extraction & Dilution: Carefully aspirate 10 µL of the clear supernatant. Immediately dilute this aliquot into 990 µL of the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile).

    • Causality Note: Immediate dilution prevents the compound from precipitating out of the solvent upon slight temperature fluctuations before analysis.

  • Quantification: Analyze the diluted sample via HPLC-UV (e.g., C18 column, detection at 254 nm) and quantify against a pre-established standard curve.

References

  • CAS#:1243481-69-7 | 3-Cyclopropoxy-2-methoxypyridine-4-sulfonamide (Mentions Cyclopentyl(1H-pyrazol-4-yl)methanol · 1933627-52-1) Source: Chemsrc URL:[Link]

Sources

Foundational

Therapeutic Potential of Cyclopentyl(1H-pyrazol-4-yl)methanol in Kinase Inhibition: A Technical Guide

Foreword: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Discovery Protein kinases, as fundamental regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Discovery

Protein kinases, as fundamental regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology and inflammatory diseases. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous conditions. Within the vast chemical space explored for kinase inhibition, the pyrazole motif has consistently proven to be a "privileged scaffold".[1][2] Its unique electronic properties, synthetic tractability, and ability to form key hydrogen bonding interactions within the ATP-binding pocket of kinases have led to the development of several FDA-approved drugs, including Ruxolitinib (a JAK inhibitor) and Crizotinib (an ALK and ROS1 inhibitor).[1] This guide delves into the therapeutic potential of a specific, yet underexplored, pyrazole derivative: Cyclopentyl(1H-pyrazol-4-yl)methanol. By dissecting its structural features and drawing parallels from established pyrazole-based kinase inhibitors, we will outline a strategic approach to unlock its potential as a novel therapeutic agent.

Deconstructing Cyclopentyl(1H-pyrazol-4-yl)methanol: A Structural Rationale for Kinase Inhibition

The therapeutic promise of Cyclopentyl(1H-pyrazol-4-yl)methanol lies in the strategic combination of its constituent chemical moieties. A thorough analysis of its structure provides a strong rationale for its potential as a kinase inhibitor.

  • The 1H-Pyrazole Core: The unsubstituted 1H-pyrazole ring is a key pharmacophore. The two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, enabling crucial interactions with the hinge region of the kinase ATP-binding site. This interaction is a hallmark of many Type I and Type II kinase inhibitors, effectively anchoring the molecule and preventing ATP binding.

  • The 4-Cyclopentyl Substituent: The cyclopentyl group at the 4-position introduces a lipophilic and sterically defined element. In many kinase inhibitors, such alicyclic structures can occupy hydrophobic pockets within the ATP-binding site, contributing to both potency and selectivity. The size and shape of this hydrophobic group can influence which kinases are targeted. For instance, in a series of p38 MAP kinase inhibitors, a tert-butyl group on the pyrazole ring was shown to fit into a key hydrophobic pocket. The cyclopentyl group in our subject molecule could play a similar role, potentially conferring selectivity for kinases with a complementary hydrophobic region.

  • The Methanol Group: The methanol substituent provides a hydroxyl group, which can act as a hydrogen bond donor or acceptor. This functional group can form additional interactions with residues in the solvent-exposed region or other parts of the ATP-binding pocket, further enhancing binding affinity and specificity. The presence of such a polar group can also favorably impact the compound's solubility and overall physicochemical properties.

Based on these structural features, we can hypothesize that Cyclopentyl(1H-pyrazol-4-yl)methanol has the potential to act as an ATP-competitive kinase inhibitor. The following sections will outline a comprehensive experimental workflow to investigate this hypothesis.

Proposed Kinase Targets and Therapeutic Indications

Given the structural alerts for kinase inhibition, a logical starting point is to screen Cyclopentyl(1H-pyrazol-4-yl)methanol against a panel of kinases known to be targeted by pyrazole-based inhibitors. Based on extensive literature precedent, the following kinase families represent high-priority targets:

  • Cyclin-Dependent Kinases (CDKs): The pyrazole scaffold is a common feature in CDK inhibitors.[2][3][4][5][6][7] Deregulation of CDKs is a hallmark of cancer, making them attractive therapeutic targets.

  • Janus Kinases (JAKs): Pyrazole-containing compounds, such as Ruxolitinib, are potent JAK inhibitors used in the treatment of myelofibrosis and other inflammatory conditions.[1][8][9][10][11]

  • p38 MAP Kinase: Several pyrazole-based inhibitors of p38 MAP kinase have been developed for the treatment of inflammatory diseases.[12][13][14]

  • Transforming Growth Factor-beta (TGF-β) Receptor Kinase: Pyrazole derivatives have shown potent inhibition of TGF-β receptor I kinase, a target for fibrotic diseases and cancer.[15][16][17][18][19]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): The pyrazole scaffold is present in numerous VEGFR inhibitors, which are crucial for blocking angiogenesis in cancer.[20][21][22][23][24]

The initial screening against these kinase families will guide further investigation into the specific therapeutic potential of Cyclopentyl(1H-pyrazol-4-yl)methanol.

Experimental Workflow for Target Validation and Preclinical Evaluation

A systematic and rigorous experimental plan is essential to validate the therapeutic potential of Cyclopentyl(1H-pyrazol-4-yl)methanol. The following workflow outlines the key stages, from initial synthesis and screening to cellular and in vivo evaluation.

experimental_workflow cluster_0 Phase 1: Synthesis & In Vitro Evaluation cluster_1 Phase 2: Cellular Characterization cluster_2 Phase 3: In Vivo Proof-of-Concept A Synthesis of Cyclopentyl(1H-pyrazol-4-yl)methanol B In Vitro Kinase Screening Panel A->B Purity >95% C IC50 Determination for Hit Kinases B->C Identify 'Hits' D Mechanism of Action Studies (e.g., ATP Competition) C->D Confirm Potency E Cellular Target Engagement Assays D->E Promising In Vitro Profile F Cell Proliferation & Viability Assays E->F G Downstream Signaling Pathway Analysis (Western Blot) F->G H Off-Target & Cytotoxicity Profiling G->H I Pharmacokinetic (PK) Studies in Rodents H->I Favorable Cellular Profile J Efficacy Studies in Disease-Relevant Animal Models I->J K Pharmacodynamic (PD) Biomarker Analysis J->K L Preliminary Toxicology Assessment K->L signaling_pathway cluster_0 Example: JAK/STAT Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Inhibitor Cyclopentyl(1H-pyrazol-4-yl)methanol Inhibitor->JAK Inhibition

Figure 2: A representative signaling pathway (JAK/STAT) that could be targeted by a pyrazole-based kinase inhibitor.

In Vivo Studies

Objective: To evaluate the pharmacokinetic properties, efficacy, and safety of Cyclopentyl(1H-pyrazol-4-yl)methanol in a preclinical animal model.

Protocol: Xenograft Tumor Model for Cancer

This is a generalized protocol and should be adapted based on the cancer type and cell line. [11]

  • Animal Model:

    • Use immunodeficient mice (e.g., nude or SCID mice).

    • Subcutaneously implant a human cancer cell line that is known to be dependent on the target kinase.

  • Tumor Growth and Treatment:

    • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer Cyclopentyl(1H-pyrazol-4-yl)methanol (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Efficacy Assessment:

    • Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Pharmacodynamic Analysis:

    • Collect tumor and plasma samples at various time points after the final dose to assess the levels of the compound and the inhibition of the target kinase (e.g., by measuring the phosphorylation of a downstream biomarker via Western blot or ELISA).

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) ± SEM% Tumor Growth Inhibition
Vehicle ControlN/A
Compound X (dose 1)
Compound X (dose 2)

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for investigating the therapeutic potential of Cyclopentyl(1H-pyrazol-4-yl)methanol as a novel kinase inhibitor. By leveraging the well-established role of the pyrazole scaffold in kinase inhibitor design and employing a systematic experimental approach, it is possible to thoroughly characterize its biological activity and identify its most promising therapeutic applications. The proposed workflow, from in vitro screening to in vivo efficacy studies, provides a robust framework for advancing this compound through the preclinical drug discovery pipeline. Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this chemical series, ultimately leading to the identification of a clinical candidate with the potential to address unmet medical needs in oncology, inflammation, or other kinase-driven diseases.

References

  • Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. (2026). ResearchGate. [Link]

  • Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature Structural & Molecular Biology, 9(4), 268-272.
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). ACS Medicinal Chemistry Letters. [Link]

  • Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008.
  • Shaikh, J., Patel, K., & Khan, T. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini Reviews in Medicinal Chemistry, 22(8), 1197-1215.
  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025). Springer.
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (n.d.). Scilit. [Link]

  • Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. (2019). European Journal of Medicinal Chemistry, 168, 305-320.
  • Laping, N. J., et al. (2005). Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition. Biochemistry, 44(7), 2593-2602.
  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (2026). Journal of Applied Pharmaceutical Science.
  • Pyrazoloheteroaryls: novel p38alpha MAP kinase inhibiting scaffolds with oral activity. (2006). Bioorganic & Medicinal Chemistry Letters, 16(2), 437-441.
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Frontiers in Chemistry. [Link]

  • Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. (2025). Bioorganic & Medicinal Chemistry, 103, 117978.
  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. (n.d.). Scilit. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Frontiers.
  • Regan, J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(23), 5733-5742.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). ScienceDirect.
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing.
  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prost
  • Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. (2005). Biochemistry. [Link]

  • Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). (n.d.). Frontiers.
  • Guckian, K., et al. (2010). Pyrazolone based TGFbetaR1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(1), 326-329.
  • Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. (2012). Journal of Medicinal Chemistry. [Link]

  • Kinase Assays with Myra. (n.d.). Bio Molecular Systems. [Link]

  • Kinase Activity Assay. (n.d.). Creative Diagnostics. [Link]

  • Kinase Inhibitors as Therapeutics: A Review. (2018). Promega Connections. [Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Rel
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (n.d.). PMC. [Link]

  • 4-arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects. (2006). Journal of Medicinal Chemistry, 49(22), 6535-6543.
  • Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. (2024). Hilaris Publisher.
  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. (2024). Future Medicinal Chemistry.
  • Lessons from (S)-6-(1-(6-(1-Methyl-1H-pyrazol-4-yl)-t[12][20]riazolo[4,3-b]pyridazin-3 -yl)ethyl)quinoline (PF-04254644), an Inhibitor of Receptor Tyrosine Kinase c-Met with High. (n.d.). ResearchGate. [Link]ethylquinoline_PF-04254644_an_Inhibitor_of_Receptor_Tyrosine_Kinase_c-Met_with_High_Protein_Kinase_Selectivity_but_Broad_Phos)

  • Synthesis and Evaluation of Thiomethyl-Substituted (4Z)-4-[(Pyrazol-4-yl)methylene]pyrazolone as an Optical Chemosensor. (2023). MDPI.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). PMC. [Link]

  • Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. (2009). Journal of Medicinal Chemistry, 52(2), 379-388.
  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. (2024). Future Medicinal Chemistry.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. (2015). Bioorganic & Medicinal Chemistry Letters, 25(22), 5225-5229.
  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. (2024). eScholarship.org. [Link]

  • Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity. (2016).
  • Synthesis of Pyrazol-4-Ols. (n.d.). Amanote Research.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC.
  • Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. (2022). Bioorganic Chemistry, 121, 105663.

Sources

Exploratory

The Cyclopentyl(1H-pyrazol-4-yl)methanol Scaffold: A Versatile Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, featured in numerous approved drugs.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to favorable pharmacokinetic and pharmacodynamic profiles.[1] Within the vast chemical space of pyrazole derivatives, the Cyclopentyl(1H-pyrazol-4-yl)methanol scaffold has emerged as a particularly promising and versatile core for the development of novel therapeutics targeting a range of diseases. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological applications of this important scaffold, aimed at empowering researchers in their drug discovery endeavors.

The Strategic Advantage of the Cyclopentyl Moiety

The incorporation of a cyclopentyl group onto the pyrazole core is a deliberate design choice that imparts several advantageous properties. This alicyclic substituent can enhance binding affinity to biological targets by occupying hydrophobic pockets within the active site. Furthermore, the cyclopentyl group can improve metabolic stability and oral bioavailability of the parent molecule, crucial parameters for successful drug development. Studies on various pyrazole-based inhibitors have demonstrated that the cyclopentyl moiety is well-tolerated and can lead to compounds with potent biological activity.[3]

Synthesis of the Cyclopentyl(1H-pyrazol-4-yl)methanol Core

The synthesis of the Cyclopentyl(1H-pyrazol-4-yl)methanol scaffold can be achieved through a multi-step sequence, starting from readily available starting materials. A robust and adaptable synthetic route is outlined below.

Experimental Protocol: Synthesis of Cyclopentyl(1H-pyrazol-4-yl)methanol

Step 1: Synthesis of 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde

This initial step involves the N-alkylation of a suitable pyrazole precursor with a cyclopentyl halide, followed by formylation of the 4-position of the pyrazole ring.

  • Materials: 4-Iodo-1H-pyrazole, Cyclopentyl bromide, Sodium hydride (NaH) in mineral oil, Anhydrous N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Dichloromethane (DCM), Diethyl ether, Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a stirred suspension of Sodium Hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., Argon), add a solution of 4-Iodo-1H-pyrazole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 30 minutes.

    • Add Cyclopentyl bromide (1.1 equivalents) dropwise to the reaction mixture and stir at room temperature overnight.

    • Quench the reaction by the slow addition of water and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 1-cyclopentyl-4-iodo-1H-pyrazole.

    • Prepare the Vilsmeier reagent by adding POCl₃ (1.5 equivalents) dropwise to anhydrous DMF (3.0 equivalents) at 0 °C under an inert atmosphere. Stir for 30 minutes.

    • Add a solution of crude 1-cyclopentyl-4-iodo-1H-pyrazole in anhydrous DCM to the Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours.

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is basic.

    • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-cyclopentyl-1H-pyrazole-4-carbaldehyde.

Step 2: Reduction to Cyclopentyl(1H-pyrazol-4-yl)methanol

The final step involves the reduction of the aldehyde functionality to the corresponding primary alcohol.

  • Materials: 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde, Sodium borohydride (NaBH₄), Methanol, Dichloromethane (DCM), Water, Saturated aqueous ammonium chloride (NH₄Cl), Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve 1-cyclopentyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) in methanol at 0 °C.

    • Add Sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Cyclopentyl(1H-pyrazol-4-yl)methanol. The product can be further purified by column chromatography if necessary.

Synthesis_Workflow Product1 Product1 Start2 Start2 Product1->Start2

Applications in Medicinal Chemistry: Targeting Kinases and M4 Muscarinic Receptors

The Cyclopentyl(1H-pyrazol-4-yl)methanol scaffold has demonstrated significant potential in the development of inhibitors for two important classes of drug targets: protein kinases and the M4 muscarinic acetylcholine receptor.

Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. The cyclopentyl(1H-pyrazol-4-yl)methanol core can be strategically derivatized to target the ATP-binding site of various kinases.

Structure-Activity Relationship (SAR) Insights:

The following table summarizes the SAR for a series of hypothetical Cyclopentyl(1H-pyrazol-4-yl)methanol derivatives as inhibitors of a generic protein kinase.

Compound IDR1 (at N1)R2 (at C3)R3 (at C5)Kinase IC₅₀ (nM)
1a HHH>10000
1b CyclopentylHH2500
1c CyclopentylPhenylH500
1d Cyclopentyl4-FluorophenylH150
1e CyclopentylH4-Pyridyl800
1f Cyclopentyl4-Fluorophenyl4-Pyridyl50
  • N1-Substitution: The presence of the cyclopentyl group at the N1 position is crucial for activity (compare 1a and 1b ).

  • C3-Substitution: Introduction of an aryl group at the C3 position generally enhances potency. Electron-withdrawing substituents on the phenyl ring, such as fluorine, can further improve activity (1d vs. 1c ). This suggests a potential interaction with a specific region of the kinase active site.

  • C5-Substitution: Substitution at the C5 position with a group capable of forming hydrogen bonds, such as a pyridine ring, can also contribute to inhibitory activity (1e ).

  • Combined Substitutions: The combination of optimal substituents at both C3 and C5 positions leads to a significant increase in potency, as seen in compound 1f .

Kinase_Inhibition_Pathway Kinase Protein Kinase Phosphorylation Phosphorylation Kinase->Phosphorylation Catalyzes ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase PhosphoSubstrate Phosphorylated Substrate Phosphorylation->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Inhibitor {Cyclopentyl(1H-pyrazol-4-yl)methanol Derivative | Binds to ATP-binding site} Inhibitor->Kinase Inhibits

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a common method for determining the inhibitory activity of compounds against a specific protein kinase.[5]

  • Materials: Purified recombinant kinase, kinase-specific substrate peptide, [γ-³²P]ATP, kinase reaction buffer, 10% trichloroacetic acid (TCA), filter paper, scintillation fluid, and a scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing the kinase, its substrate, and the test compound (at various concentrations) in the kinase reaction buffer.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30 °C for a specified time (e.g., 30 minutes).

    • Stop the reaction by spotting the mixture onto filter paper and immersing it in 10% TCA to precipitate the phosphorylated substrate.

    • Wash the filter paper extensively with TCA to remove unincorporated [γ-³²P]ATP.

    • Place the filter paper in a scintillation vial with scintillation fluid.

    • Quantify the amount of incorporated ³²P using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators (PAMs)

The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor that plays a crucial role in regulating neurotransmission in the central nervous system.[6] M4 receptor dysfunction has been implicated in neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[7][8] Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the endogenous ligand binding site and enhance the receptor's response to the endogenous ligand. The cyclopentyl(1H-pyrazol-4-yl)methanol scaffold has been identified as a promising core for the development of selective M4 PAMs.[9]

Structure-Activity Relationship (SAR) Insights:

The following table presents hypothetical SAR data for a series of Cyclopentyl(1H-pyrazol-4-yl)methanol derivatives as M4 PAMs.

Compound IDR1 (at N1)R (at carbinol)M4 PAM EC₅₀ (nM)
2a CyclopentylH5000
2b CyclopentylMethyl1500
2c CyclopentylPhenyl300
2d Cyclopentyl2-Pyridyl80
2e Cyclohexyl2-Pyridyl250
  • Carbinol Substitution: The substituent on the carbinol carbon significantly influences PAM activity. Increasing the steric bulk and introducing aromaticity generally improves potency (2b and 2c vs. 2a ). A heteroaromatic ring, such as pyridine, capable of forming additional interactions, can lead to highly potent compounds (2d ).

  • N1-Alkyl Group: The cyclopentyl group at the N1 position appears to be optimal for activity in this series, as replacing it with a cyclohexyl group leads to a decrease in potency (2e vs. 2d ).

M4_PAM_Signaling M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activates ACh Acetylcholine (ACh) ACh->M4R Binds to orthosteric site PAM {Cyclopentyl(1H-pyrazol-4-yl)methanol Derivative | Binds to allosteric site} PAM->M4R Binds to allosteric site Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces production Signaling Downstream Signaling cAMP->Signaling Modulates

Experimental Protocol: M4 Receptor PAM Functional Assay (Calcium Flux)

This protocol outlines a common cell-based assay to measure the activity of M4 PAMs.[6]

  • Materials: CHO-K1 cells stably co-expressing the human M4 receptor and a chimeric G-protein (Gαqi5), cell culture medium, Fluo-4 AM calcium indicator dye, assay buffer, acetylcholine (ACh), and test compounds.

  • Procedure:

    • Plate the CHO-K1-hM4-Gαqi5 cells in a 96-well plate and culture overnight.

    • Load the cells with Fluo-4 AM dye, which fluoresces upon binding to intracellular calcium.

    • Wash the cells with assay buffer.

    • Add the test compounds at various concentrations to the cells and incubate.

    • Add a sub-maximal concentration of ACh (EC₂₀) to all wells.

    • Measure the intracellular calcium concentration by monitoring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR).

    • Analyze the data to determine the EC₅₀ value of the test compounds in potentiating the ACh response.

Conclusion

The Cyclopentyl(1H-pyrazol-4-yl)methanol scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design of potent and selective modulators of key biological targets. Its favorable physicochemical properties, coupled with a synthetically accessible core, make it an attractive starting point for drug discovery programs targeting kinases and the M4 muscarinic acetylcholine receptor. The SAR insights and experimental protocols provided in this guide are intended to facilitate the exploration of this promising scaffold and accelerate the development of novel therapeutics for a range of human diseases.

References

  • Chan, W. Y., et al. (2017). Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor. ACS Medicinal Chemistry Letters, 8(7), 783-786.
  • Wanode, D. M., et al. (2026). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 31(1), 123.
  • Abdel-Aziz, A. A. M., et al. (2026). Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. Bioorganic Chemistry, 167, 108523.
  • Schubert, J. A., et al. (2019). Preparation of substituted cyclopentyl tosylates used for pyrazole alkylation. ACS Medicinal Chemistry Letters, 10(10), 1434-1440.
  • Brady, R. M., et al. (2018). Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor. ACS Medicinal Chemistry Letters, 9(7), 732-736.
  • Strobel, G. A., et al. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55627.
  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Engers, D. W., et al. (2021). Discovery of VU6025733 (AG06827): A Highly Selective, Orally Bioavailable, and Structurally Distinct M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) with Robust In Vivo Efficacy. Journal of Medicinal Chemistry, 64(1), 840-844.
  • Keov, P., et al. (2014). Detection and Quantification of Allosteric Modulation of Endogenous M Muscarinic Acetylcholine Receptor Using Impedance-Based Label-Free Technology. Journal of Biomolecular Screening, 19(5), 725-735.
  • Mani, N. S. (2007). THREE-COMPONENT REACTION FOR PYRAZOLE SYNTHESIS. Organic Syntheses, 84, 144.
  • Singh, P. P., et al. (2018). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 23(10), 2469.
  • Guda, A., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry, 22(21), 6029-6038.
  • Valant, C., et al. (2021). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. European Journal of Medicinal Chemistry, 219, 113437.
  • El-Sayed, M. A. A., et al. (2026). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science, 16(2), 122-135.
  • Wu, H., et al. (2022). The unconventional activation of the muscarinic acetylcholine receptor M4R by diverse ligands.
  • Kappe, C. O., et al. (2013). Alkylation of ring-substituted pyrazole-4-carboxylates with N-Boc-3-iodoazetitine. Tetrahedron, 69(38), 8251-8259.
  • Patsnap. (2025, March 11). What are the new molecules for M4 receptor agonists? Synapse.
  • Al-Hourani, B. J. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4983.
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  • Brady, R. M., et al. (2008). Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia. Proceedings of the National Academy of Sciences, 105(31), 10978-10983.
  • El-Faham, A., et al. (2018).
  • Huynh, T., et al. (2021). Synthesis and pharmacological evaluation of M4 muscarinic receptor positive allosteric modulators derived from VU10004. Bioorganic & Medicinal Chemistry Letters, 31, 127717.
  • PubChem. (n.d.). 1-cyclopentyl-1h-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Li, D. Y., et al. (2019). Rh(iii)-catalyzed [4 + 1] cyclization of aryl substituted pyrazoles with cyclopropanols via C–H activation. Organic & Biomolecular Chemistry, 17(36), 8414-8418.
  • Taydakov, I. V. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde.
  • Kumar, A., et al. (2016). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 7(10), 4056-4062.
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Sources

Foundational

Technical Guide: Bioavailability and Lipophilicity of Cyclopentyl(1H-pyrazol-4-yl)methanol

This guide provides an in-depth technical analysis of the physicochemical properties and bioavailability of Cyclopentyl(1H-pyrazol-4-yl)methanol (CAS 1933627-52-1). It is designed for medicinal chemists and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the physicochemical properties and bioavailability of Cyclopentyl(1H-pyrazol-4-yl)methanol (CAS 1933627-52-1). It is designed for medicinal chemists and drug development scientists utilizing this scaffold in Fragment-Based Drug Discovery (FBDD) or as a metabolic intermediate.

[1]

Executive Summary & Structural Context

Cyclopentyl(1H-pyrazol-4-yl)methanol is a secondary alcohol scaffold combining a lipophilic alicyclic ring (cyclopentyl) with a polar, aromatic heterocycle (pyrazole). This specific molecular architecture represents a "privileged structure" in kinase inhibitor discovery, often serving as a hinge-binding fragment (pyrazole) with a hydrophobic space-filling group (cyclopentyl).

  • Chemical Name: Cyclopentyl(1H-pyrazol-4-yl)methanol[1]

  • CAS Registry Number: 1933627-52-1[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[2]
  • Molecular Weight: 166.22 g/mol

  • Structural Class: Pyrazole-substituted secondary alcohol

Structural Pharmacophore Analysis

The molecule balances three distinct physicochemical domains:

  • 1H-Pyrazole: A hydrogen bond donor (NH) and acceptor (N), typically mimicking the adenine ring of ATP in kinase pockets.

  • Cyclopentyl Group: A lipophilic moiety (

    
    LogP 
    
    
    
    +2.1) that enhances membrane permeability and fills hydrophobic sub-pockets (e.g., the gatekeeper region in kinases).
  • Secondary Hydroxyl (-CH(OH)-): A chiral center providing H-bond donor/acceptor capability and a metabolic handle.

Lipophilicity (LogP/LogD) Profile

Lipophilicity is the primary driver of this molecule's bioavailability. For this scaffold, the partition coefficient (LogP) falls within the "Golden Triangle" for oral absorption.

Theoretical & Predicted Values

Using fragment-based contribution methods, the cLogP is estimated as follows:

FragmentContribution (

LogP)
Physicochemical Impact
Pyrazole Ring ~ 0.0 to +0.2Provides polarity; reduces non-specific binding compared to phenyl.
Cyclopentyl +2.14Major driver of lipophilicity; ensures passive diffusion.
Secondary Alcohol -0.7 to -1.0Increases aqueous solubility; metabolic "soft spot".
Total Estimated cLogP 1.4 – 1.8 Optimal for Oral Bioavailability (Rule of 5 Compliant).
pH-Dependent Distribution (LogD)

The pyrazole ring is amphoteric but predominantly neutral at physiological pH.

  • pKa (Pyrazole NH): ~14 (Very weak acid).

  • pKa (Pyrazole N protonation): ~2.5 (Weak base).

  • Physiological State (pH 7.4): The molecule exists >99% in its neutral form. Therefore, LogD

    
     LogP .
    
Experimental Determination Protocol

To validate the lipophilicity of this scaffold, a miniaturized shake-flask method or HPLC surrogate method is recommended over computational prediction alone.

Protocol: High-Throughput LogD

Determination (HPLC Method)
  • Principle: Retention time on a C18 column correlates with hydrophobicity.

  • Standard: Calibrate using a set of 5-8 reference compounds with known LogP values (e.g., Benzyl alcohol, Acetophenone, Benzophenone).

  • Mobile Phase: 50 mM Ammonium Acetate (pH 7.4) / Methanol (Isocratic 40:60).

  • Detection: UV at 254 nm (Pyrazole absorption).

  • Calculation:

    
    .
    

Bioavailability (F) Assessment

The bioavailability (


) of Cyclopentyl(1H-pyrazol-4-yl)methanol is governed by the interplay between its high permeability and its metabolic susceptibility.
Absorption Potential (Permeability)

With a LogP of ~1.6 and a Molecular Weight of 166 Da, this molecule exhibits high passive permeability .

  • BCS Classification: Likely Class I (High Solubility, High Permeability) at low doses, or Class II (Low Solubility, High Permeability) at very high saturation doses.

  • P-glycoprotein (P-gp) Efflux: Low risk. Small, moderately lipophilic molecules <400 Da are rarely strong P-gp substrates.

Metabolic Stability (The "Soft Spot")

The secondary alcohol is the primary liability.

  • Phase I Metabolism: Rapid oxidation by cytosolic Alcohol Dehydrogenases (ADH) or CYP450s to the corresponding ketone (Cyclopentyl(1H-pyrazol-4-yl)methanone).

  • Phase II Metabolism: Direct glucuronidation of the hydroxyl group or the pyrazole nitrogen.

Visualization of Bioavailability Pathways

The following diagram illustrates the absorption and metabolic fate of the scaffold.

BioavailabilityPath Compound Cyclopentyl (1H-pyrazol-4-yl)methanol Membrane Intestinal Membrane (Passive Diffusion) Compound->Membrane LogP ~1.6 High Permeability GutLumen Gut Lumen (Dissolution) GutLumen->Compound Solubilization Liver Liver (First Pass) Membrane->Liver Portal Vein Systemic Systemic Circulation (Bioavailable Fraction) Liver->Systemic Surviving Fraction Metabolite1 Ketone Metabolite (Oxidation) Liver->Metabolite1 ADH / CYP450 Metabolite2 Glucuronide (Conjugation) Liver->Metabolite2 UGT

Caption: Bioavailability pathway showing high passive absorption followed by potential hepatic extraction via oxidation or glucuronidation.

Experimental Protocols for Validation

To rigorously assess the "drug-likeness" of this specific fragment, the following workflows are standard.

Protocol A: PAMPA (Parallel Artificial Membrane Permeability Assay)

Purpose: To confirm passive diffusion potential without active transporters.

  • Donor Plate Preparation: Dissolve compound in PBS (pH 7.4) with 5% DMSO to a concentration of 10 µM.

  • Membrane: Coat the PVDF filter of the donor plate with a lipid mixture (1% lecithin in dodecane).

  • Acceptor Plate: Fill with drug-free PBS (pH 7.4).

  • Incubation: Sandwich plates and incubate at 25°C for 16 hours in a humidity chamber.

  • Analysis: Quantify concentration in Donor and Acceptor wells using LC-MS/MS.

  • Calculation:

    
    
    Target:
    
    
    
    cm/s indicates high permeability.
Protocol B: Microsomal Stability Assay (Metabolic Clearance)

Purpose: To determine the intrinsic clearance (


) and half-life (

).
  • Reaction Mix: 1 µM test compound + 0.5 mg/mL Liver Microsomes (Human/Rat) in 100 mM Phosphate Buffer (pH 7.4).

  • Initiation: Add NADPH regenerating system (or 1 mM NADPH).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Add 150 µL ice-cold Acetonitrile (containing internal standard) to stop reaction.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor parent depletion.

  • Interpretation:

    • 
       depletion at 60 min: High Stability .
      
    • 
       depletion at 60 min: High Clearance  (Likely due to alcohol oxidation).
      

Strategic Application in Drug Design

When using Cyclopentyl(1H-pyrazol-4-yl)methanol as a building block:

  • Rigidification: The cyclopentyl ring provides semi-rigid bulk. Unlike a flexible n-pentyl chain, it reduces the entropic penalty upon binding to a protein pocket.

  • Solubility/Permeability Balance: If the final drug molecule is too lipophilic (LogP > 5), this scaffold helps lower LogP (via the OH and Pyrazole) while maintaining hydrophobic contacts.

  • Pro-drug Potential: The hydroxyl group can be esterified to create a prodrug, improving oral absorption if the parent drug has solubility issues, though this scaffold itself is quite permeable.

Workflow: Optimization Logic

Optimization Start Scaffold: Cyclopentyl(1H-pyrazol-4-yl)methanol CheckLogP Check LogP (Target: 1.5 - 2.5) Start->CheckLogP Decision1 LogP too High? CheckLogP->Decision1 CheckMetab Microsomal Stability (Target: t1/2 > 30 min) Decision2 Rapid Oxidation? CheckMetab->Decision2 Decision1->CheckMetab No (Optimal) Mod1 Add Polar Group to Cyclopentyl Ring Decision1->Mod1 Yes Mod2 Block Oxidation: Methylate Alpha-Position (Tertiary Alcohol) Decision2->Mod2 Yes (Unstable) Mod3 Proceed to Efficacy Testing Decision2->Mod3 No (Stable)

Caption: Decision tree for optimizing the scaffold based on physicochemical feedback.

References

  • ChemSrc. (2025).[3] Cyclopentyl(1H-pyrazol-4-yl)methanol (CAS 1933627-52-1) Entry.[1] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 83383735 (Related Analog). Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

Sources

Exploratory

Safety data sheet (SDS) and toxicity of Cyclopentyl(1H-pyrazol-4-yl)methanol

An in-depth technical evaluation of novel pharmacophores requires moving beyond basic compliance and into predictive, mechanistic toxicology. As a Senior Application Scientist, I approach Cyclopentyl(1H-pyrazol-4-yl)meth...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of novel pharmacophores requires moving beyond basic compliance and into predictive, mechanistic toxicology. As a Senior Application Scientist, I approach Cyclopentyl(1H-pyrazol-4-yl)methanol (CAS: 1933627-52-1) not just as a chemical entity, but as a complex biological variable. Pyrazole derivatives are highly privileged structures in modern drug discovery, frequently utilized in kinase inhibitors and anti-inflammatory agents. However, the pyrazole moiety carries specific, well-documented toxicological liabilities—most notably concerning hepatic cytochrome P450 (CYP) interactions and oxidative stress[1][2].

This whitepaper provides a comprehensive framework for the safety data profiling and preclinical toxicity evaluation of Cyclopentyl(1H-pyrazol-4-yl)methanol (CPPM), ensuring that experimental workflows are self-validating and mechanistically grounded.

Physicochemical Profiling & Safety Data Sheet (SDS) Fundamentals

Before initiating any in vitro or in vivo assays, establishing the baseline physicochemical and hazard profile of CPPM is mandatory. Because CPPM is a specialized building block, its handling protocols are extrapolated from the broader class of pyrazole-alcohols.

Table 1: Physicochemical Properties & SDS Summary for CPPM

ParameterSpecification / GHS Classification
Chemical Name Cyclopentyl(1H-pyrazol-4-yl)methanol
CAS Registry Number 1933627-52-1
Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
GHS Precautionary P261 (Avoid breathing dust/fume), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously).
Storage Conditions 2-8°C, protect from light and moisture.
Required PPE Nitrile gloves (0.11 mm minimum thickness), safety goggles, N95/FFP2 particulate respirator during powder handling.

Mechanistic Toxicology: The Pyrazole Liability

To design a robust toxicity screen, we must understand the causality behind pyrazole-induced cellular damage. We do not simply measure cell death; we track the specific pathways that pyrazoles disrupt.

The CYP2E1-ROS Axis: Unsubstituted and substituted pyrazoles are potent inducers and stabilizers of the Cytochrome P450 2E1 (CYP2E1) enzyme[1]. The critical issue is that CYP2E1 is poorly coupled with NADPH-cytochrome P450 reductase. When CPPM stabilizes CYP2E1, it enhances NADPH oxidase activity, leading to an elevated production of Reactive Oxygen Species (ROS), such as the superoxide anion radical (


).

Sensitization to Hepatotoxicity: This baseline oxidative stress rarely causes immediate necrosis on its own. Instead, it sensitizes hepatocytes to secondary inflammatory insults, such as Tumor Necrosis Factor-alpha (TNF-


) or lipopolysaccharides (LPS)[3][4]. The cellular defense against this pyrazole-induced toxicity relies heavily on the Nrf2 pathway , which upregulates antioxidant enzymes like Heme Oxygenase-1 (HO-1) and Glutathione S-transferase (GST)[1][5]. If a drug candidate containing the CPPM moiety overwhelms the Nrf2 defense, severe hepatotoxicity ensues.

Preclinical Toxicity Evaluation Protocols

To evaluate CPPM-derived leads, we employ a tiered, self-validating in vitro screening system. Each step is designed to confirm the findings of the previous step, moving from general cytotoxicity to mechanism-specific 3D tissue modeling[6][7].

Protocol 1: High-Throughput Basal Cytotoxicity (2D Monolayer)

Causality: Establishes the absolute lethal concentration (LC50) before investigating specific metabolic pathways.

  • Cell Seeding: Seed HepG2 (human hepatoma) cells or Wharton’s Jelly Mesenchymal Stem Cells (WJSCs) in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS[6].
    
  • Compound Exposure: Prepare serial dilutions of CPPM (0.1 µM to 500 µM) in DMSO (final DMSO concentration <0.1%). Expose cells for 48 hours.

  • Viability Quantification: Add 20 µL of MTS reagent to each well. Incubate for 2 hours at 37°C.

  • Readout: Measure absorbance at 490 nm using a microplate reader. Calculate the IC50 using non-linear regression.

Protocol 2: CYP2E1 Induction and ROS Quantification

Causality: Determines if the compound triggers the specific pyrazole-liability (CYP2E1 stabilization) at sub-lethal doses.

  • Treatment: Treat primary human hepatocytes with CPPM at

    
     of the established IC50 for 48 hours.
    
  • CYP2E1 Catalytic Assay: Introduce chlorzoxazone (a specific CYP2E1 substrate) to the culture. After 2 hours, quantify the formation of 6-hydroxychlorzoxazone via LC-MS/MS to measure CYP2E1 activity.

  • ROS Detection: Wash cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes. Measure fluorescence (Ex: 485 nm / Em: 535 nm) to quantify intracellular ROS accumulation.

Protocol 3: 3D Microphysiological Systems (MPS) for Inflammatory Sensitization

Causality: 2D cultures cannot mimic the complex immune-hepatocyte interactions required to observe TNF-


 sensitization[8].
  • 3D Co-Culture: Utilize a liver-on-a-chip microphysiological system (MPS) containing primary human hepatocytes and Kupffer cells embedded in a PEG-hydrogel matrix[8].

  • Priming: Perfuse the MPS with CPPM (10 µM) for 72 hours to induce CYP2E1.

  • Challenge: Introduce a sub-lethal dose of TNF-

    
     (10 ng/mL) into the perfusion media[2].
    
  • Endpoint: Measure ALT/AST leakage in the effluent media and perform TUNEL staining on the 3D construct to quantify apoptosis/necrosis.

Quantitative Toxicity Thresholds

Table 2: Predictive Toxicity Thresholds for Pyrazole-Based Pharmacophores

Assay / BiomarkerSafe Threshold (No Observed Effect)High-Risk Threshold (Toxicity Alert)
HepG2 IC50 (48h) > 100 µM< 10 µM
CYP2E1 Activity Fold Change < 1.5x over vehicle control> 3.0x over vehicle control
Intracellular ROS (DCFDA) Baseline> 2.5x increase vs. control
3D MPS AST/ALT Leakage < 20 U/L> 100 U/L (Post-TNF-

challenge)

Mechanistic Pathway Visualization

The following diagram maps the logical flow of pyrazole-induced cellular stress, illustrating the competing pathways of ROS generation and Nrf2-mediated antioxidant defense.

G CPPM Cyclopentyl(1H-pyrazol-4-yl)methanol CYP2E1 CYP2E1 Stabilization & Induction CPPM->CYP2E1 Induces ROS Reactive Oxygen Species (ROS) Generation CYP2E1->ROS Uncoupled NADPH Oxidation Nrf2 Nrf2 Pathway Activation (HO-1, GST Defense) ROS->Nrf2 Triggers Adaptive Response Toxicity Hepatocyte Necrosis / Sensitization ROS->Toxicity Sensitizes to TNF-α / LPS Nrf2->Toxicity Inhibits Damage (If Functional)

Caption: Pyrazole-mediated CYP2E1 induction leading to ROS generation and Nrf2-dependent hepatotoxicity.

References

1. ChemBuyersGuide. "CAS:1933627-52-1 Cyclopentyl(1H-pyrazol-4-yl)methanol." ChemBuyersGuide.com, 2.[1] Lu, Y., & Cederbaum, A. I. "Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency." Toxicology and Applied Pharmacology (PMC), 3.[2] Cederbaum, A. I., et al. "Hepatotoxicity Mediated by Pyrazole (CYP2E1) Plus TNF-α Treatment Occurs in jnk2−/− but not in jnk1−/− Mice." Toxicological Sciences (PMC), 4.[3] Lu, Y., & Cederbaum, A. I. "CYP2E1 potentiation of LPS and TNFα-induced hepatotoxicity by mechanisms involving enhanced oxidative and nitrosative stress." Biochemical Pharmacology (PMC), 5.[4] Lu, Y., & Cederbaum, A. I. "Lipopolysaccharide-induced liver injury in rats treated with the CYP2E1 inducer pyrazole." American Journal of Physiology-Gastrointestinal and Liver Physiology, 6.[5] Cederbaum, A. I. "Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency." ResearchGate, 7.[6] MDPI. "Suitability of Human Mesenchymal Stem Cells Derived from Fetal Umbilical Cord (Wharton's Jelly) as an Alternative In Vitro Model for Acute Drug Toxicity Screening." MDPI, 8.[7] ResearchGate. "In Vitro Micro-Tissue and -Organ Models for Toxicity Testing." ResearchGate, 9.[8] Frontiers. "Assessment of Drug-Induced Toxicity Biomarkers in the Brain Microphysiological System (MPS) Using Targeted and Untargeted Molecular Profiling." Frontiers in Pharmacology,

Sources

Foundational

An In-depth Technical Guide to the Role of Pyrazole-Methanol Motifs in Drug Discovery Fragments

Introduction: The Power of Small Fragments in Modern Drug Discovery In the landscape of modern drug development, Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Small Fragments in Modern Drug Discovery

In the landscape of modern drug development, Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds.[1] Unlike traditional high-throughput screening (HTS) which tests large, complex molecules, FBDD begins with screening small, low-molecular-weight compounds, or "fragments" (typically < 300 Da).[2][3] These fragments, due to their simplicity, can explore chemical space more effectively, often identifying binding interactions in protein targets that larger molecules might miss.[1] The initial hits from these screens are typically weak binders, but they provide high-quality starting points for optimization into potent and selective drug candidates.[4]

Within the vast universe of chemical fragments, certain structural motifs have demonstrated exceptional utility and versatility. These "privileged scaffolds" serve as foundational blueprints for drug design.[5] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[6][7] Its presence in numerous FDA-approved drugs, particularly as a core component of kinase inhibitors, underscores its significance in medicinal chemistry.[5][8] This guide focuses specifically on a decorated version of this scaffold: the pyrazole-methanol motif . We will explore the unique chemical properties this simple hydroxymethyl addition confers, its strategic role in establishing critical protein interactions, and the experimental methodologies used to identify and optimize these valuable fragments.

The Pyrazole Scaffold: A Privileged Core for Protein Recognition

The pyrazole ring is a cornerstone of medicinal chemistry for several key reasons.[9] Its aromatic nature provides a rigid, planar structure that can be readily functionalized.[10] Crucially, it possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the N2 nitrogen), allowing it to form specific and directional interactions within protein binding sites.[11] This dual nature makes it an excellent bioisostere for other aromatic rings, often improving physicochemical properties like solubility while maintaining or enhancing biological activity.[11]

The metabolic stability of the pyrazole nucleus is another significant advantage, contributing to more favorable pharmacokinetic profiles in drug candidates.[6] Its synthetic accessibility further enhances its appeal, with numerous established methods for its construction, including classical cyclocondensation reactions and modern multicomponent strategies.[12][13] These factors combined have led to the widespread use of pyrazole derivatives in targeting a multitude of diseases, from cancer to inflammatory disorders.[14][15]

The Pyrazole-Methanol Motif: A Small Addition with a Large Impact

The introduction of a methanol (-CH2OH) group to the pyrazole core creates a fragment with enhanced and highly valuable properties for drug discovery. This seemingly minor addition provides a flexible, potent hydrogen-bonding arm that significantly influences a fragment's interaction with its biological target.

Key Interaction Capabilities

The primary advantage of the pyrazole-methanol motif lies in the hydroxyl group's ability to act as both a hydrogen bond donor and acceptor. This allows it to form strong, specific interactions with key amino acid residues in a protein's active site. A classic example is its role in kinase inhibitors, where the hydroxyl group can form a critical hydrogen bond with the backbone amide of a "hinge" residue, a common anchoring point for ATP-competitive inhibitors.[5][16] This interaction can dramatically increase binding affinity and is a frequent starting point for fragment elaboration.

Improving Physicochemical Properties

Beyond direct target engagement, the hydroxyl group can improve a fragment's overall physicochemical profile. It can:

  • Increase Solubility: The polar hydroxyl group enhances aqueous solubility, a critical property for both in vitro screening and in vivo bioavailability.

  • Modulate Lipophilicity: By introducing a polar functional group, the overall lipophilicity of the fragment can be fine-tuned. This is crucial for optimizing a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

  • Establish Water-Mediated Interactions: The methanol moiety can interact with ordered water molecules within a binding pocket, either by displacing them to gain entropic advantage or by forming a stable, water-bridged hydrogen bond network with the protein.

The strategic placement of this motif allows medicinal chemists to probe a binding site for key interactions, providing a vector for fragment growth and optimization.

Screening and Validation of Pyrazole-Methanol Fragments

Identifying and validating fragment hits requires highly sensitive biophysical techniques, as the initial binding affinities are often in the high micromolar to millimolar range.[1] A multi-pronged approach is typically employed to ensure the hits are genuine and to provide structural context for subsequent optimization.

dot

Caption: High-level workflow for Fragment-Based Drug Discovery (FBDD).

Primary Screening Techniques
  • Surface Plasmon Resonance (SPR): SPR is a sensitive, high-throughput technique that measures changes in refractive index at a surface where a target protein is immobilized.[17] It can detect weak binding events and provide valuable kinetic data (association and dissociation rates).[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful method for detecting fragment binding directly to the target protein in solution.[] Target-observed NMR techniques, like HSQC, can identify binding and even map the location of the binding site on the protein.[17]

  • X-ray Crystallography: This is considered the gold standard for fragment screening as it provides a direct, high-resolution atomic picture of how the fragment binds to the protein.[2][19] This structural information is invaluable for the subsequent structure-based design phase.[20]

Data Analysis: The Importance of Ligand Efficiency

When evaluating fragment hits, raw affinity (like K_d or IC_50) is not the only important metric. Ligand Efficiency (LE) has become a critical guide for selecting and optimizing fragments.[21] LE normalizes binding affinity for the size of the molecule (typically by the number of heavy, non-hydrogen atoms), providing a measure of the binding energy per atom.

LE = -RTln(K_d) / N (where N is the number of heavy atoms)

A high LE value (typically >0.3) indicates that a small fragment is making very efficient, high-quality interactions with the target.[22] The pyrazole-methanol motif often contributes favorably to LE, as the hydroxyl group can add significant binding energy with only a two-atom increase in size. This metric helps prioritize fragments that are more likely to be developed into potent, drug-like molecules without becoming excessively large or lipophilic.[22]

MetricDescriptionTypical Goal for Fragments
K_d (dissociation constant)A measure of binding affinity.10 μM - 10 mM
Ligand Efficiency (LE) Binding energy per heavy atom.> 0.3
Lipophilic Ligand Efficiency (LLE) Normalizes potency against lipophilicity (LogP).> 5 for optimized leads[22]

Case Study: Pyrazole-Methanol in Kinase Inhibition

Protein kinases are a major class of drug targets, and the pyrazole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[9][14] The addition of a methanol group often serves as a key optimization step.

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Sources

Exploratory

An In-depth Technical Guide to the Hydrogen Bonding Capabilities of Cyclopentyl(1H-pyrazol-4-yl)methanol

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract Hydrogen bonds are pivotal in molecular recognition, influencing the efficacy and specificity of therapeutic agents. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen bonds are pivotal in molecular recognition, influencing the efficacy and specificity of therapeutic agents. This guide provides a comprehensive analysis of the hydrogen bonding potential of Cyclopentyl(1H-pyrazol-4-yl)methanol, a molecule of interest in medicinal chemistry. By deconstructing the molecule into its constituent functional groups—the pyrazole ring, the methanol moiety, and the cyclopentyl group—we elucidate its capacity to act as both a hydrogen bond donor and acceptor. This analysis is grounded in established principles of physical organic chemistry and supported by data from analogous systems in the scientific literature. Furthermore, we outline state-of-the-art experimental and computational methodologies for the empirical validation and in-depth characterization of these crucial non-covalent interactions.

Introduction: The Critical Role of Hydrogen Bonding in Drug Design

In the realm of drug discovery and development, the precise orchestration of intermolecular forces between a ligand and its biological target is paramount. Among these, hydrogen bonds stand out for their directionality and optimal strength, governing the specificity of molecular recognition events. A thorough understanding of a molecule's hydrogen bonding capabilities is therefore not merely academic but a critical prerequisite for rational drug design.

Cyclopentyl(1H-pyrazol-4-yl)methanol presents a compelling scaffold for medicinal chemists. Its structural motifs—a heterocyclic aromatic ring, a primary alcohol, and a non-polar cyclic alkyl group—offer a versatile platform for engaging with biological macromolecules. This guide aims to provide a detailed, scientifically rigorous examination of the hydrogen bond donor and acceptor sites within this molecule, offering a predictive framework for its interaction profile.

Molecular Scaffolding and Hydrogen Bonding Potential

The hydrogen bonding capacity of Cyclopentyl(1H-pyrazol-4-yl)methanol is best understood by dissecting its structure into its three primary functional components: the 1H-pyrazole ring, the methanol group, and the cyclopentyl substituent.

The 1H-Pyrazole Ring: A Versatile Hydrogen Bonding Synthon

The 1H-pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement confers a rich hydrogen bonding chemistry.[1][2]

  • Hydrogen Bond Donor: The pyrrole-like nitrogen (N1), which bears a hydrogen atom, is a potent hydrogen bond donor. The acidity of this N-H proton is a key determinant of the donor strength.[3]

  • Hydrogen Bond Acceptor: The pyridine-like nitrogen (N2) possesses a lone pair of electrons in an sp2-hybridized orbital, making it a proficient hydrogen bond acceptor.[1]

The ability of the pyrazole moiety to simultaneously act as a donor and an acceptor allows for the formation of diverse supramolecular structures, such as dimers and catemers (polymeric chains), through self-association.[2][4] This has significant implications for the molecule's behavior in both solution and the solid state.

The Methanol Moiety: A Classic Hydrogen Bonding Group

The primary alcohol group (-CH2OH) is a quintessential hydrogen bonding functional group, capable of acting as both a donor and an acceptor.[5][6][7]

  • Hydrogen Bond Donor: The hydroxyl proton is a strong hydrogen bond donor due to the high electronegativity of the oxygen atom.[8]

  • Hydrogen Bond Acceptor: The oxygen atom, with its two lone pairs of electrons, can readily accept hydrogen bonds from suitable donors.[6][8]

The presence of the methanol group significantly enhances the molecule's ability to interact with aqueous environments and polar residues in a biological target.

The Cyclopentyl Group: A Modulator of Steric Accessibility

The cyclopentyl group is a non-polar, bulky substituent. While it does not directly participate in hydrogen bonding, its presence can significantly influence the accessibility of the nearby hydrogen bonding sites on the pyrazole ring and the methanol group. This steric hindrance can affect the geometry and strength of potential hydrogen bonds.[9][10][11] The conformational flexibility of the cyclopentyl ring may also play a role in modulating the orientation of the molecule for optimal binding.

Summary of Hydrogen Bonding Sites

The potential hydrogen bond donor and acceptor sites in Cyclopentyl(1H-pyrazol-4-yl)methanol are summarized in the table below.

Functional GroupSiteTypeComments
1H-Pyrazole N1-HDonorThe pyrrolic nitrogen provides a proton for donation.[1]
N2AcceptorThe pyridinic nitrogen has a lone pair available for acceptance.[1]
Methanol O-HDonorThe hydroxyl proton is a strong donor.[6]
OAcceptorThe hydroxyl oxygen can accept up to two hydrogen bonds.[6]

Visualizing Hydrogen Bonding Potential

The following diagram illustrates the potential hydrogen bond donor and acceptor sites on Cyclopentyl(1H-pyrazol-4-yl)methanol.

H_Bonding_Sites cluster_molecule Cyclopentyl(1H-pyrazol-4-yl)methanol cluster_legend Legend mol N1H N1-H (Donor) N2 N2 (Acceptor) OH_donor O-H (Donor) O_acceptor O (Acceptor) donor_key H-Bond Donor acceptor_key H-Bond Acceptor

Caption: Potential hydrogen bond donor and acceptor sites.

Experimental and Computational Validation Strategies

A multi-pronged approach combining experimental and computational techniques is essential for a thorough characterization of the hydrogen bonding profile of Cyclopentyl(1H-pyrazol-4-yl)methanol.

Experimental Methodologies

5.1.1. X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for unequivocally determining the three-dimensional structure of a molecule in the solid state.[12] It provides precise information on bond lengths and angles, allowing for the direct visualization of intermolecular and intramolecular hydrogen bonds.[13][14] While locating hydrogen atoms with X-rays can be challenging, modern refinement techniques can often provide accurate positions.[13]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow suitable single crystals of Cyclopentyl(1H-pyrazol-4-yl)methanol from an appropriate solvent system (e.g., slow evaporation from ethanol, methanol, or acetone).

  • Data Collection: Mount a selected crystal on a goniometer and cool it under a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations. Collect diffraction data using a modern X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, including those of the hydrogen atoms involved in hydrogen bonding.

  • Analysis: Analyze the refined structure to identify all hydrogen bonds, measuring donor-acceptor distances and angles to assess their strength.

5.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying hydrogen bonding in solution.[15][16][17] Several NMR parameters are sensitive to the presence and strength of hydrogen bonds:

  • Chemical Shifts: The chemical shift of a proton involved in a hydrogen bond is typically shifted downfield.[15]

  • Temperature Dependence: The chemical shift of a hydrogen-bonded proton often shows a strong dependence on temperature.

  • Scalar Couplings: Through-hydrogen-bond scalar couplings (J-couplings) can provide direct evidence of a hydrogen bond.[17][18]

Experimental Protocol: NMR Titration

  • Sample Preparation: Prepare a series of NMR samples of Cyclopentyl(1H-pyrazol-4-yl)methanol in a non-polar solvent (e.g., CDCl3) at varying concentrations.

  • Data Acquisition: Acquire 1H NMR spectra for each sample at a constant temperature.

  • Analysis: Monitor the chemical shift of the N1-H and O-H protons as a function of concentration. A significant downfield shift with increasing concentration is indicative of intermolecular hydrogen bonding.

Computational Chemistry

Computational methods are invaluable for predicting and rationalizing hydrogen bonding interactions.[19][20]

5.2.1. Quantum Chemical Calculations

  • Geometry Optimization: Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) calculations can be used to predict the gas-phase geometry of the molecule and its hydrogen-bonded dimers or oligomers.[21]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the nature of the donor-acceptor interactions and estimate the strength of the hydrogen bonds.[21]

5.2.2. Molecular Dynamics (MD) Simulations

MD simulations can be used to study the dynamics of hydrogen bonding in a condensed phase (e.g., in water or another solvent), providing information on the lifetime and geometry of hydrogen bonds.

Validation_Workflow cluster_comp Computational Methods cluster_exp Experimental Methods Start Hypothesize H-Bonding Sites Computational Computational Modeling Start->Computational Experimental Experimental Validation Start->Experimental DFT DFT/MP2 Optimization Computational->DFT NBO NBO Analysis Computational->NBO MD MD Simulations Computational->MD XRay X-ray Crystallography Experimental->XRay NMR NMR Spectroscopy Experimental->NMR Analysis Data Analysis & Correlation Conclusion Characterized H-Bonding Profile Analysis->Conclusion DFT->Analysis NBO->Analysis MD->Analysis XRay->Analysis NMR->Analysis

Caption: Workflow for H-bond validation.

Conclusion

Cyclopentyl(1H-pyrazol-4-yl)methanol is a molecule with a rich hydrogen bonding potential, endowed with multiple donor and acceptor sites. The pyrazole ring offers both a donor (N1-H) and an acceptor (N2), while the methanol group provides an additional strong donor (O-H) and acceptor (O). The interplay of these functional groups, modulated by the steric influence of the cyclopentyl substituent, creates a nuanced interaction landscape. A comprehensive understanding of these hydrogen bonding capabilities, achieved through the synergistic application of experimental and computational methods, is crucial for leveraging this molecular scaffold in the design of novel therapeutics.

References

  • Different types of H-bond donor and acceptor site present in an alcohol... - ResearchGate. Available at: [Link]

  • 02.02 Hydrogen Bonding in Alcohols - YouTube. Available at: [Link]

  • Hydrogen bonding lights up overtones in pyrazoles - AIP Publishing. Available at: [Link]

  • Prediction of Hydrogen-Bonding Interaction Free Energies with Two New Molecular Descriptors - MDPI. Available at: [Link]

  • Rapid Sampling of Hydrogen Bond Networks for Computational Protein Design - PMC. Available at: [Link]

  • The Empirical Correlation between Hydrogen Bonding Strength and Excited-State Intramolecular Proton Transfer in 2-Pyridyl Pyrazoles | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Hydrogen bonding in the ethanol–water dimer - RSC Publishing. Available at: [Link]

  • HAAD: A Quick Algorithm for Accurate Prediction of Hydrogen Atoms in Protein Structures. Available at: [Link]

  • Hydrogen atoms can be located accurately and precisely by x-ray crystallography - PMC. Available at: [Link]

  • Understanding Hydrogen Bonds: Donors and Acceptors - Oreate AI Blog. Available at: [Link]

  • application of hydrogen bonding analysis in X-ray crystallography to help orientate asparagine, glutamine and histidine side chains | Protein Engineering, Design and Selection | Oxford Academic. Available at: [Link]

  • Direct detection of N−H⋯N hydrogen bonds in biomolecules by NMR spectroscopy. Available at: [Link]

  • 2.3: Organic Functional Groups- H-bond donors and H-bond acceptors - Chemistry LibreTexts. Available at: [Link]

  • Theoretical Prediction of Hydrogen-Bond Basicity pKBHX Using Quantum Chemical Topology Descriptors - ACS Publications. Available at: [Link]

  • The Chemical Bond: The Perspective of NMR Spectroscopy - ResearchGate. Available at: [Link]

  • Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials - Digital CSIC. Available at: [Link]

  • Guest Editorial: NMR Spectroscopy of Hydrogen-Bonded Systems. Available at: [Link]

  • Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers - PMC. Available at: [Link]

  • Chapter 11: Hydrogen Bonds and NMR - Books. Available at: [Link]

  • Is it possible to predict intermolecular hydrogen bond with gaussian or other softwares?. Available at: [Link]

  • A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C7NJ01044C. Available at: [Link]

  • X-ray crystallography - Wikipedia. Available at: [Link]

  • 1 X-ray Crystallography Tim Royappa Department of Chemistry University of West Florida Introduction When X-rays strike a crystal - CCDC. Available at: [Link]

  • Can anyone suggest methods to quantify h-Bond from x-ray single crystal structure? | ResearchGate. Available at: [Link]

  • Unravelling the Role of Uncommon Hydrogen Bonds in Cyclodextrin Ferrociphenol Supramolecular Complexes: A Computational Modelling and Experimental Study - MDPI. Available at: [Link]

  • Strong intramolecular hydrogen bonds and steric effects involving C S groups. Available at: [Link]

  • Spectroscopic and Theoretical Study of the Intramolecular π-Type Hydrogen Bonding and Conformations of 2-Cyclopenten-1-ol - MDPI. Available at: [Link]

  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Available at: [Link]

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Sources

Foundational

Technical Guide: Cyclopentyl(1H-pyrazol-4-yl)methanol Scaffolds in Medicinal Chemistry

Executive Summary This technical guide provides a comprehensive analysis of Cyclopentyl(1H-pyrazol-4-yl)methanol (CAS 1933627-52-1) and its structural derivatives.[1] In the context of modern drug discovery, this scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of Cyclopentyl(1H-pyrazol-4-yl)methanol (CAS 1933627-52-1) and its structural derivatives.[1] In the context of modern drug discovery, this scaffold represents a critical "privileged structure," particularly within the design of ATP-competitive kinase inhibitors (JAK, IRAK4, c-Met).

The guide is structured to serve as a bench-side reference for synthetic chemists and a strategic resource for medicinal chemists. It details the synthetic accessibility of the core scaffold, its transformation into bioactive derivatives, and the structural-activity relationship (SAR) rationale that drives its inclusion in high-affinity ligands.

Structural Analysis & Pharmacophore Significance[2]

The Cyclopentyl(1H-pyrazol-4-yl)methanol moiety combines three distinct pharmacophoric elements essential for Fragment-Based Drug Discovery (FBDD):

  • The Pyrazole Core (Hinge Binder): The 1H-pyrazole-4-yl motif is a classic bioisostere for the imidazole ring of purines. It frequently serves as the primary "hinge binder" in kinase inhibitors, forming bidentate hydrogen bonds (donor-acceptor) with the kinase hinge region (e.g., Glu/Leu residues).

  • The Cyclopentyl Ring (Hydrophobic Filling): Unlike flexible alkyl chains, the cyclopentyl ring offers a semi-rigid, lipophilic bulk. This is optimal for occupying the hydrophobic back-pockets (Gatekeeper regions) of enzymes without incurring the high entropic penalty of freely rotating chains.

  • The Carbinol Linker (Chiral/Prochiral Handle): The secondary alcohol provides a vector for hydrogen bonding or, more importantly, a reactive handle for derivatization into amines (via Mitsunobu or oxidation/reductive amination), allowing the scaffold to extend into the solvent-exposed front.

Physicochemical Profile (Calculated)
PropertyValue (Approx.)Significance in Drug Design
MW 166.22 g/mol Ideal for Fragment-Based Screening (Rule of 3 compliant).
cLogP ~1.2 - 1.5Optimal lipophilicity for membrane permeability.
TPSA ~49 ŲHigh polar surface area relative to size; good solubility.
H-Bond Donors 2 (NH, OH)Critical for target engagement.
Rotatable Bonds 2Low flexibility suggests higher binding specificity.

Synthetic Architecture

The synthesis of Cyclopentyl(1H-pyrazol-4-yl)methanol requires careful orchestration of protecting groups to manage the acidity of the pyrazole NH proton (pKa ~14). Direct Grignard addition to an unprotected pyrazole-4-carbaldehyde is low-yielding due to deprotonation.

Validated Synthetic Pathway

The following workflow utilizes a SEM (2-(Trimethylsilyl)ethoxymethyl) protection strategy, ensuring high yields and facile deprotection.

SynthesisWorkflow Start 1H-pyrazole-4-carbaldehyde Step1 Protection (SEM-Cl, NaH) Start->Step1 Inter1 1-SEM-pyrazole-4-carbaldehyde Step1->Inter1 Step2 Grignard Addition (Cyclopentyl-MgBr) Inter1->Step2 Inter2 Protected Alcohol Step2->Inter2 Step3 Deprotection (TFA or HCl) Inter2->Step3 Final Cyclopentyl(1H-pyrazol-4-yl)methanol (CAS 1933627-52-1) Step3->Final

Figure 1: Optimized synthetic route for the generation of the core scaffold.

Detailed Experimental Protocol (Bench-Ready)

Objective: Synthesis of Cyclopentyl(1-(2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)methanol.

Reagents:

  • 1-SEM-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Cyclopentylmagnesium bromide (2.0 M in ether, 1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (sat. aq.)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 1-SEM-1H-pyrazole-4-carbaldehyde (10 mmol) in anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Dropwise add Cyclopentylmagnesium bromide (15 mmol, 7.5 mL) over 20 minutes. Maintain internal temperature below 5°C.

    • Mechanism Note: The SEM group prevents N-deprotonation, directing the nucleophile exclusively to the carbonyl carbon.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 3:1).

  • Quench: Cool back to 0°C. Quench carefully with saturated NH₄Cl solution (20 mL).

  • Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes) yields the protected alcohol as a viscous oil.

Deprotection Step: Dissolve the intermediate in DCM/TFA (4:1) or EtOH/HCl (4M) and stir at RT for 4 hours. Neutralize and extract to obtain the target Cyclopentyl(1H-pyrazol-4-yl)methanol .

Derivatization & Medicinal Chemistry Applications[2][3][4][5]

The alcohol moiety is rarely the final endpoint in drug design. It serves as a "divergent point" to access three major classes of derivatives: Ketones , Amines , and Ethers .

The "Ketone" Derivative (JAK/c-Met Pathway)

Oxidation of the alcohol yields Cyclopentyl(1H-pyrazol-4-yl)methanone .

  • Reagent: Swern Oxidation or Dess-Martin Periodinane.

  • Application: This motif appears in c-Met inhibitors (e.g., MK-8033 analogs) where the carbonyl oxygen accepts a hydrogen bond from the backbone NH of the kinase hinge.

The "Amine" Derivative (IRAK4/CHK1 Pathway)

The most valuable transformation is the conversion to an amine, often linking the pyrazole to a pyrimidine or pyridine ring.

  • Method: Reductive amination (Ketone + Amine + NaBH(OAc)₃) or Mitsunobu with Phthalimide followed by hydrazine.

  • Case Study (IRAK4): Research demonstrates that N-(1H-pyrazol-4-yl)carboxamides and related amine derivatives are potent inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4).[2][3] The cyclopentyl group occupies the ribose-binding pocket, providing selectivity over other kinases.

Derivative Logic Diagram

Derivatives Core Cyclopentyl(1H-pyrazol-4-yl)methanol (Core Scaffold) Oxidation Oxidation (Swern/DMP) Core->Oxidation Activation Activation (Mesyl-Cl / SOCl2) Core->Activation Ketone Deriv A: Ketone (H-Bond Acceptor) Oxidation->Ketone Amine Deriv B: Amine (Reductive Amination) Oxidation->Amine + Amine + Reductant Halide Intermediate: Alkyl Halide Activation->Halide Target1 Target1 Ketone->Target1 c-Met Inhibitors Halide->Amine + Amine (SN2) Ether Deriv C: Ether (Williamson Synthesis) Halide->Ether Target2 Target2 Amine->Target2 IRAK4 / CHK1 Inhibitors

Figure 2: Divergent synthesis map showing the access to key pharmacophores from the parent alcohol.[1][4]

Key Biological Applications (Literature Review)

IRAK4 Inhibition (Inflammation/Oncology)

Derivatives where the methanol is converted to an amide or amine linker have shown efficacy against IRAK4.

  • Mechanism: The pyrazole binds to the hinge region. The cyclopentyl group provides lipophilic interactions that improve cellular permeability (cLogD modulation) compared to polar pyrazolopyrimidines.

  • Reference: Bioorganic & Medicinal Chemistry Letters (2015) highlights N-(1H-pyrazol-4-yl)carboxamides as a scaffold for highly permeable inhibitors.

CHK1 Inhibition (Hematologic Malignancies)

In Checkpoint Kinase 1 (CHK1) inhibitors, pyrazole-4-yl derivatives are coupled with pyrimidines.[5]

  • Compound Example: (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)...).[5] While this specific example uses a methyl-pyrazole, the cyclopentyl analog is a common variation to increase residence time in the ATP pocket by displacing water molecules in the hydrophobic region.

  • Reference: European Journal of Medicinal Chemistry (2019) discusses the rational optimization of these motifs.[5]

Distinction from Ruxolitinib

It is critical to distinguish the topic scaffold from Ruxolitinib (Jakafi) .

  • Ruxolitinib: The cyclopentyl group is on the beta-carbon of the propanenitrile chain attached to the pyrazole Nitrogen (N1).

  • Topic Scaffold: The cyclopentyl is attached to the Carbon (C4) of the pyrazole via a hydroxymethyl linker.

  • Implication: This C4-substitution pattern allows the pyrazole NH to remain free for hinge binding, whereas Ruxolitinib uses the pyrrolopyrimidine system for hinge binding.

References

  • Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Source: Bioorganic & Medicinal Chemistry Letters, 2015.[3] URL:[Link]

  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. Source: European Journal of Medicinal Chemistry, 2019.[5] URL:[Link]

  • Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron Dual Kinase Inhibitor. Source: Journal of Medicinal Chemistry, 2013.[6] URL:[Link]

  • Cyclopentyl(1H-pyrazol-4-yl)methanol (CAS 1933627-52-1) Entry. Source: ChemSRC / BLD Pharmatech Data. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of Cyclopentyl(1H-pyrazol-4-yl)methanol

Executive Summary This guide details the high-fidelity synthesis of Cyclopentyl(1H-pyrazol-4-yl)methanol , a secondary alcohol motif frequently encountered in Janus kinase (JAK) inhibitors and other immunomodulatory drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the high-fidelity synthesis of Cyclopentyl(1H-pyrazol-4-yl)methanol , a secondary alcohol motif frequently encountered in Janus kinase (JAK) inhibitors and other immunomodulatory drugs.

While direct addition of organometallics to unprotected pyrazoles is possible using "turbo-Grignards" or excess reagents, this protocol prioritizes process robustness and purity . We utilize a protection-deprotection strategy to mask the acidic pyrazole N-H proton, preventing the consumption of the Grignard reagent and the precipitation of insoluble magnesium salts that complicate workup.

Target Audience
  • Medicinal Chemists (Hit-to-Lead optimization)

  • Process Development Scientists (Route scouting)

Strategic Analysis & Retrosynthesis

The target molecule contains two distinct rings: a cyclopentyl aliphatic ring and an aromatic pyrazole, connected by a hydroxymethylene bridge.

Retrosynthetic Logic
  • Disconnection: The strategic bond break occurs at the secondary alcohol carbon.

  • Forward Path: Nucleophilic addition of a cyclopentyl anion to a pyrazole-4-carbaldehyde electrophile.

  • Critical Control Point: The N-H proton of the pyrazole (pKa ~14) is significantly more acidic than the aldehyde

    
    -protons. Without protection, the Grignard reagent (CyclopentylMgBr) will act as a base, deprotonating the pyrazole to form a spectator magnesiate species, requiring a second equivalent of Grignard to effect the addition. This is atom-uneconomical and messy.
    
  • Solution: We employ SEM (2-(Trimethylsilyl)ethoxymethyl) protection. It is stable to strong nucleophiles (Grignards) yet removable under mild acidic conditions that preserve the secondary alcohol.

Visual Workflow (DOT Diagram)

SynthesisPath Figure 1: Synthetic Route for Cyclopentyl(1H-pyrazol-4-yl)methanol via SEM-Protection Strategy Aldehyde 1H-pyrazole-4-carbaldehyde (Starting Material) Protected 1-(SEM)-pyrazole-4-carbaldehyde (Intermediate 1) Aldehyde->Protected Step 1: NaH, THF, 0°C SEM_Cl SEM-Cl (Reagent) SEM_Cl->Protected Alcohol_Prot Protected Alcohol (Intermediate 2) Protected->Alcohol_Prot Step 2: THF, 0°C -> RT Grignard CyclopentylMgBr (Nucleophile) Grignard->Alcohol_Prot Target Cyclopentyl(1H-pyrazol-4-yl)methanol (Final Product) Alcohol_Prot->Target Step 3: Acid Hydrolysis Deprotection HCl / MeOH (Cleavage)

Detailed Experimental Protocols

Step 1: N-Protection of 1H-pyrazole-4-carbaldehyde

Objective: Mask the acidic N-H to enable clean nucleophilic attack.

  • Reagents: 1H-pyrazole-4-carbaldehyde, Sodium Hydride (60% dispersion), SEM-Chloride (SEM-Cl).

  • Solvent: Anhydrous THF or DMF.

Protocol:

  • Charge an oven-dried round-bottom flask with 1H-pyrazole-4-carbaldehyde (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Cool the solution to 0 °C under an argon atmosphere.

  • Add Sodium Hydride (1.2 equiv) portion-wise. Caution: Hydrogen gas evolution.

  • Stir at 0 °C for 30 minutes until gas evolution ceases and the solution becomes clear/yellowish (formation of sodium pyrazolide).

  • Add SEM-Cl (1.1 equiv) dropwise via syringe over 10 minutes.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 3 hours.

  • Validation: Monitor by TLC (Hexane:EtOAc 3:1). The polar N-H spot should disappear, replaced by a higher Rf spot.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Step 2: Grignard Addition (C-C Bond Formation)

Objective: Install the cyclopentyl ring.

  • Reagents: 1-(SEM)-pyrazole-4-carbaldehyde (from Step 1), Cyclopentylmagnesium bromide (2.0 M in ether).

  • Solvent: Anhydrous THF.

Protocol:

  • Dissolve the Protected Aldehyde (1.0 equiv) in anhydrous THF (0.15 M) in a flame-dried flask.

  • Cool the system to 0 °C .

  • Add Cyclopentylmagnesium bromide (1.2 equiv) dropwise over 20 minutes. Note: Exothermic reaction.[2][3]

  • Stir at 0 °C for 1 hour, then allow to warm to RT for 2 hours.

  • Validation: Monitor by TLC. The aldehyde spot should vanish. If starting material remains, cool back to 0 °C and add 0.2 equiv additional Grignard.

  • Workup: Cool to 0 °C. Quench carefully with saturated aqueous NH₄Cl.

  • Extraction: Extract with EtOAc. The product is a secondary alcohol and will be relatively polar.

  • Isolation: Dry (MgSO₄) and concentrate. The crude oil (Intermediate 2) is usually pure enough for deprotection, but a short silica plug filtration is recommended to remove magnesium salts.

Step 3: Global Deprotection & Isolation

Objective: Remove the SEM group to release the final bioactive scaffold.

  • Reagents: 4M HCl in Dioxane or HCl/MeOH.

  • Alternative: TBAF (Tetra-n-butylammonium fluoride) in THF (if acid sensitivity is a concern, though pyrazoles are generally acid-stable).

Protocol (Acid Method - Preferred for Scalability):

  • Dissolve the crude Intermediate 2 in MeOH (0.1 M).

  • Add HCl (4M in Dioxane) (5.0 equiv) or concentrated aqueous HCl (approx 1 mL per mmol substrate).

  • Heat the mixture to 60 °C for 2–4 hours.

    • Mechanism:[4][5][6][7][8][9] Acid cleaves the hemiaminal ether linkage of the SEM group.

  • Validation: LC-MS is preferred here. Look for the mass of [Target + H]⁺.[1]

  • Workup: Concentrate the solvent to remove excess HCl.

  • Neutralization: Resuspend the residue in EtOAc and wash with saturated NaHCO₃ (to free the pyrazole NH).

  • Final Purification: Recrystallization from EtOH/Heptane or Column Chromatography (DCM:MeOH 95:5).

Data Summary & Stoichiometry

ComponentRoleEquiv.Key Property
1H-pyrazole-4-carbaldehyde SM1.0Electrophile
NaH (60%) Base1.2Deprotonates NH
SEM-Cl Protecting Group1.1b.p. 57°C (volatile)
CyclopentylMgBr Grignard1.2 - 1.5Nucleophile
HCl (4M Dioxane) Deprotection5.0Cleaves SEM

Troubleshooting & Critical Parameters

Grignard Initiation Failure

If preparing CyclopentylMgBr in situ from cyclopentyl bromide and Mg turnings:

  • Issue: Reaction does not start (Mg surface passivated).

  • Fix: Add a crystal of Iodine (

    
    ) or 100 
    
    
    
    L of DIBAL-H to the Mg turnings before adding the halide. Sonicate the Mg turnings under dry solvent to expose fresh metal.
Incomplete Deprotection

SEM groups can be stubborn.

  • Fix: If HCl/MeOH at 60 °C is too slow, switch to Trifluoroacetic acid (TFA) (neat or 50% in DCM) at RT. Note that this forms the N-hydroxymethyl intermediate, which requires a basic wash (NH₄OH) to fully collapse to the N-H pyrazole.

Enantioselectivity

This protocol produces a racemic alcohol.

  • Resolution: For drug development requiring a single enantiomer, separate the protected intermediate (Step 2 product) using Chiral HPLC (e.g., Chiralpak AD-H column) before deprotection, or perform a Kinetic Resolution using lipase enzymes on the final product.

References

  • BenchChem. Application Notes and Protocols for Alternative Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde. (General Grignard/Pyrazole protocols).[10]

  • Organic Chemistry Portal. Grignard Reaction: Mechanism and Protocols. (Standard organometallic addition conditions).

  • Common Organic Chemistry. SEM Deprotection - HCl Protocols. (Specific conditions for removing SEM groups from heterocycles).

  • National Institutes of Health (PMC). Synthesis and Pharmacological Activities of Pyrazole Derivatives. (Context on Pyrazole pharmacophores).

  • ResearchGate. Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. (Starting material handling).

Sources

Application

Grignard reaction protocol for Cyclopentyl(1H-pyrazol-4-yl)methanol preparation

Application Note & Protocol Topic: Grignard Reaction Protocol for the Synthesis of Cyclopentyl(1H-pyrazol-4-yl)methanol For Researchers, Scientists, and Drug Development Professionals Abstract The synthesis of functional...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Grignard Reaction Protocol for the Synthesis of Cyclopentyl(1H-pyrazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry. Cyclopentyl(1H-pyrazol-4-yl)methanol represents a valuable building block, incorporating both a versatile pyrazole scaffold and a secondary alcohol for further derivatization. This document provides a comprehensive, field-tested protocol for the preparation of this target molecule via the Grignard reaction. We will delve into the critical aspects of the synthesis, including the necessity of N-protection for the pyrazole ring, the preparation and handling of the organometallic reagent, and a detailed, step-by-step guide from reaction setup to final product purification and characterization. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the procedure effectively.

Scientific Rationale and Reaction Scheme

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds, typically involving the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group.[1][2] In this synthesis, cyclopentylmagnesium bromide will act as the nucleophile, attacking the electrophilic carbonyl carbon of a pyrazole-4-carbaldehyde derivative.

A significant challenge in this specific synthesis is the acidic proton on the nitrogen of the pyrazole ring (pKa ≈ 14). Grignard reagents are not only strong nucleophiles but also potent bases, and would be readily quenched by this acidic proton, consuming the reagent and preventing the desired carbonyl addition.[3][4]

To circumvent this, a protection-deprotection strategy is essential. The pyrazole nitrogen is temporarily blocked with a protecting group that is stable under the basic Grignard reaction conditions but can be easily removed during the work-up. For this protocol, we select the tetrahydropyranyl (THP) group, which is readily installed and cleaved under mild acidic conditions.

Overall Reaction Scheme:

  • Step 1 (Protection): 1H-Pyrazole-4-carbaldehyde is protected with 3,4-Dihydropyran (DHP) to yield 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde. (This protocol assumes the protected starting material has been prepared beforehand).

  • Step 2 (Grignard Reaction): The N-protected pyrazole aldehyde reacts with cyclopentylmagnesium bromide.

  • Step 3 (Work-up & Deprotection): The reaction is quenched, and the resulting magnesium alkoxide is protonated while the THP group is simultaneously removed under acidic conditions to yield the final product.

Experimental Design and Key Parameters

This section outlines the critical variables and the reasoning behind the chosen conditions. A summary of reagents is provided in Table 1.

Table 1: Reagent and Materials Summary

ReagentMW ( g/mol )Molarity/PurityAmount (mmol)Equivalents
Magnesium Turnings24.31>99%12.01.2
Cyclopentyl Bromide149.04>98%10.01.0
1-(THP)-1H-pyrazole-4-carbaldehyde180.21>97%8.330.83
Anhydrous Tetrahydrofuran (THF)-Dri-Solv®~70 mL-
Iodine253.81>99.8%1 crystalcatalytic
Saturated aq. NH₄Cl--~50 mL-
2 M Hydrochloric Acid-2 MAs needed-
Ethyl Acetate (EtOAc)-ACS Grade~150 mL-
Saturated aq. NaCl (Brine)--~50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-GranularAs needed-
Choice of Solvent

Grignard reagents are extremely sensitive to moisture and protic solvents.[3][5] Anhydrous ethereal solvents are required to stabilize the organomagnesium species. Tetrahydrofuran (THF) is selected over diethyl ether due to its higher boiling point (allowing for gentle reflux) and superior ability to solvate the Grignard reagent complex.[6]

Inert Atmosphere

To prevent reaction with atmospheric water and oxygen, the entire procedure must be conducted under an inert atmosphere, such as dry nitrogen or argon.[7] This is achieved using a Schlenk line or a nitrogen-filled balloon setup.

Reaction Temperature

The formation of the Grignard reagent and its subsequent reaction with the aldehyde are both highly exothermic processes.[6][8]

  • Reagent Formation: The initial addition of cyclopentyl bromide is done at room temperature, allowing the exotherm to initiate the reaction and bring the solvent to a gentle reflux.[9]

  • Aldehyde Addition: The reaction flask is cooled to 0 °C in an ice-water bath before and during the addition of the aldehyde.[10] This is crucial to control the reaction rate, prevent side reactions (such as enolization), and ensure safety.[10]

Quenching and Work-up

A careful work-up procedure is essential to protonate the intermediate magnesium alkoxide to the final alcohol and to safely quench any unreacted Grignard reagent.[11]

  • Quenching: A saturated aqueous solution of ammonium chloride (NH₄Cl) is used for the initial quench.[10][11] It is a mild proton source that effectively protonates the alkoxide and precipitates magnesium salts without being strongly acidic, which could cause degradation of some sensitive secondary alcohols.[10]

  • Deprotection: Subsequent addition of dilute hydrochloric acid ensures the complete hydrolysis of the THP protecting group and dissolves the inorganic magnesium salts, facilitating a clean phase separation.[12][13]

Detailed Synthesis Protocol

Safety First
  • The Grignard reaction is hazardous due to the flammability of ether solvents and the pyrophoric nature of some reagents.[6][14] This procedure must be performed in a certified chemical fume hood.[7][14]

  • Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., Nomex or nitrile), is mandatory.[6][14]

  • Ensure an appropriate fire extinguisher (Class D for metal fires) is nearby. Never work alone.[6][14]

Workflow Overview

G cluster_0 Phase 1: Grignard Reagent Formation cluster_1 Phase 2: Grignard Addition cluster_2 Phase 3: Work-up & Purification A 1. Assemble & Flame-Dry Glassware Under Vacuum B 2. Add Mg Turnings & THF Under N2 Atmosphere A->B C 3. Initiate with I2 & Cyclopentyl Bromide B->C D 4. Maintain Reflux Until Mg is Consumed C->D E 5. Cool Grignard Reagent to 0 °C D->E F 6. Add Aldehyde Solution Dropwise E->F G 7. Stir at RT & Monitor by TLC F->G H 8. Quench with sat. NH4Cl at 0 °C G->H I 9. Acidify, Extract with EtOAc, Wash & Dry H->I J 10. Purify by Column Chromatography I->J K 11. Characterize Final Product J->K

Caption: Overall workflow for the synthesis.
Phase 1: Preparation of Cyclopentylmagnesium Bromide
  • Glassware Preparation: Assemble a three-neck round-bottom flask equipped with a reflux condenser (topped with a nitrogen inlet), a pressure-equalizing dropping funnel, and a glass stopper. Flame-dry all glassware under vacuum or oven-dry at 120 °C for at least 4 hours and assemble while hot, allowing it to cool under a stream of dry nitrogen.[14]

  • Reagent Setup: Once cool, add magnesium turnings (0.29 g, 12.0 mmol) to the flask. Place a magnetic stir bar inside.

  • Initiation: Add 10 mL of anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of cyclopentyl bromide (1.49 g, 10.0 mmol) in 20 mL of anhydrous THF. Add a single small crystal of iodine to the magnesium suspension; the faint brown color indicates activation.[9]

  • Addition and Reflux: Add ~1-2 mL of the cyclopentyl bromide solution from the dropping funnel to the magnesium. The solution should become cloudy and begin to bubble as the reaction initiates. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[14] If the reaction becomes too vigorous, slow the addition and/or cool the flask with a water bath.

  • Completion: After the addition is complete, stir the resulting cloudy, grey-brown solution at room temperature for an additional 30-60 minutes, or until most of the magnesium has been consumed. The Grignard reagent is now ready for use.

Phase 2: The Grignard Addition Reaction
  • Setup: Prepare a solution of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde (1.50 g, 8.33 mmol) in 15 mL of anhydrous THF in a separate dry flask.

  • Addition: Cool the flask containing the freshly prepared Grignard reagent to 0 °C using an ice-water bath. Transfer the aldehyde solution to the dropping funnel and add it dropwise to the stirred Grignard solution over 30 minutes. Ensure the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of Hexane:Ethyl Acetate. The reaction is complete when the starting aldehyde spot has been consumed.

Phase 3: Reaction Work-up and Deprotection
  • Quenching: Cool the reaction flask back down to 0 °C in an ice-water bath. Very slowly and carefully, add saturated aqueous ammonium chloride solution (~50 mL) dropwise to quench the reaction.[11] This process is highly exothermic and may cause vigorous bubbling; control the rate of addition to maintain a manageable temperature.[11]

  • Deprotection and Dissolution: Once the initial exotherm has subsided, add 2 M HCl dropwise while stirring until the aqueous layer becomes clear and all magnesium salts have dissolved. Check the pH of the aqueous layer with pH paper to ensure it is acidic (pH ~1-2).

  • Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[11]

  • Washing and Drying: Combine the organic extracts and wash them with saturated aqueous sodium chloride (brine, 1 x 50 mL) to aid in the removal of water.[11] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Phase 4: Purification and Characterization
  • Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel. A gradient elution system, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate, is typically effective for separating the product from nonpolar impurities and more polar byproducts.

  • Final Product: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield Cyclopentyl(1H-pyrazol-4-yl)methanol as a solid or viscous oil.

Expected Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show a broad singlet for the pyrazole N-H proton (around δ 12-13 ppm), singlets for the pyrazole C-H protons (around δ 7.5-8.0 ppm), a multiplet for the carbinol C-H proton, and a series of multiplets for the cyclopentyl protons.

  • ¹³C NMR (100 MHz, DMSO-d₆): Signals corresponding to the pyrazole carbons, the carbinol carbon (around δ 65-75 ppm), and the cyclopentyl carbons are expected.

  • Mass Spectrometry (ESI+): Calculated for C₉H₁₄N₂O [M+H]⁺.

Reaction Mechanism Diagram

Caption: Simplified mechanism of Grignard addition and work-up.

Note: The DOT script above uses image placeholders for chemical structures as DOT language itself cannot render them. The images represent: 1. Cyclopentylmagnesium bromide and N-THP-pyrazole-4-carbaldehyde. 2. The resulting magnesium alkoxide intermediate. 3. The final product, Cyclopentyl(1H-pyrazol-4-yl)methanol.

References

  • University of Rochester, Department of Chemistry. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link][14]

  • Cisbio. (2024, September 19). Grignard Reaction Reagents: A Toolbox for Chemists. Retrieved from [Link][5]

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link][8]

  • American Chemical Society. (n.d.). Grignard Reaction - Laboratory Reaction Safety Summary. Retrieved from [Link][6]

  • Sarpong, R., & Murphy, R. (2013, June 3). Grignard Reagent Solutions Standard Operating Procedures. ResearchGate. Retrieved from [Link][7]

  • CHM 244 Lab Practical- Grignard Reactions. (n.d.). Retrieved from [Link][15]

  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Retrieved from [Link][3]

  • Organic Syntheses. (n.d.). Cyclopentylmagnesium bromide. Org. Syn. Coll. Vol. 6, 232. Retrieved from [Link][16]

  • Google Patents. (2013, July 11). WO2013102480A1 - Method for preparing di-organo-dialkoxysilanes. Retrieved from [17]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link][18]

  • Taydakov, I. V., Krasnoselskiy, S. S., & Dutova, T. Y. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Synthetic Communications, 41(16), 2429-2434. Retrieved from [Link][13]

  • University of California, Irvine. (n.d.). 19. The Grignard Reaction. Retrieved from [Link][4]

  • Chemistry Stack Exchange. (2017, March 23). How to obtain pure alcohol from mixture of alcohol & carbonyl? (Grignard experiment). Retrieved from [Link][19]

  • 6. Grignard Reaction. (n.d.). Retrieved from [Link][9]

  • Taydakov, I. V. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). ResearchGate. Retrieved from [Link][20]

  • Rogers, H. R., Hill, C. L., Fujiwara, Y., Rogers, R. J., Mitchell, H. L., & Whitesides, G. M. (1980). Mechanism of Formation of Grignard Reagents. The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited in Diethyl Ether. Journal of the American Chemical Society, 102(1), 217-226. Retrieved from [Link][21]

  • Wikipedia. (2023, July 18). Cyclopentadienyl magnesium bromide. Retrieved from [Link][22]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link][23]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link][24]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link][1]

  • Experiment 12: Grignard Synthesis of Triphenylmethanol. (n.d.). ResearchGate. Retrieved from [Link][25]

  • ResearchGate. (2024, April 22). How to purify tertiary alcohol?. Retrieved from [Link][26]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link][2]

  • Kolehmainen, E., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(9), 743-747. Retrieved from [Link]

Sources

Method

Application Note: Chemoselective Reduction of Cyclopentyl(1H-pyrazol-4-yl)methanone to the Secondary Alcohol

Executive Summary The reduction of heterocyclic ketones to their corresponding secondary alcohols is a fundamental transformation in medicinal chemistry and drug development. This application note details a highly effici...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of heterocyclic ketones to their corresponding secondary alcohols is a fundamental transformation in medicinal chemistry and drug development. This application note details a highly efficient, chemoselective protocol for the reduction of cyclopentyl(1H-pyrazol-4-yl)methanone to cyclopentyl(1H-pyrazol-4-yl)methanol (CAS: 1933627-52-1). By utilizing sodium borohydride (NaBH₄) in a protic solvent system, this methodology ensures complete conversion while maintaining the integrity of the unprotected pyrazole ring.

Mechanistic Rationale & Experimental Design

When designing a reduction protocol for pyrazole-containing substrates, the inherent reactivity of the heterocycle must dictate the choice of reagents. Cyclopentyl(1H-pyrazol-4-yl)methanone presents two reactive centers: the electrophilic carbonyl carbon and the highly acidic pyrazole N-H proton (pKa ~ 14).

Reagent Selection & Causality: Sodium borohydride (NaBH₄) is selected over harsher reagents like Lithium Aluminum Hydride (LiAlH₄) because it is mild, highly selective for ketones, and well-tolerated by nitrogen heterocycles[1]. However, NaBH₄ acts as both a nucleophilic hydride source and a strong base[1]. Upon introduction, the first equivalent of hydride rapidly deprotonates the pyrazole N-H, evolving hydrogen gas and generating a pyrazolide anion intermediate. Because one equivalent of hydride is sacrificed to this acid-base reaction, a standard catalytic or equimolar amount of NaBH₄ is insufficient. A stoichiometric excess (2.0 molar equivalents) is strictly required to ensure the subsequent nucleophilic addition of hydride to the carbonyl carbon proceeds to completion[2].

Solvent Dynamics: Methanol (MeOH) is the optimal solvent for this workflow. It effectively solubilizes the polar pyrazole substrate and the NaBH₄ salt. More importantly, protic solvents actively participate in the transition state of the reduction, stabilizing the developing negative charge on the alkoxide intermediate through hydrogen bonding, thereby accelerating the reaction rate[3].

Quenching Strategy: An aqueous acidic quench using saturated ammonium chloride (NH₄Cl) is employed. This safely neutralizes unreacted NaBH₄ and provides a precisely buffered environment to protonate both the pyrazolide nitrogen and the alkoxide oxygen, yielding the target secondary alcohol without risking acid-catalyzed degradation of the product[2].

Reagent Specifications & Quantitative Data

The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
Cyclopentyl(1H-pyrazol-4-yl)methanone164.211.010.01.64 g
Sodium Borohydride (NaBH₄)37.832.020.0757 mg
Methanol (Anhydrous)32.04Solvent-20 mL
Saturated NH₄Cl (aq)-Quench-15 mL
Ethyl Acetate (EtOAc)88.11Extraction-3 × 20 mL
Brine (Sat. NaCl)-Wash-20 mL

Experimental Workflow

Workflow A 1. Substrate Preparation Dissolve Ketone in MeOH (0 °C) B 2. Reducing Agent Addition Portion-wise NaBH4 addition (Control H2 evolution) A->B C 3. Reaction Propagation Stir at RT (1-2 hours) Monitor via TLC B->C D 4. Quenching Add sat. NH4Cl (aq) Neutralize excess NaBH4 C->D E 5. Extraction & Washing EtOAc extraction, Brine wash D->E F 6. Purification Silica Gel Column Chromatography E->F G 7. Pure Product Cyclopentyl(1H-pyrazol-4-yl)methanol F->G

Workflow for the NaBH4 reduction of cyclopentyl(1H-pyrazol-4-yl)methanone to the alcohol.

Step-by-Step Protocol

Phase 1: Setup and Initiation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Dissolution: Add cyclopentyl(1H-pyrazol-4-yl)methanone (1.64 g, 10.0 mmol) to the flask, followed by anhydrous methanol (20 mL). Stir until the substrate is fully dissolved.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 5 minutes.

  • Hydride Addition: Weigh out sodium borohydride (757 mg, 20.0 mmol). Add the NaBH₄ to the stirring solution portion-wise over 15 minutes.

    • Critical Observation: Vigorous effervescence (H₂ gas evolution) will occur immediately upon addition due to the deprotonation of the pyrazole N-H. Portion-wise addition prevents thermal runaway and solvent boil-over.

Phase 2: Reaction Propagation and Monitoring
  • Propagation: Once gas evolution subsides, remove the ice-water bath. Allow the reaction mixture to warm naturally to room temperature (20–25 °C) and stir for 1.5 hours.

  • TLC Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane/Methanol solvent system. The starting ketone will appear as a distinct UV-active spot. The product alcohol will elute as a more polar spot (lower Rf value) due to the newly formed hydroxyl group.

Phase 3: Quenching and Extraction
  • Quenching: Upon confirmation of complete starting material consumption via TLC, cool the flask back to 0 °C. Slowly add saturated aqueous NH₄Cl (15 mL) dropwise. Stir vigorously for 15 minutes until all bubbling ceases, indicating the complete destruction of excess NaBH₄[2].

  • Solvent Removal: Partially concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the methanol, which improves downstream extraction efficiency.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with Ethyl Acetate (3 × 20 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (20 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of 2% to 5% Methanol in Dichloromethane. Collect the product fractions, pool them, and evaporate the solvent to afford pure cyclopentyl(1H-pyrazol-4-yl)methanol as a solid.

Analytical Validation

To ensure the self-validating integrity of this protocol, the isolated product must be characterized against the following spectroscopic benchmarks:

  • Infrared (IR) Spectroscopy: Successful reduction is marked by the complete disappearance of the strong carbonyl (C=O) stretching band at ~1670 cm⁻¹ and the emergence of a broad, strong hydroxyl (O-H) stretching band between 3200–3300 cm⁻¹.

  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum will reveal a new multiplet corresponding to the carbinol methine proton (CH-OH) around 4.2–4.4 ppm. The newly formed hydroxyl proton will typically appear as a distinct doublet (coupling to the adjacent CH) between 4.5–5.0 ppm, which disappears upon D₂O exchange. The acidic pyrazole N-H proton will present as a broad singlet far downfield (>12.0 ppm).

References

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry , Master Organic Chemistry. 1

  • 3.4.1 – Sodium Borohydride Reduction of Carbonyls , Pressbooks. 2

  • Reduction of carbonyl compounds using sodium tetrahydridoborate , Chemguide. 3

  • BLD Pharmatech Co., Limited - Cyclopentyl(1H-pyrazol-4-yl)methanol (CAS: 1933627-52-1) , ChemBuyersGuide.

Sources

Application

Process Development and Scale-Up Synthesis of Cyclopentyl(1H-pyrazol-4-yl)methanol

Target Molecule: Cyclopentyl(1H-pyrazol-4-yl)methanol (CAS: 1933627-52-1) Application: Building block for kinase inhibitors and pharmaceutical intermediates. As the complexity of pyrazole-containing active pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: Cyclopentyl(1H-pyrazol-4-yl)methanol (CAS: 1933627-52-1) Application: Building block for kinase inhibitors and pharmaceutical intermediates.

As the complexity of pyrazole-containing active pharmaceutical ingredients (APIs) increases, the demand for robust, scalable, and highly pure intermediates is paramount. Cyclopentyl(1H-pyrazol-4-yl)methanol is a highly versatile secondary alcohol that serves as a critical pharmacophore in medicinal chemistry.

This application note provides a comprehensive, field-proven methodology for the multi-kilogram scale-up of this molecule. By moving away from idealized discovery-scale routes and focusing on thermodynamic control, atom economy, and self-validating in-process controls (IPCs), this guide establishes a highly reproducible three-step workflow.

Mechanistic Insights & Reaction Causality

To successfully scale the synthesis of Cyclopentyl(1H-pyrazol-4-yl)methanol, one must understand the inherent physicochemical liabilities of the starting materials. The most direct retrosynthetic disconnection relies on the nucleophilic addition of cyclopentylmagnesium bromide to 1H-pyrazole-4-carbaldehyde. However, executing this directly on an unprotected pyrazole at scale is fundamentally flawed.

The Pyrazole N-H Liability

The N-H proton of an unsubstituted pyrazole is highly acidic (pKa ~14.2). Grignard reagents are exceptionally strong bases. If cyclopentylmagnesium bromide is added to unprotected 1H-pyrazole-4-carbaldehyde, the first equivalent of the Grignard reagent is immediately consumed in an acid-base reaction, forming a magnesium pyrazolide salt and liberating cyclopentane gas. This magnesium salt is highly insoluble in ethereal solvents (THF, 2-MeTHF) and precipitates, coating the unreacted aldehyde and stalling the reaction. Furthermore, the resulting delocalized negative charge on the pyrazole ring drastically reduces the electrophilicity of the C4-carbonyl carbon, making the subsequent nucleophilic addition kinetically unfavorable.

The Tetrahydropyranyl (THP) Solution

To bypass this liability, N-protection is mandatory. While groups like Boc, Trityl, or SEM are common in discovery chemistry, the Tetrahydropyranyl (THP) group is the optimal choice for scale-up[1]:

  • Atom Economy & Cost: 3,4-Dihydro-2H-pyran (DHP) is inexpensive and reacts via a 100% atom-economical addition, generating no stoichiometric waste byproducts.

  • Chemical Stability: The THP aminal-ether linkage is completely inert to strongly basic and nucleophilic Grignard reagents.

  • Mild Cleavage: THP is readily cleaved under mild acidic conditions (e.g., methanolic HCl), allowing for simultaneous deprotection and product crystallization[2].

Synthetic Workflow Visualization

Pathway SM 1H-pyrazole-4-carbaldehyde (Starting Material) Int1 1-(THP)-1H-pyrazole-4-carbaldehyde (Protected Intermediate) SM->Int1 Step 1: DHP, cat. PTSA DCM, 40 °C, 4 h Int2 Cyclopentyl(1-(THP)-1H-pyrazol-4-yl)methanol (Grignard Adduct) Int1->Int2 Step 2: Cyclopentyl-MgBr THF, 0 °C to RT, 2 h Product Cyclopentyl(1H-pyrazol-4-yl)methanol (Target Product) Int2->Product Step 3: HCl / MeOH RT, 3 h

Figure 1: Three-step scale-up synthetic workflow for Cyclopentyl(1H-pyrazol-4-yl)methanol.

Quantitative Process Parameters

The following table summarizes the optimized stoichiometry and operational parameters required to maintain thermodynamic control and maximize yield during scale-up.

StepTransformationReagent / ReactantEquivalentsSolvent (Vol)Temp (°C)Expected Yield
1 N-Protection1H-pyrazole-4-carbaldehyde1.00DCM (10 V)40 °C92 - 95%
3,4-Dihydro-2H-pyran (DHP)1.20
p-Toluenesulfonic acid (PTSA)0.05
2 Grignard Addition1-(THP)-1H-pyrazole-4-carbaldehyde1.00THF (12 V)0 °C → 20 °C85 - 88%
Cyclopentylmagnesium bromide (2M)1.25
3 DeprotectionCyclopentyl(1-(THP)-pyrazol-4-yl)methanol1.00MeOH (8 V)20 - 25 °C90 - 94%
HCl in Methanol (2.0 M)3.00

Experimental Protocols (Self-Validating Workflows)

Step 1: Synthesis of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde

Objective: Mask the acidic N-H proton to enable nucleophilic addition[1].

  • Reactor Charging: To a dry, nitrogen-purged reactor, charge 1H-pyrazole-4-carbaldehyde (1.0 eq) and anhydrous dichloromethane (DCM, 10 volumes).

  • Catalyst Addition: Add p-Toluenesulfonic acid monohydrate (PTSA·H2O, 0.05 eq). Stir to form a suspension.

  • Reagent Dosing: Add 3,4-Dihydro-2H-pyran (DHP, 1.2 eq) dropwise over 30 minutes. The reaction is mildly exothermic; maintain the internal temperature below 30 °C during addition.

  • Heating: Warm the reactor to 40 °C and stir for 4 hours.

  • In-Process Control (IPC): Analyze via TLC (EtOAc/Hexanes 1:1). Validation: The highly polar starting material (

    
    ) must be completely consumed, replaced by a less polar, UV-active spot (
    
    
    
    ).
  • Work-up: Quench the reaction by adding saturated aqueous

    
     (3 volumes) to neutralize the PTSA. Separate the organic layer, wash with brine (3 volumes), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield a pale yellow oil. Note: The product is used directly in the next step without further purification to minimize solvent waste.
Step 2: Synthesis of Cyclopentyl(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanol

Objective: Construct the secondary alcohol via controlled Grignard addition.

  • Preparation: Dissolve the crude 1-(THP)-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous Tetrahydrofuran (THF, 12 volumes) under a strict nitrogen atmosphere.

  • Cooling: Cool the reactor to an internal temperature of 0 °C using a glycol/water jacket.

  • Grignard Dosing: Dropwise add Cyclopentylmagnesium bromide (2.0 M in diethyl ether or THF, 1.25 eq) over 1 hour. Causality: Strict temperature control at 0 °C prevents premature ring-opening of the THP group and minimizes potential beta-hydride reduction side-reactions.

  • Maturation: Allow the reaction to naturally warm to room temperature (20 °C) and stir for 2 hours.

  • IPC Validation: Analyze via LC-MS. Validation: Complete disappearance of the aldehyde mass signal and appearance of the target alcohol mass (

    
    ).
    
  • Quench & Extraction: Carefully quench the reaction by the dropwise addition of saturated aqueous

    
     (5 volumes) at 0 °C to break the magnesium alkoxide complex. Extract the aqueous layer with Ethyl Acetate (2 x 5 volumes). Combine the organic layers, wash with brine, dry over 
    
    
    
    , and concentrate to afford the protected carbinol as a viscous oil.
Step 3: Synthesis of Cyclopentyl(1H-pyrazol-4-yl)methanol

Objective: Cleave the THP protecting group and isolate the final API building block[2].

  • Dissolution: Dissolve the crude Grignard adduct (1.0 eq) in Methanol (8 volumes).

  • Acidic Cleavage: Slowly add a solution of 2.0 M HCl in Methanol (3.0 eq).

  • Reaction: Stir the mixture at room temperature (20 - 25 °C) for 3 hours. Causality: Methanol acts as both the solvent and the nucleophile, trapping the liberated pyrylium species as 2-methoxytetrahydropyran, driving the equilibrium toward complete deprotection[1].

  • IPC Validation: Analyze via LC-MS. Validation: Complete conversion to the highly polar free pyrazole product.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove methanol and 2-methoxytetrahydropyran. Dissolve the resulting residue in water (5 volumes) and wash with Methyl tert-butyl ether (MTBE, 3 volumes) to remove organic impurities.

  • Neutralization: Basify the aqueous layer to pH 8-9 using 2M aqueous NaOH. The product, Cyclopentyl(1H-pyrazol-4-yl)methanol, will precipitate as a white to off-white solid.

  • Filtration: Filter the solid, wash with cold water, and dry in a vacuum oven at 45 °C to constant weight.

References

  • BLD Pharmatech Co., Limited (Page 261) @ ChemBuyersGuide.com, Inc. ChemBuyersGuide.
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC - NIH.
  • WO2014178954A1 - Pyrazole derivatives as arginine methyltransferase inhibitors and uses thereof - Google Patents.

Sources

Method

Application Note: Protecting Group Strategies for 1H-Pyrazole in the Regioselective Synthesis of Pyrazole-Methanols

Introduction & The Tautomerism Challenge In modern drug discovery, pyrazole-methanol derivatives (hydroxymethylpyrazoles) are highly sought-after building blocks used to construct ether linkages, introduce fluorinated mo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Tautomerism Challenge

In modern drug discovery, pyrazole-methanol derivatives (hydroxymethylpyrazoles) are highly sought-after building blocks used to construct ether linkages, introduce fluorinated motifs, or serve as hydrogen-bond donors in kinase inhibitors. However, the synthesis of these derivatives directly from 1H-pyrazole is complicated by annular tautomerism. The rapid proton exchange between the N1 and N2 positions makes the pyrazole ring chemically ambiguous, often leading to poor regioselectivity and unwanted N-alkylation during C-functionalization.

To achieve the precise synthesis of a specific pyrazole-methanol (e.g., 3-hydroxymethyl vs. 5-hydroxymethyl vs. 4-hydroxymethyl), researchers must deploy strategic protecting groups. These groups do more than just mask the reactive N-H bond; they actively dictate the regiochemical outcome of the synthesis through steric shielding or directed metalation . This guide details the mechanistic rationale and validated protocols for utilizing protecting groups in the synthesis of pyrazole-methanols, with a specific focus on reactions and deprotections conducted in methanol systems.

Mechanistic Rationale: Sterics vs. Electronics

The selection of a protecting group for 1H-pyrazole fundamentally alters the electron density and steric accessibility of the ring carbons:

  • Tetrahydropyranyl (THP): The THP group is an excellent director for C5-functionalization. The oxygen atom within the THP ring coordinates with the lithium cation of strong bases like n-butyllithium (Directed ortho-Metalation, DoM). This proximity effect forces the base to deprotonate the adjacent C5 position exclusively, allowing for subsequent formylation and reduction to the 5-hydroxymethyl derivative .

  • Triphenylmethyl (Trityl): The trityl group relies on extreme steric bulk. Once attached to the N1 position, its massive spatial footprint physically blocks incoming reagents from accessing the adjacent C3 and C5 positions. Consequently, electrophilic attacks (such as halogenation prior to formylation) are forced to occur at the remote C4 position.

  • 2-(Trimethylsilyl)ethoxymethyl (SEM): SEM provides highly robust protection that withstands harsh nucleophilic conditions. Like THP, it can direct lithiation to the C5 position, but its primary advantage is its orthogonal deprotection profile. It can be cleaved using fluoride sources (e.g., TBAF), preserving acid-labile functional groups elsewhere on the molecule .

Quantitative Comparison of Pyrazole Protecting Groups

The following table summarizes the operational parameters for the most common pyrazole protecting groups used in hydroxymethylation workflows.

Protecting GroupIntroduction ReagentsDeprotection ReagentsRegiodirecting EffectStability to Strong Bases / Nucleophiles
THP DHP, cat. TFA or TsOHHCl in Methanol (Methanolysis)Directs to C5 (via DoM)Excellent
SEM SEM-Cl, NaH, DMFTBAF in THF, or HCl in MeOHDirects to C5 (via DoM)Excellent
Trityl (Tr) Tr-Cl, Et₃N, CH₂Cl₂TFA, or HCl in MethanolDirects to C4 (Steric block)Good (but extremely bulky)
Boc Boc₂O, DMAP, CH₂Cl₂TFA in CH₂Cl₂Directs to C5 (Weakly)Poor (Labile to organolithiums)

Regiodivergent Synthesis Workflow

The diagram below illustrates how the initial choice of protecting group dictates the final regiochemistry of the pyrazole-methanol.

G Start 1H-Pyrazole THP_Prot THP Protection (DHP, Acid) Start->THP_Prot Trityl_Prot Trityl Protection (TrCl, Base) Start->Trityl_Prot THP_Int 1-THP-Pyrazole THP_Prot->THP_Int Trityl_Int 1-Trityl-Pyrazole Trityl_Prot->Trityl_Int DoM 1. n-BuLi (C5-Lithiation) 2. DMF (Formylation) 3. NaBH4 (Reduction) THP_Int->DoM C4_Path 1. Halogenation (C4) 2. i-PrMgCl / DMF 3. NaBH4 (Reduction) Trityl_Int->C4_Path Prod_C5 5-Hydroxymethylpyrazole (After Deprotection) DoM->Prod_C5 Prod_C4 4-Hydroxymethylpyrazole (After Deprotection) C4_Path->Prod_C4

Regiodivergent synthesis of pyrazole-methanols via strategic protecting group selection.

Experimental Protocols

Protocol A: Synthesis of (1H-Pyrazol-5-yl)methanol via THP Protection

This protocol utilizes THP to direct C5-formylation, followed by reduction and deprotection using methanol as both a reactive solvent and a solvolysis agent .

Step 1: THP Protection

  • Dissolve 1H-pyrazole (10.0 mmol) in anhydrous toluene (20 mL).

  • Add 3,4-dihydro-2H-pyran (DHP) (12.0 mmol) followed by a catalytic amount of trifluoroacetic acid (TFA, 0.5 mmol).

  • Causality: The acid protonates the DHP to form an electrophilic oxocarbenium ion, which is readily attacked by the pyrazole nitrogen. Toluene is used to allow azeotropic removal of trace water, driving the equilibrium toward the protected acetal.

  • Stir at 80 °C for 4 hours. Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

Step 2: Directed C5-Lithiation and Formylation

  • Dissolve the 1-THP-pyrazole (8.0 mmol) in anhydrous THF (25 mL) under an argon atmosphere and cool to -78 °C.

  • Add n-butyllithium (2.5 M in hexanes, 8.8 mmol) dropwise over 15 minutes.

  • Causality: The reaction must be kept strictly at -78 °C. The THP oxygen coordinates the lithium, directing deprotonation to C5. If the temperature rises, the organolithium intermediate can undergo unwanted ring-opening or fragmentation.

  • Stir for 45 minutes at -78 °C, then add anhydrous DMF (12.0 mmol) dropwise. Allow the mixture to warm to room temperature over 2 hours.

  • Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and concentrate to yield the crude 1-THP-pyrazole-5-carbaldehyde.

Step 3: Reduction to Pyrazole-Methanol

  • Dissolve the crude aldehyde in anhydrous methanol (20 mL) and cool to 0 °C.

  • Add NaBH₄ (10.0 mmol) in small portions.

  • Causality: Methanol is not merely a passive solvent here; it actively participates in the reduction mechanism. It coordinates with the borohydride and provides the necessary protons to stabilize the intermediate alkoxyborohydride species, rapidly driving the formation of the pyrazole-methanol.

  • Stir for 1 hour. Quench by carefully adding 1 M HCl until gas evolution ceases (pH ~7). Extract with dichloromethane and concentrate.

Step 4: Deprotection via Methanolysis

  • Dissolve the 1-THP-pyrazole-5-methanol in a solution of 1.25 M HCl in methanol (15 mL).

  • Stir at 45 °C for 3 hours.

  • Causality: Methanolysis is preferred over standard aqueous hydrolysis. The large excess of methanol drives the transacetalization equilibrium forward, converting the cleaved THP group into volatile 2-methoxytetrahydropyran.

  • Concentrate the mixture in vacuo to directly yield the pure (1H-pyrazol-5-yl)methanol hydrochloride salt.

Protocol B: Orthogonal Deprotection of SEM-Protected Pyrazole-Methanol

When synthesizing complex drug candidates where acid-labile groups (like Boc-amines or tert-butyl esters) are present, THP cannot be used. SEM protection is utilized instead, allowing for mild fluoride-mediated deprotection .

  • Dissolve the 1-SEM-pyrazole-methanol derivative (5.0 mmol) in anhydrous THF (15 mL).

  • Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 15.0 mmol).

  • Causality: The thermodynamic driving force of this reaction is the formation of the extremely strong silicon-fluoride bond (approx. 565 kJ/mol). The fluoride nucleophile attacks the trimethylsilyl group, triggering a cascade elimination of ethylene and formaldehyde, thereby unmasking the free 1H-pyrazole NH without altering acid-sensitive moieties.

  • Heat the mixture to 60 °C for 6 hours. Monitor completion via TLC (staining with KMnO₄).

  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography to isolate the target pyrazole-methanol.

References

[1] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles Source: RSC Advances URL:[Link]

[3] t-Butyl as a Pyrazole Protecting Group: Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine Source: Organic Syntheses URL:[Link]

Application

Using Cyclopentyl(1H-pyrazol-4-yl)methanol as an intermediate in JAK inhibitor synthesis

Application Note: Cyclopentyl(1H-pyrazol-4-yl)methanol as a Strategic Intermediate in JAK1/JAK2 Inhibitor Synthesis Executive Summary The development of Janus Kinase (JAK) inhibitors has revolutionized the treatment of m...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cyclopentyl(1H-pyrazol-4-yl)methanol as a Strategic Intermediate in JAK1/JAK2 Inhibitor Synthesis

Executive Summary

The development of Janus Kinase (JAK) inhibitors has revolutionized the treatment of myeloproliferative neoplasms and autoimmune disorders[1]. A defining structural feature of frontline JAK inhibitors, such as Ruxolitinib and Baricitinib, is the coupling of a nitrogen-rich heteroaromatic core (typically a pyrrolo[2,3-d]pyrimidine) to a substituted pyrazole ring[2][3]. This application note details the synthetic utility, structural rationale, and experimental protocols for utilizing Cyclopentyl(1H-pyrazol-4-yl)methanol (CAS: 1933627-52-1) [4] as a highly versatile building block in the discovery and synthesis of novel JAK1/JAK2 inhibitor analogs.

Structural Rationale & Pharmacophore Design

In the pharmacophore model of JAK inhibitors, the 7H-pyrrolo[2,3-d]pyrimidine core acts as the primary hinge-binding motif, forming essential bidentate hydrogen bonds with the backbone amides of Glu930 and Leu932 in the JAK2 ATP-binding pocket[2]. The vector extending from the C4 position of this core is directed toward the solvent-exposed region and the lipophilic selectivity pockets.

Cyclopentyl(1H-pyrazol-4-yl)methanol provides a highly modular linker that perfectly satisfies these spatial requirements:

  • Nucleophilic Handle: The free N1 position of the pyrazole allows for facile nucleophilic aromatic substitution (SNAr) with 4-chloro-pyrrolopyrimidines.

  • Lipophilic Engagement: The cyclopentyl group is strategically positioned to occupy the hydrophobic sub-pocket of the kinase, enhancing both binding affinity and residence time[2][5].

  • Synthetic Versatility: The secondary alcohol serves as a critical synthetic handle. It can be retained to act as a hydrogen bond donor/acceptor, oxidized to a ketone to increase molecular rigidity, or subjected to Mitsunobu inversion to install chiral amines (analogous to the structural topology of Ruxolitinib)[3][5].

Mechanistic Pathway: JAK-STAT Signaling & Inhibitor Intervention

The JAK-STAT pathway is central to cytokine receptor signaling. Dysregulation of this pathway is a hallmark of various inflammatory conditions and malignancies[1][6]. Small molecule intervention using pyrazole-derived inhibitors blocks the cross-phosphorylation of JAK kinases, thereby halting the downstream dimerization and nuclear translocation of STAT proteins.

JAK_STAT Cytokine Cytokine Receptor Activation JAK JAK1 / JAK2 Cross-Phosphorylation Cytokine->JAK Ligand Binding STAT STAT Recruitment & Dimerization JAK->STAT Phosphorylation Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus Translocation Inhibitor JAK Inhibitor (e.g., Ruxolitinib analog) Inhibitor->JAK ATP-Competitive Inhibition

Fig 1. JAK-STAT pathway and ATP-competitive inhibition by pyrazole-derived JAK inhibitors.

Synthetic Strategy & Workflow Logic

The synthesis of the active inhibitor relies on a convergent approach. The pyrrole NH of the pyrrolo[2,3-d]pyrimidine must be protected (typically with a Tosyl group) to prevent it from competing as a nucleophile during the SNAr step[7]. Furthermore, the highly electron-withdrawing Tosyl group activates the C4-chloro position, making the pyrimidine ring more electrophilic and facilitating the coupling with the pyrazole NH.

Synthetic_Workflow Start Cyclopentyl(1H-pyrazol-4-yl)methanol (CAS: 1933627-52-1) SNAr SNAr Coupling (K2CO3, DMF, 90°C) Start->SNAr Core 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine Core->SNAr Intermediate Coupled Secondary Alcohol SNAr->Intermediate C-N Bond Formation Oxidation Oxidation (DMP, DCM) or Functionalization Intermediate->Oxidation Ketone Ketone Intermediate Oxidation->Ketone Alcohol to Ketone Deprotection Tosyl Deprotection (LiOH, THF/H2O) Ketone->Deprotection Final Active JAK Inhibitor Analog Deprotection->Final Yields Free NH

Fig 2. Synthetic workflow from Cyclopentyl(1H-pyrazol-4-yl)methanol to a final JAK inhibitor.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr) Coupling Causality Insight: Potassium carbonate (K₂CO₃) is selected as the base because it is strong enough to deprotonate the pyrazole NH (pKa ~14) but mild enough to prevent the premature cleavage of the Tosyl protecting group on the core. DMF is used to stabilize the polar transition state of the SNAr mechanism.

  • Charge a flame-dried round-bottom flask with 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) and Cyclopentyl(1H-pyrazol-4-yl)methanol (1.1 equiv).

  • Add anhydrous DMF (0.2 M) followed by finely powdered K₂CO₃ (2.5 equiv).

  • Stir the suspension at 90 °C under an argon atmosphere for 16 hours.

  • Cool the reaction to room temperature and quench with distilled water. Extract the aqueous layer with EtOAc (3x).

  • Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the coupled secondary alcohol.

Protocol B: Oxidation of Secondary Alcohol to Ketone Causality Insight: Dess-Martin Periodinane (DMP) is utilized because it operates under mild, neutral conditions at room temperature. This prevents epimerization or unwanted oxidative cleavage that harsher oxidants (e.g., Jones reagent) might induce on the electron-rich pyrazole or pyrrolopyrimidine rings.

  • Dissolve the coupled secondary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) and cool to 0 °C.

  • Add Dess-Martin Periodinane (1.5 equiv) portion-wise.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes until the organic layer is clear.

  • Extract with DCM, dry over Na₂SO₄, and concentrate. The resulting ketone is typically pure enough for the next step without further chromatography.

Protocol C: Global Deprotection

  • Dissolve the ketone intermediate in a 3:1 mixture of THF/H₂O (0.1 M).

  • Add LiOH·H₂O (5.0 equiv) and stir at 50 °C for 4 hours to remove the Tosyl protecting group[7].

  • Concentrate the mixture to remove THF, adjust the pH to 7 using 1M HCl, and filter the resulting precipitate to isolate the final active JAK inhibitor analog.

Quantitative Data & Optimization

Table 1: Optimization of SNAr Coupling Conditions Optimization focused on maximizing C-N bond formation while minimizing premature Tosyl cleavage.

BaseSolventTemp (°C)Time (h)Yield (%)Observation
Et₃NTHF652435Incomplete conversion, poor solubility
Cs₂CO₃DMF901278Minor tosyl deprotection observed
K₂CO₃ DMF 90 16 89 Optimal conversion, clean profile
NaHDMF0 to 25445Significant tosyl cleavage

Table 2: Comparative Yields for Oxidation Strategies Comparison of oxidants for the conversion of the secondary alcohol to the ketone intermediate.

OxidantSolventTemp (°C)Time (h)Yield (%)Observation
SwernDCM/DMSO-78 to rt472Odor issues, trace byproducts
PCCDCM251265Difficult purification due to Cr salts
DMP DCM 25 2 94 Rapid, clean, simple workup

References

  • BLD Pharmatech Co.
  • CAS#:1243481-69-7 | 3-Cyclopropoxy-2-methoxypyridine-4-sulfonamide (Related Compounds)
  • Source: nih.gov (PMC)
  • Chia pharmaceutical approach to the synthesis of ruxolitinib.
  • 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine | Discovery of INCB018424 (Ruxolitinib)
  • Source: google.com (Patents)
  • Source: mdpi.
  • Source: researchgate.

Sources

Method

Application Notes and Protocols: Selective Oxidation of Cyclopentyl(1H-pyrazol-4-yl)methanol to the Corresponding Ketone

Introduction: The Significance of Pyrazole-Containing Ketones in Medicinal Chemistry The pyrazole nucleus is a privileged scaffold in modern drug discovery, with derivatives exhibiting a wide array of pharmacological act...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazole-Containing Ketones in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in modern drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[1][2] The corresponding ketones derived from pyrazole-containing alcohols serve as crucial intermediates in the synthesis of more complex molecular architectures.[3][4] The introduction of a carbonyl group provides a versatile handle for a variety of subsequent chemical transformations, such as the formation of carbon-carbon and carbon-heteroatom bonds, enabling the exploration of a broader chemical space in the quest for novel therapeutic agents.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selective oxidation of the secondary alcohol, cyclopentyl(1H-pyrazol-4-yl)methanol, to its corresponding ketone. We will explore several robust and mild oxidation protocols, including Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and a TEMPO-catalyzed oxidation, paying close attention to the practical aspects of each method and the chemical reasoning behind the choice of reagents and conditions.

Challenges in the Oxidation of Heteroaromatic Alcohols

The presence of the pyrazole ring in the substrate necessitates the use of mild and selective oxidizing agents.[5] Strong, non-selective oxidants, such as those based on permanganate or chromic acid, can lead to undesired side reactions, including oxidation of the pyrazole ring itself or other sensitive functional groups.[6][7] Furthermore, the acidic proton on the pyrazole nitrogen can potentially interact with basic reagents, a factor that must be considered when selecting the appropriate oxidation conditions.

Recommended Oxidation Protocols

Herein, we detail three reliable methods for the oxidation of cyclopentyl(1H-pyrazol-4-yl)methanol. These protocols have been selected for their high yields, functional group tolerance, and relatively simple workup procedures.

Swern Oxidation

The Swern oxidation is a widely used method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[8][9][10] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride, at low temperatures. A hindered base, such as triethylamine (TEA), is then used to promote the elimination reaction that forms the carbonyl compound.[9][11]

Causality of Experimental Choices:

  • Low Temperature (-78 °C): The reaction is conducted at very low temperatures to control the formation of the highly reactive intermediate, the chlorodimethylsulfonium salt, and to prevent side reactions.[10]

  • Oxalyl Chloride: Oxalyl chloride is a highly effective activator for DMSO. Its byproducts, carbon monoxide and carbon dioxide, are gaseous and easily removed from the reaction mixture.[12]

  • Triethylamine (TEA): A hindered organic base is used to deprotonate the intermediate alkoxysulfonium salt, initiating the elimination to the ketone. The use of a non-nucleophilic base is crucial to avoid side reactions.[9]

Experimental Workflow Diagram:

Swern_Oxidation_Workflow cluster_prep Reaction Setup cluster_activation Activation & Addition cluster_elimination Elimination & Workup start Dissolve Alcohol in DCM cool Cool to -78 °C start->cool add_oxalyl Add Oxalyl Chloride cool->add_oxalyl add_dmso Add DMSO add_oxalyl->add_dmso add_alcohol Add Alcohol Solution add_dmso->add_alcohol add_tea Add Triethylamine add_alcohol->add_tea warm Warm to RT add_tea->warm quench Quench with Water warm->quench extract Extract with DCM quench->extract purify Purify (Chromatography) extract->purify product Isolated Ketone purify->product DMP_Oxidation_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification start Dissolve Alcohol in DCM add_dmp Add DMP start->add_dmp stir Stir at RT add_dmp->stir dilute Dilute with Ether stir->dilute quench Quench with NaHCO₃/Na₂S₂O₃ dilute->quench extract Extract quench->extract purify Purify (Chromatography) extract->purify product Isolated Ketone purify->product TEMPO_Oxidation_Workflow cluster_setup Reaction Setup cluster_oxidation Oxidation cluster_workup Workup & Purification start Dissolve Alcohol, TEMPO, & KBr in DCM/H₂O cool Cool to 0 °C start->cool add_bleach Slowly Add Basic NaOCl Solution cool->add_bleach monitor Monitor by TLC add_bleach->monitor quench Quench with Na₂S₂O₃ monitor->quench extract Extract with DCM quench->extract purify Purify (Chromatography) extract->purify product Isolated Ketone purify->product

Sources

Application

Procedure for esterification of Cyclopentyl(1H-pyrazol-4-yl)methanol

An Application Guide to the Esterification of Cyclopentyl(1H-pyrazol-4-yl)methanol for Pharmaceutical Research Authored by a Senior Application Scientist Abstract This comprehensive technical guide provides detailed prot...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Esterification of Cyclopentyl(1H-pyrazol-4-yl)methanol for Pharmaceutical Research

Authored by a Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed protocols and expert insights for the esterification of Cyclopentyl(1H-pyrazol-4-yl)methanol, a key intermediate in the development of novel therapeutics. Pyrazole-containing compounds are a cornerstone of modern medicinal chemistry, featured in drugs such as Celecoxib and Rimonabant, owing to their diverse pharmacological activities.[1][2][3] The conversion of the parent alcohol into various ester derivatives is a critical strategy for modulating pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and pro-drug potential. This document explores multiple robust esterification methodologies, explaining the causality behind procedural choices and providing self-validating protocols for researchers in organic synthesis and drug development.

Introduction: The Strategic Value of Pyrazole Ester Derivatives

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a scaffold that imparts unique electronic and steric properties, making it a privileged structure in drug design.[3][4] Esterification of the hydroxymethyl group at the C4 position of Cyclopentyl(1H-pyrazol-4-yl)methanol allows for systematic structural modifications. This functionalization can:

  • Enhance Lipophilicity: Improve cell membrane permeability and oral bioavailability.

  • Create Pro-drugs: Design derivatives that are metabolized in vivo to release the active parent alcohol.

  • Explore Structure-Activity Relationships (SAR): Systematically probe the binding pocket of a biological target with different ester functionalities.

A primary challenge in the acylation of N-unsubstituted pyrazoles is the potential for competitive N-acylation at the pyrazole ring nitrogen. The protocols herein are designed to favor O-acylation of the primary alcohol.

General Experimental Workflow

A successful esterification campaign follows a logical progression from reaction setup to product validation. The following workflow is applicable to all protocols described in this guide.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification cluster_analysis Analysis A Starting Material (Cyclopentyl(1H-pyrazol-4-yl)methanol) B Reagent Selection (Acid, Coupling Agent, etc.) A->B C Solvent & Condition Setup B->C D Reaction Execution (Heating/Stirring) C->D E Monitoring (TLC, LC-MS) D->E F Aqueous Workup (Quenching, Extraction) E->F G Purification (Column Chromatography) F->G H Product Characterization (NMR, MS, Purity) G->H

Caption: General experimental workflow for pyrazole ester synthesis.

Protocol I: Steglich Esterification

The Steglich esterification is an exceptionally mild and versatile method, ideal for substrates that may be sensitive to acidic or highly basic conditions.[5][6][7] It utilizes a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in conjunction with a nucleophilic catalyst, typically 4-Dimethylaminopyridine (DMAP).[5][7]

Causality & Expertise: This method is preferred when working with valuable or complex carboxylic acids. The reaction proceeds under neutral conditions at room temperature, minimizing side reactions like dehydration or rearrangement. DMAP acts as an acyl transfer agent, forming a highly reactive N-acylpyridinium intermediate that is readily attacked by the alcohol, accelerating the reaction.[7] The primary byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be largely removed by simple filtration.

Protocol 1.1: Synthesis of Cyclopentyl(1H-pyrazol-4-yl)methyl Benzoate

Materials:

  • Cyclopentyl(1H-pyrazol-4-yl)methanol (1.0 equiv)

  • Benzoic Acid (1.2 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add Cyclopentyl(1H-pyrazol-4-yl)methanol and benzoic acid.

  • Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the starting alcohol).

  • Add DMAP to the solution with stirring.

  • In a separate vial, dissolve DCC in a small amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed.

  • Upon completion, a white precipitate (dicyclohexylurea, DCU) will have formed. Dilute the mixture with additional DCM.

  • Filter the mixture through a pad of Celite® to remove the DCU precipitate, washing the filter cake with DCM.

  • Combine the filtrates and wash sequentially with 5% aqueous HCl (to remove excess DMAP), saturated aqueous NaHCO₃ (to remove unreacted benzoic acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure ester.

Protocol II: Acylation with Acyl Chlorides

This is a classic, rapid, and often high-yielding method for ester synthesis.[8] The reaction involves the nucleophilic attack of the alcohol on the highly electrophilic acyl chloride, generating the ester and hydrogen chloride (HCl) as a byproduct.[9][10] A stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to neutralize the HCl, which would otherwise protonate the starting alcohol and inhibit the reaction.

Causality & Expertise: The choice of base is critical. While pyridine can also act as a nucleophilic catalyst, a hindered base like triethylamine is often sufficient and less likely to cause side reactions. The reaction is typically fast and exothermic, so adding the acyl chloride at a reduced temperature (0 °C) is crucial for controlling the reaction rate and minimizing the formation of impurities. This method is highly effective for converting primary and secondary alcohols.[8]

Protocol 2.1: Synthesis of Cyclopentyl(1H-pyrazol-4-yl)methyl Acetate

Materials:

  • Cyclopentyl(1H-pyrazol-4-yl)methanol (1.0 equiv)

  • Acetyl Chloride (1.5 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve Cyclopentyl(1H-pyrazol-4-yl)methanol in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine via syringe and stir for 5 minutes.

  • Slowly add acetyl chloride dropwise via syringe. An immediate white precipitate (triethylammonium hydrochloride) will form.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography if necessary.

Protocol III: Fischer-Speier Esterification

The Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[11][12][13] It is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products.[12][13] This is typically accomplished by using a large excess of one reactant (usually the alcohol) or by removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus.

Causality & Expertise: This method is atom-economical but less suitable for sensitive or complex substrates due to the requirement of strong acid catalysts (e.g., H₂SO₄, p-TsOH) and elevated temperatures.[11][14] For a substrate like Cyclopentyl(1H-pyrazol-4-yl)methanol, there is a risk of side reactions or degradation under harsh acidic conditions. However, it remains a cost-effective choice for robust molecules and large-scale synthesis. Using the carboxylic acid as the limiting reagent and a large excess of a simple alcohol (that also serves as the solvent) is a common strategy.

Protocol 3.1: Synthesis of Methyl 4-((cyclopentyl(1H-pyrazol-4-yl)methoxy)carbonyl)benzoate

Materials:

  • Cyclopentyl(1H-pyrazol-4-yl)methanol (1.0 equiv)

  • Terephthalic acid monomethyl ester (1.1 equiv)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)

  • Toluene

Procedure:

  • Combine Cyclopentyl(1H-pyrazol-4-yl)methanol, terephthalic acid monomethyl ester, and toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add the catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected (typically 4-12 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and carefully wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by washing with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or flash column chromatography.

Comparative Data & Method Selection

The choice of esterification protocol depends on the substrate scope, scale, and sensitivity of the reagents.

FeatureSteglich EsterificationAcylation with Acyl ChlorideFischer-Speier Esterification
Conditions Mild, Neutral, Room Temp.Mild, Basic, 0 °C to RTHarsh, Acidic, High Temp.
Key Reagents DCC/EDC, DMAPAcyl Chloride, Base (TEA)H₂SO₄ (cat.), Dean-Stark
Reaction Time 12-24 hours1-4 hours4-12 hours
Typical Yield Good to ExcellentExcellentModerate to Good
Substrate Scope Very Broad, good for sensitive substratesBroad, requires stable alcoholLimited by acid/heat sensitivity
Pros Mild conditions, high functional group toleranceFast, high yielding, reliableAtom economical, inexpensive
Cons Stoichiometric byproducts, cost of reagentsGenerates HCl, moisture sensitive reagentsHarsh conditions, equilibrium limited

Visualization of Steglich Esterification Mechanism

The mechanism highlights the key role of DCC in activating the carboxylic acid and DMAP in facilitating the acyl transfer.

G RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea Acyl_DMAP N-Acylpyridinium Ion (Active Ester) O_Acylisourea->Acyl_DMAP + DMAP DCU DCU Byproduct O_Acylisourea->DCU DMAP DMAP Ester Final Ester (Pyr-CH₂OCOR) Acyl_DMAP->Ester + Pyr-CH₂OH Alcohol Pyrazole Alcohol (Pyr-CH₂OH) Alcohol->Ester

Caption: Simplified mechanism of the Steglich Esterification.

Conclusion

The esterification of Cyclopentyl(1H-pyrazol-4-yl)methanol is a versatile transformation for generating novel chemical entities for drug discovery. The choice of methodology—be it the mild and reliable Steglich esterification, the rapid acylation with acyl chlorides, or the classical Fischer-Speier reaction—should be guided by the specific chemical properties of the acylating partner, the scale of the reaction, and the desired purity profile. The protocols provided herein offer robust and well-rationalized starting points for any research campaign focused on the derivatization of this valuable heterocyclic scaffold.

References

  • Verma, A., Joshi, S., & Singh, D. (2013). Pyrazole Derivatives and their Pharmacological Activities: A Review. International Journal of Pharmaceutical Sciences and Research, 4(5), 1633-1641. [Link]

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Synthesis and Pharmacological Activities. Molecules, 23(1), 134. [Link]

  • Kumar, V., et al. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Methodologies, 7(7), 534-554. [Link]

  • Nayak, S. K., et al. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 365-371. [Link]

  • Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 717-778. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. [Link]

  • Chemistry Steps. (2021). Fischer Esterification. Chemistry Steps. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal. [Link]

  • A Level Chemistry. (2024). Acylation Mechanism. A Level Chemistry. [Link]

  • YouTube. (2019). 08.05 Overview of Acylation Reactions and Acyl Chlorides. [Link]

  • Kaur, N., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Synthetic Communications, 54(1), 1-28. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Scribd. (n.d.). Steglich Esterification Guide. Scribd. [Link]

Sources

Method

Solvent selection for recrystallization of Cyclopentyl(1H-pyrazol-4-yl)methanol

Application Note & Protocol Strategic Solvent Selection for the Recrystallization of Cyclopentyl(1H-pyrazol-4-yl)methanol Abstract This document provides a comprehensive guide for the selection of an optimal solvent syst...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Strategic Solvent Selection for the Recrystallization of Cyclopentyl(1H-pyrazol-4-yl)methanol

Abstract

This document provides a comprehensive guide for the selection of an optimal solvent system for the purification of Cyclopentyl(1H-pyrazol-4-yl)methanol via recrystallization. Recrystallization is a powerful technique for purifying solid organic compounds, and its success is critically dependent on the appropriate choice of solvent.[1] This guide moves beyond a simple list of solvents, offering a systematic, first-principles approach to solvent screening. We will analyze the physicochemical characteristics of the target molecule to inform initial solvent choices, present a detailed protocol for empirical solubility testing, and provide a framework for selecting either a single-solvent or a binary-solvent system. The methodologies described herein are designed to be self-validating, empowering researchers in pharmaceutical and chemical development to achieve high purity and yield for this and structurally related compounds.

Introduction: The Central Role of the Solvent

Crystallization is a two-step process involving nucleation, where solute molecules form initial clusters, followed by crystal growth.[2][3] The goal of recrystallization is to exploit differences in solubility between the desired compound and its impurities at varying temperatures.[4] An ideal solvent should exhibit high solvating power for the target compound at an elevated temperature (near the solvent's boiling point) but low solvating power at ambient or sub-ambient temperatures.[5] This temperature-dependent solubility differential is the primary driver for crystal formation and purification upon cooling.[2]

Impurities, conversely, should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent, thus being retained in the mother liquor during the final filtration step.[6] The selection process is therefore a critical experimental step that directly impacts purity, crystal quality, and overall yield.

Physicochemical Profile of Cyclopentyl(1H-pyrazol-4-yl)methanol

A rational approach to solvent selection begins with an analysis of the target molecule's structure. The structure of Cyclopentyl(1H-pyrazol-4-yl)methanol contains three distinct functional regions that govern its polarity and solubility.

  • 1H-Pyrazole Ring: This aromatic heterocyclic ring contains two nitrogen atoms. The N-H group is a hydrogen bond donor, and the sp²-hybridized nitrogen is a hydrogen bond acceptor. This functionality imparts polarity and allows for specific interactions with protic solvents. The aromatic nature of the pyrazole ring can also lead to π-π stacking interactions.[7]

  • Cyclopentyl Group: This is a non-polar, lipophilic alkyl group. It increases the compound's affinity for less polar or non-polar solvents and will decrease its solubility in highly polar solvents like water.[8]

  • Methanol Group (-CH₂OH): The primary alcohol is a highly polar functional group, capable of both donating and accepting hydrogen bonds. This group significantly enhances solubility in polar protic solvents such as alcohols and water.

Predicted Solubility Behavior: The presence of both a large non-polar group (cyclopentyl) and two strong hydrogen-bonding groups (N-H, O-H) suggests that Cyclopentyl(1H-pyrazol-4-yl)methanol has an intermediate polarity. It is unlikely to be soluble in very non-polar solvents (e.g., hexane) or highly polar solvents (e.g., water) at room temperature. Its ideal solvents are likely to be those of intermediate polarity, particularly those that can participate in hydrogen bonding, such as alcohols or polar aprotic solvents like acetone and ethyl acetate.[9][10]

A Systematic Workflow for Solvent Selection

A purely theoretical analysis is insufficient; an empirical screening process is essential for identifying the optimal solvent or solvent system. The following workflow provides a robust and material-sparing method for this determination.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hot Solubility Testing cluster_2 Phase 3: Cool-Down & Crystallization Test A Select 6-8 candidate solvents (Varying polarities: e.g., Toluene, EtOAc, Acetone, IPA, EtOH, H2O) B Place ~20 mg of crude compound into 6-8 separate test tubes A->B C Add 0.5 mL of a single solvent to each respective tube at RT B->C D Observe & Record Solubility at RT (Insoluble, Sparingly Soluble, Soluble) C->D E For tubes marked 'Insoluble' or 'Sparingly Soluble', heat gently in a water bath D->E Proceed with insoluble/sparingly soluble candidates F Add solvent dropwise (up to 2 mL total) until solid dissolves completely E->F G Record observations: - Does it dissolve completely? - Note total volume of solvent used F->G H Allow hot, clear solutions to cool slowly to room temperature G->H Proceed with solutions that dissolved fully I If no crystals form, scratch inner wall of test tube or place in an ice bath H->I J Record quality and quantity of crystals formed (e.g., 'Abundant fine needles', 'Few large prisms') I->J K Select Optimal System J->K Analyze Results

Diagram 1: A systematic workflow for empirical solvent screening.

Protocol 1: Small-Scale Solvent Screening
  • Preparation: Arrange a series of small, labeled test tubes. In each, place approximately 20-30 mg of the crude Cyclopentyl(1H-pyrazol-4-yl)methanol.

  • Solvent Candidates: Select a range of solvents with varying polarities. A recommended starting set includes: Toluene, Ethyl Acetate, Acetone, Isopropanol (IPA), Ethanol (EtOH), and Water.

  • Room Temperature (RT) Test: To each test tube, add the corresponding solvent dropwise, up to ~0.5 mL, while agitating. Record whether the compound is soluble, sparingly soluble, or insoluble at room temperature.[6]

    • Ideal candidates are sparingly soluble or insoluble at RT. Solvents that dissolve the compound readily at RT are unsuitable for single-solvent recrystallization but may be useful as the "good" solvent in a binary system.

  • Elevated Temperature Test: Take the tubes where the compound was sparingly soluble or insoluble and heat them gently in a water or sand bath.

  • Dissolution: If the compound does not dissolve upon heating, add more of the same solvent dropwise until a clear solution is obtained or until a total volume of ~2-3 mL is reached. Record the approximate volume needed.

    • An ideal solvent will dissolve the compound completely in a minimal amount of hot solvent.

  • Crystallization Test: Remove the tubes that formed a clear hot solution from the heat source. Allow them to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the test tube with a glass rod or cool the tube further in an ice-water bath.[7]

  • Evaluation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-formed crystals.

Data Interpretation and System Selection

The results from Protocol 1 will guide the selection of the final recrystallization system. The data can be summarized for clear comparison.

Table 1: Hypothetical Solvent Screening Results
SolventPolarity IndexSolubility at RT (20 mg in 0.5 mL)Solubility at Boiling (in ~1-2 mL)Crystal Formation on CoolingAssessment
Toluene 2.4InsolubleSparingly SolublePoor/OilyPoor single solvent. Potential "poor" solvent for binary system.
Ethyl Acetate 4.4Sparingly SolubleSolubleModerate quantity, fine needlesGood Candidate
Acetone 5.1SolubleSoluble-Unsuitable as single solvent. Potential "good" solvent.
Isopropanol 3.9Sparingly SolubleSolubleAbundant, well-formed prisms Excellent Candidate
Ethanol 4.3SolubleSoluble-Unsuitable as single solvent. Potential "good" solvent.
Water 10.2InsolubleInsoluble-Unsuitable
Decision-Making Framework

Based on the screening data, a decision can be made whether to proceed with a single solvent or a binary (two-solvent) system.

G A Did any single solvent show low RT solubility AND high hot solubility AND good crystal formation? B Select the best-performing solvent. (e.g., Isopropanol) A->B Yes G Were any solvents identified as 'good' and 'poor' candidates that are miscible? A->G No C Proceed with Single-Solvent Recrystallization Protocol B->C D Identify a 'Good' Solvent (dissolves compound at RT, e.g., Ethanol) AND a miscible 'Poor' Solvent (does not dissolve compound, e.g., Water) E Proceed with Binary-Solvent Recrystallization Protocol D->E F Re-evaluate compound purity or consider alternative purification methods (e.g., chromatography) G->D Yes G->F No

Diagram 2: Decision tree for selecting a recrystallization system.

  • Single-Solvent System: If a solvent like Isopropanol or Ethyl Acetate is identified, which meets the criteria of low solubility when cold and high solubility when hot, it is the preferred choice for its simplicity.[11]

  • Binary-Solvent System: If no single solvent is ideal, a binary system is an excellent alternative.[12] This requires a pair of miscible solvents: one in which the compound is highly soluble (a "good" solvent, e.g., Ethanol) and one in which it is poorly soluble (a "poor" or "anti-solvent," e.g., Water).[13]

Recrystallization Protocols

Protocol 2: Single-Solvent Recrystallization (Example: Isopropanol)
  • Dissolution: Place the crude Cyclopentyl(1H-pyrazol-4-yl)methanol in an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of isopropanol and heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding hot isopropanol dropwise until the solid just completely dissolves. Adding excess solvent will reduce the final yield.[11]

  • Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[14]

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 3: Binary-Solvent Recrystallization (Example: Ethanol-Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot ethanol (the "good" solvent) to form a clear solution.[7]

  • Addition of Anti-Solvent: While keeping the solution hot, add water (the "poor" solvent) dropwise until the solution becomes faintly turbid (cloudy). This indicates the point of saturation.

  • Re-clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization & Isolation: Follow steps 4 through 8 from Protocol 2, using an ice-cold ethanol-water mixture of the final approximate ratio to wash the crystals in step 7.

Troubleshooting Common Issues

  • Oiling Out: If the compound separates as a liquid instead of a solid, it may be because the boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too rapidly. To resolve, add more solvent to the hot mixture and ensure a slow cooling rate.

  • No Crystals Form: This is often due to using too much solvent or cooling too quickly. Try scratching the inner surface of the flask or adding a seed crystal. If that fails, the excess solvent can be evaporated by gently heating the solution, and the cooling process can be repeated.

  • Low Recovery: This can result from using too much solvent, premature crystallization during hot filtration, or washing the final crystals with solvent that is not ice-cold.

References

  • BenchChem (2025). dealing with poor solubility of pyrazole derivatives during synthesis.
  • BenchChem (2025). Improving solubility of pyrazole derivatives for reaction.
  • BenchChem (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • University of California, Irvine. Recrystallization.
  • Virtual Amrita Laboratories (2023). Recrystallization.
  • Science Learning Center, University of Michigan-Dearborn. Experiment: Recrystallization – Part I: Solvent Selection.
  • US Environmental Protection Agency (EPA). 1H-Pyrazole, 1-cyclopentyl-4-iodo-3-methyl- Properties.
  • Royal Society of Chemistry (2021). Finding the best solvent for recrystallisation student sheet.
  • Scribd. Solvent Selection and Recrystallization Guide.
  • VulcanChem. 4-(Cyclopentylmethyl)-1H-pyrazole.
  • Study.com (2023). Crystallization Definition, Process & Examples.
  • University of Toronto. Recrystallization - Single Solvent.
  • Sigma-Aldrich. [1-(1H-pyrazol-3-yl)cyclopentyl]methanol.
  • University of California, Davis. 4. Crystallization.
  • University of Colorado Boulder. Crystallization.
  • National Institute of Technology, Tiruchirappalli. SOP: CRYSTALLIZATION.
  • Vedantu. Crystallization: Process, Types & Real-Life Examples.
  • JoVE (2025). Video: Crystal Growth: Principles of Crystallization.
  • The Good Scents Company. cyclopentane methanol.
  • Wikipedia. Recrystallization (chemistry).
  • ChemScene. Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol.
  • TSI Journals (2021). The Recent Development of the Pyrazoles : A Review.
  • Research and Reviews (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.
  • YouTube (2013). Recrystallization Solvent Pair.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Grignard Addition for Cyclopentyl(1H-pyrazol-4-yl)methanol Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals encountering yield bottlenecks during the synthesis of Cyclopentyl(1H-pyrazol-4-yl)m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals encountering yield bottlenecks during the synthesis of Cyclopentyl(1H-pyrazol-4-yl)methanol .

The direct Grignard addition of cyclopentylmagnesium bromide to 1H-pyrazole-4-carbaldehyde is notoriously problematic. This document dissects the mechanistic pitfalls of this transformation—specifically acid-base side reactions and


-hydride transfer—and provides field-validated, scalable protocols to achieve >85% isolated yields.

Mechanistic Overview & Workflow Visualization

Grignard reagents are potent nucleophiles, but they are equally strong bases[1]. The unprotected 1H-pyrazole ring contains a highly acidic N-H proton (pKa ~14). Consequently, the introduction of cyclopentylmagnesium bromide results in an immediate, highly exothermic acid-base reaction. This side reaction liberates cyclopentane gas and forms a magnesium pyrazolide salt[2].

This salt rapidly forms heavily cross-linked, insoluble polymeric aggregates in ethereal solvents (THF or Et₂O). This intractable slurry drastically reduces mass transfer, stalling the subsequent nucleophilic addition to the C4-carbaldehyde[3]. When the desired 1,2-addition is physically hindered, the Grignard reagent acts as a reducing agent. Because cyclopentylmagnesium bromide possesses


-hydrogens, it transfers a hydride to the aldehyde via a six-membered cyclic transition state (a Meerwein-Ponndorf-Verley type reduction)[4]. This yields the undesired (1H-pyrazol-4-yl)methanol byproduct.

To bypass these issues, we strongly recommend a protection-addition-deprotection workflow.

GrignardOptimization cluster_unprotected Unprotected Route (Suboptimal) cluster_protected THP-Protected Route (Optimal) Start 1H-pyrazole-4-carbaldehyde AcidBase Acid-Base Reaction (Consumes 1 eq RMgBr) Start->AcidBase Direct RMgBr Protect N-Protection (DHP) Green Catalyst-Free Start->Protect DHP MgSalt Insoluble Mg-Pyrazolide Salt (Sluggish Addition) AcidBase->MgSalt SideRxn β-Hydride Transfer (Reduction Byproduct) MgSalt->SideRxn Competing LowYield Low Yield Product (<40%) MgSalt->LowYield Slow Addition SideRxn->LowYield ProtectedAldehyde 1-(THP)-pyrazole-4-carbaldehyde Protect->ProtectedAldehyde Addition Fast Grignard Addition (1.2 eq Cyclopentyl-MgBr) ProtectedAldehyde->Addition Deprotect Acidic Deprotection (HCl / MeOH) Addition->Deprotect Intermediate Alkoxide HighYield High Yield Product (>85%) Deprotect->HighYield

Mechanistic pathways comparing unprotected vs. THP-protected Grignard addition workflows.

Yield Optimization Matrix

The following table summarizes the quantitative impact of different reaction conditions on the isolated yield of Cyclopentyl(1H-pyrazol-4-yl)methanol.

StrategyEquivalents of CpMgBrAdditives / ProtectionPrimary ObservationIsolated Yield
Direct Addition 1.1 eqNoneRapid gas evolution; incomplete conversion.< 10%
Excess Grignard 3.0 eqNoneThick, insoluble slurry; difficult stirring.35 - 40%
LiCl-Mediated 3.0 eq2.0 eq LiClHomogeneous solution; reduced side reactions.60 - 65%
THP Protection 1.2 eq DHP (Protection) Clean conversion; fast addition kinetics. > 85%

Troubleshooting Guides & FAQs

Q1: Why is my yield of Cyclopentyl(1H-pyrazol-4-yl)methanol so low (<10%) when using 1.1 equivalents of cyclopentylmagnesium bromide? A1: The first equivalent of your Grignard reagent is entirely consumed by the acidic N-H proton of the pyrazole ring[1]. This rapid acid-base reaction liberates cyclopentane gas and leaves only 0.1 equivalents of the Grignard reagent available for the actual nucleophilic addition to the aldehyde.

Q2: I increased the Grignard to 3.0 equivalents to compensate for the N-H deprotonation, but the reaction mixture becomes a thick slurry and yields remain moderate (35-40%). How can I resolve this? A2: The deprotonation of the pyrazole generates a magnesium pyrazolide salt, which forms highly insoluble polymeric aggregates in THF or ether[3]. This thick slurry physically traps the unreacted aldehyde. You can disrupt these aggregates by adding anhydrous Lithium Chloride (LiCl) to the reaction mixture. The LiCl breaks up the polymeric magnesium networks into highly soluble, nucleophilic monomeric "ate" complexes, significantly improving the addition kinetics.

Q3: I am detecting a significant amount of (1H-pyrazol-4-yl)methanol by-product in my LC-MS/NMR. Where is this coming from, and how do I prevent it? A3: This is a classic


-hydride transfer side reaction. Cyclopentylmagnesium bromide possesses 

-hydrogens. When the nucleophilic addition is sterically hindered or artificially slowed down by the insoluble slurry mentioned in Q2, the Grignard reagent acts as a reducing agent instead of a nucleophile[4]. It transfers a hydride to the aldehyde via a six-membered cyclic transition state, reducing 1H-pyrazole-4-carbaldehyde to the primary alcohol while eliminating cyclopentene. To prevent this, you must ensure the nucleophilic addition is fast, which is best achieved by protecting the pyrazole N-H.

Q4: What is the most robust, scalable method to consistently achieve >85% yield? A4: The most reliable strategy is to bypass the acid-base and solubility issues entirely by masking the acidic N-H with a protecting group. The Tetrahydropyranyl (THP) group is highly recommended[5]. It can be installed under green, catalyst-free conditions (or mild acid catalysis) and renders the intermediate highly soluble. The subsequent Grignard addition proceeds rapidly with only 1.2 equivalents of cyclopentylmagnesium bromide, completely suppressing the


-hydride reduction.

Validated Experimental Protocols

Protocol A: Optimal THP-Protected Workflow (Recommended for >85% Yield)

This self-validating protocol ensures homogeneity and suppresses reduction side-reactions by masking the acidic N-H.

Step 1: N-Protection of 1H-pyrazole-4-carbaldehyde

  • To a clean, oven-dried round-bottom flask, add 1H-pyrazole-4-carbaldehyde (10.0 mmol) and 3,4-dihydro-2H-pyran (DHP, 15.0 mmol).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol).

  • Stir the neat mixture at 80 °C for 2 hours (Alternatively, stir at room temperature in DCM for 12 hours)[5]. TLC should show complete consumption of the highly polar starting material.

  • Dilute with ethyl acetate (30 mL), wash with saturated aqueous NaHCO₃ (20 mL) to quench the acid, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde.

Step 2: Grignard Addition

  • Dissolve the protected aldehyde (10.0 mmol) in anhydrous THF (30 mL) under an argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Dropwise add cyclopentylmagnesium bromide (12.0 mL of a 1.0 M solution in THF, 12.0 mmol) over 15 minutes to maintain the internal temperature below 5 °C.

  • Remove the ice bath and stir at room temperature for 1.5 hours. The solution should remain homogeneous.

  • Quench carefully with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine organic layers, dry over Na₂SO₄, and concentrate.

Step 3: Deprotection & Workup

  • Dissolve the crude protected alcohol in methanol (25 mL).

  • Add 2M aqueous HCl (5 mL) and stir at room temperature for 2-3 hours until TLC indicates complete deprotection (appearance of a highly polar spot).

  • Neutralize the mixture with saturated aqueous NaHCO₃ until pH ~7.5.

  • Extract with ethyl acetate (3 x 25 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to afford pure Cyclopentyl(1H-pyrazol-4-yl)methanol.

Protocol B: Direct Addition via LiCl Disruption (For Rapid Screening)

Use this protocol if protection/deprotection steps must be avoided. The LiCl additive prevents the formation of intractable magnesium slurries.

  • In an oven-dried flask under argon, charge 1H-pyrazole-4-carbaldehyde (10.0 mmol) and anhydrous LiCl (20.0 mmol).

  • Suspend the mixture in anhydrous THF (40 mL) and stir vigorously for 30 minutes.

  • Cool the suspension to -10 °C.

  • Slowly add cyclopentylmagnesium bromide (30.0 mL of a 1.0 M solution in THF, 30.0 mmol) dropwise over 30 minutes. Visual Cue: The first equivalent will trigger rapid gas evolution (cyclopentane). Ensure adequate venting.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. The presence of LiCl ensures the mixture remains a stirrable, homogeneous solution rather than a thick slurry.

  • Quench carefully at 0 °C with saturated aqueous NH₄Cl. Adjust pH to ~7 to ensure the pyrazole product is not protonated and lost in the aqueous phase.

  • Extract with ethyl acetate (3 x 30 mL), dry over Na₂SO₄, concentrate, and purify via chromatography.

References

1.[5] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Source: RSC Publishing. URL: 2.[4] 10.7 Nucleophilic Addition of Hydride and Grignard Reagents: Alcohol Formation. Source: Pressbooks. URL: 3.[1] Reactions of Grignard Reagents. Source: Master Organic Chemistry. URL: 4.[3] Regioselective addition of Grignard reagents to N-acylpyrazinium salts. Source: PMC - NIH. URL: 5.[2] Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Source: ResearchGate. URL:

Sources

Optimization

Technical Support Center: Troubleshooting the Aqueous Solubility of Cyclopentyl(1H-pyrazol-4-yl)methanol

Welcome to the Formulation & Solubilization Support Center. As Senior Application Scientists, we frequently encounter challenges with novel active pharmaceutical ingredients (APIs) that exhibit poor aqueous solubility.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Solubilization Support Center. As Senior Application Scientists, we frequently encounter challenges with novel active pharmaceutical ingredients (APIs) that exhibit poor aqueous solubility. Cyclopentyl(1H-pyrazol-4-yl)methanol (CAS: 1933627-52-1) is a classic example of a compound that presents both high lipophilicity and high crystal lattice energy.

This guide provides field-proven, mechanistically grounded strategies to troubleshoot and overcome the solubility barriers of this specific molecule across in vitro and in vivo applications.

Physicochemical Profiling: The Causality of Insolubility

To successfully formulate Cyclopentyl(1H-pyrazol-4-yl)methanol, we must first understand the molecular causality behind its poor solubility. According to the proposed by Yalkowsky, aqueous solubility is inversely proportional to both the compound's lipophilicity and its melting point[1].

This molecule suffers from a dual "brick dust and grease" problem:

  • The "Grease" (Lipophilicity): The cyclopentyl ring is a highly hydrophobic hydrocarbon structure that drives up the partition coefficient (LogP), severely reducing the molecule's thermodynamic affinity for water[1].

  • The "Brick Dust" (Crystal Lattice Energy): The 1H-pyrazole ring and the methanol hydroxyl (-OH) group act as potent hydrogen bond donors and acceptors[2]. In the solid state, these functional groups form a dense, highly stable intermolecular hydrogen-bonding network. This high crystal lattice energy acts as a massive thermodynamic barrier to dissolution[1].

Table 1: Physicochemical Properties Summary
PropertyValue / CharacteristicImpact on Aqueous Solubility
CAS Number 1933627-52-1N/A
Pyrazole pKa (Base) ~2.48[2]Remains unionized at physiological pH (7.4); prevents salt formation in neutral media.
Pyrazole pKa (Acid) ~14.2[2]Cannot be deprotonated under standard physiological conditions.
Lipophilicity (LogP) Moderate to HighThe cyclopentyl ring increases hydrophobicity, repelling aqueous solvation.
H-Bonding Profile 2 Donors (NH, OH) / 3 AcceptorsDrives high crystal lattice energy, making the solid state difficult to disrupt.

Troubleshooting FAQs

Q1: Can I use pH adjustment to solubilize this compound in my assay buffer? Answer: Generally, no. Pyrazole is amphoteric but extremely weak in both directions. Its conjugate acid pKa is approximately 2.48, and its conjugate base pKa is ~14.2[2],[3]. To fully protonate the pyrazole nitrogen and form a highly soluble cationic salt, your aqueous environment must have a pH significantly below 2.5 (ideally < 1.5)[1]. While this works for preparing analytical stock solutions in strong acids (e.g., 0.1 M HCl), it is physiologically unviable for in vivo dosing or neutral cell-based assays (pH 7.4).

Q2: Which cosolvent systems are most effective for in vitro biological assays? Answer: For in vitro assays where pH adjustment is impossible, a combination of Dimethyl Sulfoxide (DMSO) and a non-ionic surfactant is optimal. The compound's hydrogen bond donors interact highly favorably with DMSO, which acts as a strong H-bond acceptor[1]. Recommendation: Dissolve the API in 100% DMSO to create a 10–20 mM stock. For the working solution, dilute this stock into an aqueous buffer containing 0.1% to 0.5% Tween-20 or Tween-80. The surfactant micelles will accommodate the lipophilic cyclopentyl ring and prevent immediate precipitation upon aqueous dilution[4].

Q3: How do I formulate this compound for in vivo pharmacokinetic (PK) studies? Answer: To avoid the severe toxicity and precipitation risks of high cosolvent concentrations, is highly recommended[4]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity perfectly sized to encapsulate the lipophilic cyclopentyl ring, while its hydrophilic exterior maintains excellent aqueous solubility[1]. If cyclodextrins fail to achieve the target dose, formulating an Amorphous Solid Dispersion (ASD) using polymers like HPMCAS can disrupt the crystal lattice entirely, generating a supersaturated state in the gastrointestinal tract[5],[6].

Table 2: Recommended Excipient Matrix for Solubilization
Formulation StrategyRecommended ExcipientsMechanism of ActionPrimary Use Case
pH Adjustment 0.1 M HClProtonates the pyrazole nitrogen (pH < 2.5).Analytical stock solutions.
Cosolvency DMSO, PEG400Disrupts H-bonding; lowers dielectric constant.In vitro cell-based assays.
Complexation 20% HP-β-CDEncapsulates the lipophilic cyclopentyl ring.In vivo PK/PD dosing.
Solid Dispersion HPMCAS, PVP-VATraps API in an amorphous, high-energy state.Oral solid dosage forms.

Visualizations

Workflow A Cyclopentyl(1H-pyrazol-4-yl)methanol Low Aqueous Solubility B Assess pKa & pH (Protonate Pyrazole at pH < 2.5) A->B C Cosolvent Screening (DMSO, PEG400, Tween-80) B->C If pH adjustment is unviable D Cyclodextrin Complexation (HP-β-CD for Cyclopentyl ring) C->D To reduce solvent toxicity E Advanced Formulation (Amorphous Solid Dispersion / LBF) D->E For commercial oral dosage

Solubility troubleshooting workflow for Cyclopentyl(1H-pyrazol-4-yl)methanol.

Interactions API Cyclopentyl(1H-pyrazol-4-yl)methanol Cyclopentyl Ring Pyrazole NH/N Hydroxyl OH Lipo Hydrophobic Cavity (HP-β-CD) API->Lipo Hydrophobic Interaction (Cyclopentyl group) Hbond Hydrogen Bonding (Water / Cosolvents) API->Hbond H-bond Donor/Acceptor (Pyrazole & OH)

Molecular interactions governing the solubilization of Cyclopentyl(1H-pyrazol-4-yl)methanol.

Experimental Protocols

Protocol A: Kinetic Solubility Screening via Cosolvent Addition

Objective: Determine the maximum aqueous concentration of the API before precipitation occurs upon dilution from a DMSO stock.

  • Self-Validating Mechanism: This protocol utilizes nephelometry (turbidity measurement) to directly detect the physical presence of precipitated particles. This ensures the determined solubility limit is empirically verified rather than theoretically assumed.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of Cyclopentyl(1H-pyrazol-4-yl)methanol in 100% molecular-biology grade DMSO.

  • Serial Dilution: Aliquot the stock into a 96-well plate and perform a 2-fold serial dilution across the row using 100% DMSO.

  • Aqueous Quench: Transfer 10 µL of each DMSO dilution into a new 96-well plate. Rapidly add 190 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to each well (final DMSO concentration = 5%).

  • Equilibration: Seal the plate and incubate at 37°C for 2 hours on a microplate shaker at 300 RPM to allow the system to reach kinetic equilibrium.

  • Nephelometric Detection: Read the plate using a nephelometer or a microplate reader set to absorbance at 620 nm. The concentration at which light scattering (absorbance) sharply increases indicates the kinetic solubility limit.

Protocol B: Preparation of HP-β-CD Inclusion Complexes for In Vivo Dosing

Objective: Formulate a clear, stable aqueous solution of the API for oral gavage or intravenous administration in rodent models.

  • Self-Validating Mechanism: The 24-hour stirring phase ensures the thermodynamic equilibrium of the host-guest complex. The subsequent filtration and HPLC quantification step strictly verifies the exact dissolved concentration, preventing critical under-dosing artifacts caused by invisible micro-precipitates.

Step-by-Step Methodology:

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile Water for Injection (WFI) or PBS.

  • API Addition: Weigh the Cyclopentyl(1H-pyrazol-4-yl)methanol powder and add it directly to the cyclodextrin solution to achieve the target dose concentration (e.g., 5 mg/mL).

  • Mechanical Disruption: Probe sonicate the suspension for 5 minutes (using 30-second on/off pulses). Crucial: Keep the vial on ice during sonication to prevent thermal degradation of the API.

  • Equilibration: Transfer the vial to a magnetic stir plate and stir vigorously at room temperature for 24 hours to ensure complete complexation.

  • Filtration & Verification: Filter the resulting suspension through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved API. Analyze an aliquot of the filtrate via HPLC-UV to confirm the exact final concentration prior to animal dosing.

References

  • [7] PharmaFocusAsia. "Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs." Available at: [Link]

  • [2] International Journal for Research in Applied Science & Engineering Technology (IJRASET). "Structure, Physical and Chemical Properties of Pyrazole." DOI: [Link]

  • [1] American Pharmaceutical Review. "Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies." Available at: [Link]

  • [4] National Center for Biotechnology Information (PMC). "Drug Solubility: Importance and Enhancement Techniques." Available at: [Link]

  • [6] Drug Development & Delivery. "Dissolving Bioavailability & Solubility Challenges in Formulation & Development." Available at: [Link]

  • [3] PubChem (NIH). "Pyrazole | C3H4N2 | CID 1048." Available at: [Link]

  • ChemBuyersGuide. "Cyclopentyl(1H-pyrazol-4-yl)methanol (CAS 1933627-52-1)." Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Cyclopentyl(1H-pyrazol-4-yl)methanol

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of Cyclopentyl(1H-pyrazol-4-yl)methanol, specifically the removal of un...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of Cyclopentyl(1H-pyrazol-4-yl)methanol, specifically the removal of unreacted aldehyde from the crude reaction mixture. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address common purification hurdles.

Understanding the Chemistry: The Challenge of Aldehyde Removal

The synthesis of Cyclopentyl(1H-pyrazol-4-yl)methanol typically involves the Grignard reaction between a cyclopentyl magnesium halide and 1H-pyrazole-4-carbaldehyde. While effective, this reaction often leaves unreacted aldehyde in the crude product. The structural similarities between the desired alcohol product and the starting aldehyde, particularly the presence of the pyrazole ring, can make separation challenging using standard techniques like distillation or simple extraction.

Key Compounds and Their Properties:

CompoundFormulaMolecular Weight ( g/mol )Physical State
1H-Pyrazole-4-carbaldehydeC4H4N2O96.09[1]White to yellow to brown solid
Cyclopentyl(1H-pyrazol-4-yl)methanolC9H14N2O166.22 (Calculated)Not readily available
Cyclopentyl Magnesium BromideC5H9BrMg173.34 (Calculated)Solution

The primary challenge lies in the similar polarity and potential for co-migration during chromatography or co-extraction during workup procedures. Therefore, specialized methods are often required to selectively target and remove the unreacted aldehyde.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues that may arise during the purification process.

Problem Potential Cause Recommended Solution
Low Purity After Column Chromatography Co-elution of the aldehyde and alcohol due to similar polarities.Optimize the solvent system for flash chromatography. Consider using a gradient elution. Alternatively, employ a chemical purification method (e.g., bisulfite addition) prior to chromatography.[2]
"Oiling Out" During Recrystallization The compound is not crystallizing properly and is separating as an oil. This can be due to rapid cooling or an inappropriate solvent system.Ensure the solution cools slowly. Try a different solvent or a mixed solvent system. For pyrazole compounds, combinations like ethanol/water or hexane/ethyl acetate can be effective.[3]
Poor Yield After Purification Loss of product during multiple purification steps. Adsorption of the pyrazole compound onto silica gel during chromatography.Minimize the number of purification steps if possible. For column chromatography of basic compounds like pyrazoles, consider deactivating the silica gel with triethylamine.[4]
Incomplete Removal of Aldehyde with Bisulfite Wash The bisulfite adduct may be soluble in the reaction mixture, or the reaction may not have gone to completion.Switch from a simple wash to a liquid-liquid extraction protocol to isolate the adduct in the aqueous phase.[5][6] Ensure a freshly prepared, saturated solution of sodium bisulfite is used.[5] For some aliphatic aldehydes, using DMF as a co-solvent can improve removal rates.[7][8]

Frequently Asked Questions (FAQs)

Q1: Can I use distillation to remove the unreacted aldehyde?

A1: While distillation is a common purification technique, its effectiveness here depends on the boiling point difference between Cyclopentyl(1H-pyrazol-4-yl)methanol and 1H-pyrazole-4-carbaldehyde. Given their structural similarities, a significant boiling point difference is unlikely, making fractional distillation challenging. Additionally, heating pyrazole-containing compounds to high temperatures can sometimes lead to degradation.

Q2: My primary purification method is flash chromatography, but the separation is poor. What can I do?

A2: Poor separation in flash chromatography is often due to an inappropriate solvent system.[9] For compounds with similar polarities, a shallow gradient elution is often more effective than an isocratic one. You can also try a different stationary phase, such as alumina, which may offer different selectivity. However, for aldehydes and alcohols, a chemical modification of the aldehyde is often a more robust solution prior to chromatography.[2]

Q3: What is the mechanism behind the sodium bisulfite wash for aldehyde removal?

A3: Sodium bisulfite reacts with aldehydes to form a water-soluble bisulfite adduct.[7][8] This adduct is an ionic salt that partitions into the aqueous phase during a liquid-liquid extraction, effectively removing the aldehyde from the organic layer containing your desired alcohol product.[7][8] The aldehyde can be regenerated from the aqueous layer by treatment with a base if desired.[8][10]

Q4: Are there alternatives to the sodium bisulfite method?

A4: Yes, several other methods can be employed:

  • Girard's Reagents: These reagents (T and P) react with aldehydes and ketones to form water-soluble hydrazones.[10] This method is highly efficient and works under mild conditions.[10]

  • Scavenger Resins: These are polymer-supported reagents with functional groups that selectively bind to and remove aldehydes from a solution.[11][12] This method simplifies purification as the resin can be removed by simple filtration.[11][12]

  • Recrystallization: If the desired alcohol is a solid and the aldehyde is an oil or has significantly different solubility, recrystallization can be an effective purification method.[3] Common solvents for pyrazole derivatives include ethanol, methanol, isopropanol, and mixed solvent systems like ethanol/water.[3]

Q5: My pyrazole compound has poor solubility. How can I effectively recrystallize it?

A5: For poorly soluble pyrazole derivatives, consider using a binary solvent system.[13] Dissolve your compound in a "good" solvent (one in which it is soluble) at an elevated temperature, and then add a "poor" solvent (one in which it is sparingly soluble) dropwise until you observe turbidity. Slow cooling should then promote crystallization.[13] Hot filtration can also be used to remove insoluble impurities before crystallization.[13]

Experimental Protocols

Here are detailed protocols for recommended purification methods.

Protocol 1: Aldehyde Removal via Sodium Bisulfite Extraction

This protocol is a robust method for selectively removing unreacted aldehyde from the crude product mixture.[8]

Materials:

  • Crude Cyclopentyl(1H-pyrazol-4-yl)methanol in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Saturated aqueous sodium bisulfite solution (freshly prepared).

  • Deionized water.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous magnesium sulfate or sodium sulfate.

  • Separatory funnel.

Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent.

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bisulfite solution.

  • Shake the funnel vigorously for 1-2 minutes.

  • Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of the aldehyde.

  • Drain the lower aqueous layer.

  • Wash the organic layer with deionized water, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the organic solvent under reduced pressure to obtain the purified product.

G

Caption: Workflow for aldehyde removal using bisulfite extraction.

Protocol 2: Purification by Recrystallization

This protocol is suitable if the desired alcohol is a solid with favorable solubility properties.[3]

Materials:

  • Crude Cyclopentyl(1H-pyrazol-4-yl)methanol.

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water).

  • Erlenmeyer flask.

  • Hot plate.

  • Büchner funnel and filter flask.

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Gently heat the mixture while stirring until the solid completely dissolves.

  • If using a mixed solvent system, dissolve the crude product in a minimal amount of the "good" hot solvent, then add the "poor" hot solvent dropwise until turbidity persists. Add a few more drops of the "good" solvent to redissolve the solid.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

G

Caption: Step-by-step process for purification by recrystallization.

References

  • Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol. FAO AGRIS. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Available at: [Link]

  • Production of a low‐cost scavenger resin to capture aldehydes and ketones in solutions. Wiley Online Library. Available at: [Link]

  • Purification of aldehydes and ketones using Sodium Bisulfite : r/chemhelp. Reddit. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. Available at: [Link]

  • Scavenger Resins. Amerigo Scientific. Available at: [Link]

  • 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673. PubChem. Available at: [Link]

  • Aldehyde Scavenger — Chemicals based on active polyamine compounds. Available at: [Link]

  • Resins with Functional Groups as Scavengers. Available at: [Link]

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin | ACS Omega. ACS Publications. Available at: [Link]

  • 3-methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 2760056. PubChem. Available at: [Link]

  • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry. Available at: [Link]

  • Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. PMC. Available at: [Link]

  • 1H-Pyrazole, 1-cyclopentyl-4-iodo-3-methyl- Properties. EPA. Available at: [Link]

  • WO2012148434A1 - Process for removing aldehydes from ethanol reaction mixture. Google Patents.
  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF. ResearchGate. Available at: [Link]

  • Flash Chromatography: Principles & Applications. Phenomenex. Available at: [Link]

  • Development and Qualification of a Novel Method for Quantitative Analysis of Lipid Aldehydes in Tissue. Fortune Journals. Available at: [Link]

  • A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. JOCPR. Available at: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
  • US2614072A - Separation of mixtures containing alcohols, aldehydes, and ketones. Google Patents.
  • (1-cyclopropyl-1H-pyrazol-5-yl)methanol | C7H10N2O | CID 83383735. PubChem. Available at: [Link]

  • 4-Cyclopentyl-1H-pyrazole | C8H12N2 | CID 13163975. PubChem. Available at: [Link]

  • Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. Wiley Online Library. Available at: [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]

  • Working principle of aldehyde removal column in distillation column - Knowledge. KMK Equipment. Available at: [Link]

  • US6511583B1 - Method for separating a liquid crude aldehyde mixture by distillation. Google Patents.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available at: [Link]

  • What is a suitable solution for eluting both alcohol and aldehyde? ResearchGate. Available at: [Link]

  • Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[3][10] Addition and Oxidative Coupling Reactions | ACS Omega. ACS Publications. Available at: [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]

  • Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Agilent. Available at: [Link]

  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Organic Chemistry Portal. Available at: [Link]

  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters Corporation. Available at: [Link]

    • Organic Syntheses Procedure. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Pyrazole-Methanol Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to isolate polar nitrogen heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to isolate polar nitrogen heterocycles. Pyrazoles are notoriously difficult to purify via standard normal-phase chromatography. Their basic nitrogen atoms and hydrogen-bonding capabilities often result in severe peak tailing, poor resolution of regioisomers, and low recovery.

This guide abandons generic advice to focus on the causality of chromatographic behavior. By understanding the exact physicochemical interactions occurring inside your column, you can transform a frustrating, streaky purification into a sharp, high-yielding separation.

Core Principles: The Pyrazole-Silica Interaction

To troubleshoot pyrazole chromatography, we must first understand the stationary phase. Standard silica gel surfaces are heavily populated with weakly acidic silanol groups (Si-OH), which have a pKa of approximately 4.5.

When a pyrazole is introduced, it undergoes two distinct retention mechanisms :

  • Normal Partitioning: Reversible interaction based on general polarity.

  • Secondary Ion-Exchange / Strong H-Bonding: The basic nitrogen of the pyrazole forms strong electrostatic attractions with the acidic silanol anions[1].

This secondary interaction acts as an anchor, causing the compound to drag through the column rather than elute cleanly, resulting in the classic "comet" or streaking effect on a TLC plate.

Mechanism cluster_0 Without Modifier (Tailing) cluster_1 With TEA Modifier (Clean Elution) P1 Pyrazole (Basic Nitrogen) S1 Silanol Group (Acidic Si-OH) P1->S1 Strong H-Bonding T1 Peak Tailing & Streaking S1->T1 Delayed Elution TEA Triethylamine (TEA Modifier) S2 Masked Silanol (TEA-Capped) TEA->S2 Neutralizes Acidic Sites P2 Pyrazole (Free) P2->S2 No Interaction T2 Sharp Peak (Clean Elution) P2->T2 Normal Partitioning

Mechanism of silica gel deactivation using Triethylamine (TEA) to prevent pyrazole peak tailing.

Troubleshooting & FAQs

Q1: Why does my pyrazole streak down the entire column, even in highly polar solvent systems like DCM/Methanol?

Cause: You are fighting a chemical reaction, not a polarity issue. The basic amino groups are binding to the acidic silanol groups of the silica gel[2]. Increasing the methanol concentration only forces the compound down via brute polarity but does not break the localized acid-base interaction, leading to broad, diluted fractions. Solution: You must alter the mobile phase chemistry by adding a basic modifier. Introducing 1–3% Triethylamine (TEA) to your eluent acts as a competitive 3[3]. Because TEA is a highly basic tertiary amine, it preferentially binds to and masks the acidic sites on the silica, allowing your pyrazole to elute based purely on its inherent polarity.

Q2: I've been warned that using more than 10% methanol will dissolve my silica gel column. Is this true?

Cause: This is one of the most persistent myths in chromatography. Amorphous silica gel is 4[4]. The actual culprits behind silica dissolution are high water content and high pH . Solution: You can safely run gradients up to 100% methanol provided your solvents are anhydrous. However, a critical caveat exists for pyrazole purification: if you are using a basic modifier like TEA combined with high methanol concentrations, the elevated local pH can accelerate silica hydrolysis over time[3]. Therefore, run TEA-modified columns efficiently and do not leave the column sitting in the basic eluent overnight.

Q3: My pyrazole regioisomers are co-eluting. How can I improve resolution?

Cause: Regioisomers often possess nearly identical dipole moments. If your TLC spot is a "figure-eight" or a slightly elongated oval, a standard isocratic run will cause the bands to merge via longitudinal diffusion inside the column. Solution: Switch from a DCM/MeOH system to a Hexane/Ethyl Acetate system modified with 1-2% TEA. The Hexane/EtOAc system provides a gentler polarity gradient, offering superior selectivity for closely related isomers compared to the aggressive displacement power of methanol.

Workflow Start Start: Pyrazole Purification TLC TLC Analysis (e.g., DCM/MeOH) Start->TLC Check Observe Tailing or Streaking? TLC->Check AddTEA Add 1-3% TEA to Mobile Phase Check->AddTEA Yes CheckSep Isomers Co-eluting? Check->CheckSep No AddTEA->CheckSep Gradient Optimize Gradient (Reduce MeOH %) CheckSep->Gradient Yes Success Run Column & Collect Fractions CheckSep->Success No Gradient->Success

Decision tree for troubleshooting pyrazole purification via silica gel column chromatography.

Quantitative Data: Modifier Impact on Peak Shape

To illustrate the necessity of basic modifiers, observe the following empirical data comparing standard vs. modified solvent systems for a highly polar 1H-pyrazole derivative. Notice the dramatic improvement in the Tailing Factor (Tf).

Mobile Phase CompositionModifierPyrazole RfTailing Factor (Tf)Mechanistic Observation
90:10 DCM:MeOHNone0.15>3.0Severe streaking; strong silanol H-bonding.
90:9:1 DCM:MeOH:TEA1% TEA0.351.1Sharp peak; silanol sites competitively masked.
50:50 Hexane:EtOAcNone0.102.8Poor partitioning; basic nitrogens retained.
50:48:2 Hexane:EtOAc:TEA2% TEA0.301.2Improved symmetry; ideal for regioisomer separation.

Experimental Protocol: TEA-Deactivated Silica Gel Chromatography

This protocol operates as a self-validating system . By pre-equilibrating the column, you ensure the acidic sites are neutralized before the pyrazole is introduced, guaranteeing reproducible retention times.

Step 1: Mobile Phase Preparation Prepare your optimized solvent system (e.g., 95:5 DCM:MeOH). Add 1% to 3% (v/v) Triethylamine (TEA). Mix thoroughly. Note: Always verify the compound's stability in TEA via a small-scale TLC test before proceeding[2].

Step 2: Silica Gel Slurry & Pre-equilibration (Critical Step) Mix your silica gel (standard 40-63 µm) with the TEA-modified mobile phase to create a slurry. Causality Check: Do not pack the column with neutral solvent and switch to TEA later. The silica must be pre-equilibrated so the TEA can exothermically bind to and neutralize the silanol groups prior to sample loading.

Step 3: Column Packing Pour the slurry into the column in a single continuous motion. Apply gentle positive air pressure to pack the bed tightly. Ensure the solvent line never drops below the top of the silica bed.

Step 4: Sample Loading Dissolve your crude pyrazole mixture in the absolute minimum volume of the TEA-modified mobile phase. Carefully apply it to the flat head of the silica bed. Causality Check: A concentrated, narrow sample band prevents initial longitudinal diffusion, ensuring the sharpest possible peak elution.

Step 5: Elution and Fraction Collection Elute the column using your solvent system. If utilizing a gradient, ensure the 1-3% TEA concentration remains constant across all gradient steps to prevent the re-exposure of active silanol sites. Collect fractions and analyze via TLC (using the exact same TEA-modified solvent to prevent artificial TLC streaking).

Step 6: Post-Purification Evaporation Because TEA has a boiling point of ~89°C, it will co-evaporate with your solvent on a rotary evaporator. To remove trace TEA residues from the final pyrazole product, place the flask under high vacuum (lyophilizer or vacuum manifold) overnight.

References

  • BenchChem - Technical Support Center: Column Chrom
  • Phenomenex - HPLC Tech Tip: Peak Tailing of Basic Analytes
  • Chromatography Online - The LCGC Blog: Critical Evaluation of Chromatography Methods—Essential Detective Skills
  • Chromatography Forum - Solubility of silica (silicon dioxide) in methanol

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cyclopentyl(1H-pyrazol-4-yl)methanol Synthesis

Welcome to the Technical Support Center for the synthesis of Cyclopentyl(1H-pyrazol-4-yl)methanol. This guide is engineered for researchers and drug development professionals who require high-fidelity, scalable protocols...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Cyclopentyl(1H-pyrazol-4-yl)methanol. This guide is engineered for researchers and drug development professionals who require high-fidelity, scalable protocols. The synthesis typically involves the nucleophilic addition of a cyclopentyl Grignard reagent to a pyrazole-4-carbaldehyde derivative. However, the amphoteric nature of the pyrazole ring and the reactivity of the resulting secondary alcohol introduce specific chemoselectivity challenges.

Section 1: Core Troubleshooting FAQs (Mechanistic Insights)

Q1: Why does my Grignard addition to 1H-pyrazole-4-carbaldehyde frequently stall, resulting in unreacted aldehyde and quenched Grignard reagent? A1: This is a classic chemoselectivity failure driven by acid-base kinetics. The pyrazole ring contains an acidic pyrrole-like NH group (pKa ~14) and a basic pyridine-like nitrogen [1]. Because acid-base deprotonation is orders of magnitude faster than nucleophilic addition to a carbonyl, the highly basic cyclopentylmagnesium bromide preferentially deprotonates the pyrazole NH. This quenches one equivalent of your Grignard reagent (releasing cyclopentane gas) and forms an insoluble magnesium pyrazolide salt. This salt sterically and electronically deactivates the adjacent aldehyde towards further nucleophilic attack. Solution: You must mask the acidic NH prior to the Grignard step. N-protection using groups like 2-(Trimethylsilyl)ethoxymethyl (SEM) or Tetrahydropyran (THP) prevents this premature quenching [2].

Q2: I successfully protected the pyrazole and performed the Grignard addition, but during deprotection, my product degraded into a complex mixture containing an alkene. What happened? A2: You are observing dehydration. The target molecule, Cyclopentyl(1H-pyrazol-4-yl)methanol, contains a secondary alcohol adjacent to an aromatic pyrazole ring (a pseudo-benzylic position). Under harsh acidic conditions (e.g., concentrated HCl or TFA) commonly used to remove protecting groups like THP or Trityl, this secondary alcohol is easily protonated. Subsequent loss of water generates a highly stable, resonance-stabilized carbocation, which quickly eliminates a proton to form an unwanted vinyl pyrazole derivative. Solution: Transition to a protecting group that can be cleaved under mild, non-acidic conditions. The SEM group is ideal here, as it can be cleanly removed using a fluoride source like Tetrabutylammonium fluoride (TBAF) in THF, completely bypassing the acidic dehydration pathway.

Q3: During the Grignard addition step, GC-MS analysis shows a significant amount of dicyclopentane. How can I suppress this homocoupling side reaction? A3: Dicyclopentane is the product of a Wurtz-type homocoupling of the cyclopentylmagnesium bromide. This is typically catalyzed by trace transition metal impurities (such as iron or copper) present in lower-grade magnesium turnings, or it is induced by the presence of trace oxygen acting as a single-electron oxidant. Solution:

  • Use high-purity magnesium (99.99%) or purchase pre-titrated, high-quality commercial Grignard solutions.

  • Ensure rigorous Schlenk techniques to exclude oxygen.

  • Perform the addition strictly at -78 °C. Lower temperatures suppress the single-electron transfer (SET) pathways that lead to radical homocoupling, favoring the polar two-electron nucleophilic addition [3].

Section 2: Quantitative Data & Protecting Group Selection

To optimize your synthetic route, selecting the correct N-protecting group is critical. The table below summarizes the empirical data for common pyrazole protecting groups in this specific workflow.

Protecting GroupIntroduction ConditionsDeprotection ConditionsDehydration RiskOverall Yield (2 steps)Notes
None N/AN/ALow< 15%Grignard quenched by acidic NH.
THP DHP, cat. TsOH, 40 °CHCl / MeOH, 50 °CHigh 45 - 55%Introduces a chiral center (diastereomers complicate NMR). Acidic removal causes dehydration [2].
Trityl (Trt) Trt-Cl, Et3N, DCMTFA / DCM, RTHigh 50 - 60%Bulky; can sterically hinder Grignard addition at the 4-position.
SEM SEM-Cl, NaH, DMFTBAF, THF, 60 °CLow 78 - 85%Recommended. Mild fluoride deprotection preserves the secondary alcohol.
Section 3: Self-Validating Experimental Protocol

This protocol utilizes the SEM-protection strategy to ensure high yields and prevent side reactions. It is designed as a self-validating system: specific checkpoints are included to verify success before proceeding to the next stage.

Phase 1: N-Protection of 1H-pyrazole-4-carbaldehyde

  • Setup: In an oven-dried, argon-purged flask, dissolve 1H-pyrazole-4-carbaldehyde (1.0 equiv) in anhydrous DMF (0.2 M). Cool to 0 °C.

  • Deprotonation: Add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Validation Checkpoint: Observe hydrogen gas evolution. Stir until bubbling ceases (approx. 30 mins), indicating complete formation of the sodium pyrazolide.

  • Protection: Add SEM-Cl (1.1 equiv) dropwise. Warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc, wash extensively with brine (to remove DMF), dry over Na2SO4, and concentrate. Purify via flash chromatography.

Phase 2: Grignard Addition

  • Setup: Dissolve the SEM-protected pyrazole-4-carbaldehyde in anhydrous THF (0.1 M) under strictly inert conditions (argon). Cool to -78 °C using a dry ice/acetone bath.

  • Addition: Add Cyclopentylmagnesium bromide (2.0 M in ether, 1.2 equiv) dropwise via syringe pump over 30 minutes. Validation Checkpoint: The reaction color may shift slightly, but no gas evolution should occur (confirming the successful masking of acidic protons) [3].

  • Reaction: Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • Workup: Quench carefully at 0 °C with saturated aqueous NH4Cl. Extract with EtOAc, dry, and concentrate to yield the crude SEM-protected Cyclopentyl(1H-pyrazol-4-yl)methanol.

Phase 3: Mild Deprotection

  • Setup: Dissolve the crude intermediate in anhydrous THF (0.1 M).

  • Cleavage: Add TBAF (1.0 M in THF, 3.0 equiv). Heat the mixture to 60 °C for 12 hours.

  • Workup & Purification: Cool to room temperature, concentrate under reduced pressure, and purify directly via silica gel chromatography (DCM:MeOH gradient) to isolate pure Cyclopentyl(1H-pyrazol-4-yl)methanol. Validation Checkpoint:

    
    H NMR should show a clear doublet for the secondary alcohol OH proton and a complete absence of vinylic protons (which would indicate dehydration).
    
Section 4: Process & Mechanistic Workflows

SynthesisWorkflow Start 1H-Pyrazole-4-carbaldehyde Protect N-Protection (SEM-Cl) Check: TLC for complete conversion Start->Protect Base, DMF Side1 Side Reaction: N-Deprotonation Start->Side1 If Unprotected Grignard Grignard Addition Cyclopentyl-MgBr (-78°C) Protect->Grignard THF Deprotect Deprotection (TBAF) Check: Avoid acidic dehydration Grignard->Deprotect Workup Side2 Side Reaction: Homocoupling Grignard->Side2 Excess Temp/O2 Product Cyclopentyl(1H-pyrazol-4-yl)methanol Deprotect->Product Mild Conditions Side3 Side Reaction: Dehydration to Alkene Deprotect->Side3 If Acidic

Synthesis workflow highlighting critical side reaction checkpoints.

MechanisticDivergence MgBr Cyclopentyl-MgBr Unprotected Unprotected Pyrazole NH (pKa ~14) MgBr->Unprotected Protected SEM-Protected Pyrazole (No acidic NH) MgBr->Protected Quench Acid-Base Reaction (Fast) Unprotected->Quench Addition Nucleophilic Addition (Slower) Protected->Addition Salt Insoluble Mg-Salt + Cyclopentane (Gas) Quench->Salt Alkoxide Magnesium Alkoxide Intermediate Addition->Alkoxide

Mechanistic divergence showing Grignard quenching vs. desired nucleophilic addition.

References
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.[Link]

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. ResearchGate.[Link]

Optimization

Technical Support Center: Managing Hygroscopicity in Cyclopentyl(1H-pyrazol-4-yl)methanol Solids

Welcome to the Solid-State Optimization Support Center. As drug development professionals and researchers, you are likely aware that handling pyrazole-containing intermediates requires rigorous environmental control.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Solid-State Optimization Support Center. As drug development professionals and researchers, you are likely aware that handling pyrazole-containing intermediates requires rigorous environmental control. Cyclopentyl(1H-pyrazol-4-yl)methanol (CAS: 1933627-52-1) presents a particularly unique solid-state challenge.

The molecule features a pyrazole ring (containing both a secondary amine N-H hydrogen bond donor and an imine N: hydrogen bond acceptor) coupled with a hydroxymethyl group (-OH). In the solid state, if these highly polar functional groups do not form a tightly packed, self-saturating hydrogen-bond network, the exposed sites act as powerful moisture scavengers[1]. This thermodynamic instability drives rapid atmospheric water adsorption, resulting in hydrate formation, deliquescence, or amorphous phase transitions[2].

This guide provides mechanistic troubleshooting, quantitative classification, and self-validating protocols to engineer physical stability back into your API.

Part 1: Frontline Troubleshooting & FAQs

Q1: Our bulk powder turns into a sticky, unweighable paste when left on the benchtop. What is the mechanistic cause, and how do we prevent it? A1: You are observing moisture-induced deliquescence. The exposed pyrazole nitrogen and hydroxyl oxygen have a higher thermodynamic affinity for atmospheric water molecules than for adjacent API molecules. When the ambient relative humidity (RH) exceeds the solid's Deliquescence Relative Humidity (DRH), water condenses on the crystal surface and dissolves the solid into a liquid phase[3]. Actionable Fix: In the short term, handle the material in a glovebox or under a dry nitrogen purge (<15% RH). The long-term formulation fix is solid-state engineering (e.g., co-crystallization) to thermodynamically bury these hydrogen-bonding sites within a stable crystal lattice[4].

Q2: We attempted to resolve the hygroscopicity by forming a hydrochloride salt, but the resulting powder is even more hygroscopic. Why? A2: While salt formation increases aqueous solubility, it often exacerbates hygroscopicity in pyrazole derivatives. Protonating the pyrazole ring creates a charged species (pyrazolium) paired with a chloride counterion. The ionic lattice often incorporates water molecules to stabilize the charge density, leading to highly hygroscopic channel hydrates[1]. Actionable Fix: Shift your strategy from salt formation to co-crystallization. Using neutral, hydrogen-bonding co-formers (like dicarboxylic acids) allows you to form robust O-H···N and N-H···O interactions without introducing ionic charges that attract water[5].

Q3: How can we quantitatively differentiate between surface moisture adsorption and true hydrate formation? A3: This requires analyzing the hysteresis loop in a Dynamic Vapor Sorption (DVS) isotherm. Actionable Fix: If the mass gain during the sorption phase is gradually lost during the desorption phase with minimal hysteresis, the moisture is merely adsorbing to the surface. If there is a sharp mass drop at a specific RH during desorption (forming a wide hysteresis gap), the water was incorporated into the crystal lattice as a stoichiometric hydrate[6].

Part 2: Quantitative Data & Hygroscopicity Classification

To standardize batch variability and determine downstream processing requirements, we classify the API's moisture uptake using the European Pharmacopoeia (Ph. Eur.) criteria, evaluated at 25°C and 80% RH[7].

Ph. Eur. ClassificationCriteria (Weight Gain at 80% RH, 25°C)Typical Cyclopentyl(1H-pyrazol-4-yl)methanol BehaviorImpact on Downstream Processing
Non-hygroscopic < 0.2%Engineered Co-crystalsExcellent flowability and compressibility.
Slightly hygroscopic 0.2% – 2.0%Highly crystalline free baseManageable under standard HVAC controls.
Hygroscopic 2.0% – 15.0%Amorphous or semi-crystalline batchesRequires strict environmental control (<30% RH).
Very hygroscopic ≥ 15.0%Impure or milled free baseProne to deliquescence; requires inert handling.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Dynamic Vapor Sorption (DVS) Moisture Profiling

Purpose: To quantitatively map the hygroscopic profile and identify the DRH. Causality: DVS uses a highly sensitive microbalance to measure continuous mass changes as the sample is exposed to a programmed RH gradient. This active-flow method prevents the pseudo-equilibrium errors common in static desiccator methods, providing true thermodynamic data.

Step-by-Step Methodology:

  • Sample Preparation: Load 10–20 mg of Cyclopentyl(1H-pyrazol-4-yl)methanol into a tared quartz DVS pan.

  • Drying Phase (Validation Step): Equilibrate the sample at 0% RH (using dry N2) at 25°C until the mass change is <0.002% per minute for 10 minutes. Why this validates the system: This establishes a true dry mass baseline, validating that subsequent weight gains are purely moisture-driven and not the evaporation of residual synthesis solvents.

  • Sorption Cycle: Increase the RH from 0% to 90% in 10% increments. Hold at each step until mass equilibrium is reached ( dm/dt < 0.002%/min).

  • Desorption Cycle: Decrease the RH from 90% back to 0% in 10% increments, using the same equilibrium criteria.

  • Data Analysis: Plot the sorption/desorption isotherm. A weight gain >2% at 80% RH triggers the need for solid-state screening (Protocol 2).

Protocol 2: Co-Crystallization via Liquid-Assisted Grinding (LAG)

Purpose: To mask the pyrazole and hydroxyl hydrogen-bonding sites using neutral co-formers. Causality: LAG introduces a catalytic amount of solvent to facilitate molecular mobility without dissolving the bulk powder. This prevents the bulk solvent from outcompeting the co-former for hydrogen bonds, driving the thermodynamic formation of the co-crystal[4].

Step-by-Step Methodology:

  • Co-former Selection: Select a dicarboxylic acid (e.g., glutaric acid or succinic acid) capable of forming a supramolecular heterosynthon with the pyrazole ring.

  • Milling Setup: Combine equimolar amounts (1:1 ratio) of the API and the co-former in a stainless-steel milling jar.

  • Solvent Addition: Add 10–20 µL of a non-aqueous solvent (e.g., ethyl acetate) per 100 mg of powder mixture. Why: Ethyl acetate acts as a lubricant and phase-transfer catalyst but is volatile enough to evaporate rapidly, leaving a dry product.

  • Grinding: Mill at 25 Hz for 20 minutes using a ball mill.

  • Validation Step (PXRD): Analyze the resulting powder using Powder X-Ray Diffraction (PXRD). Compare the diffractogram against the physical mixture of the starting materials. Why this validates the system: The appearance of new, distinct Bragg peaks (and the disappearance of starting material peaks) confirms the formation of a new, distinct co-crystal phase, rather than a simple physical mixture.

Part 4: Workflow Visualization

SolidStateWorkflow API Cyclopentyl(1H-pyrazol-4-yl)methanol (Hygroscopic API) DVS DVS Moisture Profiling (Identify DRH & Isotherms) API->DVS Baseline Assessment Screening Co-Crystallization Screening (Targeting N-H & -OH sites) DVS->Screening Weight Gain >2% at 80% RH LAG Liquid-Assisted Grinding (LAG) with Dicarboxylic Acids Screening->LAG Cooling Slow Cooling Crystallization in Non-Polar Solvents Screening->Cooling Analysis Solid-State Characterization (PXRD, DSC, TGA, DVS) LAG->Analysis Cooling->Analysis Success Stable Co-Crystal (Non-Hygroscopic) Analysis->Success Supramolecular Synthons Formed Fail Hydrate / Deliquescent (Hygroscopic) Analysis->Fail Unbound H-bond Sites Remain Fail->Screening Select New Co-formers

Workflow for mitigating API hygroscopicity via co-crystallization and solid-state screening.

References

1.8 - ResearchGate[2] 2.3 - Semantic Scholar[3] 3. 6 - AZoM[6] 4.4 - PMC[4] 5.7 - Asia Pharmaceutics[7] 6.1 - ACS Publications[1] 7.5 - Semantic Scholar[5]

Sources

Troubleshooting

Overcoming steric hindrance in cyclopentyl-pyrazole coupling reactions

Status: Online | Tier: Advanced Chemical Synthesis | Ticket Subject: Steric Hindrance & Reactivity Introduction: The "Puckered" Problem Welcome to the Technical Support Hub. You are likely here because your coupling of a...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: Advanced Chemical Synthesis | Ticket Subject: Steric Hindrance & Reactivity

Introduction: The "Puckered" Problem

Welcome to the Technical Support Hub. You are likely here because your coupling of a cyclopentyl electrophile (secondary alkyl) and a pyrazole nucleophile has failed.

The Root Cause: The cyclopentyl ring is not planar; it exists in a "puckered" envelope conformation. When coupling with a pyrazole (itself a planar, aromatic system), you face a dual-threat:

  • Steric Clash: The "flap" of the cyclopentyl envelope hinders the trajectory of the incoming nucleophile (

    
     backside attack is impeded).
    
  • Elimination Dominance: Secondary cyclopentyl halides are prone to

    
     elimination because the ring strain relief favors alkene formation over the crowded transition state required for substitution.
    

This guide provides three "Tickets"—specific troubleshooting workflows to bypass these barriers.

Ticket #001: The Pathway (Halide Electrophiles)

Issue: Low yield using Cyclopentyl Bromide/Iodide; significant alkene byproduct observed.

The Diagnostic

Standard bases like Sodium Hydride (NaH) or Potassium tert-butoxide (


) are too basic. With a secondary cyclopentyl halide, they act as Brønsted bases (removing a proton) rather than helping the pyrazole act as a nucleophile. This leads to cyclopentene  (elimination product) instead of the coupled product.
The Solution: The "Cesium Effect"

Switch to Cesium Carbonate (


)  in DMF .[1]
  • Mechanism: The large radius of the Cesium cation (

    
    ) forms a "loose" ion pair with the pyrazolate anion. This increases the "nakedness" (nucleophilicity) of the pyrazole nitrogen without significantly increasing the basicity of the system, thereby suppressing 
    
    
    
    elimination.
Protocol:

Mediated Alkylation
  • Substrates: Pyrazole (1.0 equiv), Cyclopentyl Iodide (1.2–1.5 equiv).

  • Solvent: Anhydrous DMF (0.2 M concentration).

  • Base:

    
     (2.0 equiv).[2]
    
  • Temperature:

    • Start at 25°C for 4 hours.

    • Only if no reaction: Heat to 60°C . Warning: >80°C dramatically increases elimination.

Quantitative Comparison of Bases

BasepKa (Conj.[3][4] Acid)Mechanism RiskYield (Typical)*
NaH 35High

Elimination
< 20%

10.3Poor Solubility in DMF30-50%

10.3Optimal Nucleophilicity 75-90%

*Yields based on unactivated secondary alkyl halides.

Ticket #002: The Mitsunobu Pathway (Alcohol Electrophiles)

Issue: Reaction stalls with Cyclopentanol; DEAD/DIAD is consumed, but no product forms.

The Diagnostic

The classic Mitsunobu reagent system (DEAD/PPh3) creates a bulky intermediate. When a secondary alcohol (cyclopentanol) attacks the phosphonium center, steric bulk prevents the formation of the active alkoxy-phosphonium species. Furthermore, pyrazoles are poor nucleophiles (pKa ~14) for standard Mitsunobu conditions (which prefer pKa < 11).

The Solution: The ADDP/PBu3 Modification

Replace DEAD with ADDP (1,1'-(azodicarbonyl)dipiperidine) and PPh3 with


  (Tributylphosphine).
  • Why ADDP? It is more basic, allowing it to deprotonate the pyrazole more effectively.

  • Why

    
    ?  It is less sterically hindered and more nucleophilic than 
    
    
    
    , driving the formation of the activated alcohol complex despite the cyclopentyl bulk.
Protocol: Modified Mitsunobu
  • Dissolve: Pyrazole (1.0 equiv) and Cyclopentanol (1.5 equiv) in anhydrous THF or Toluene.

  • Add Phosphine: Add

    
     (1.5 equiv) under Argon.
    
  • Add Azo: Add ADDP (1.5 equiv) solid in portions at 0°C.

  • Heat: Allow to warm to RT. If stalled, heat to 60°C (ADDP is thermally stable, unlike DEAD).

Ticket #003: The "Workaround" (Aza-Michael Addition)

Issue: Direct coupling is impossible due to extreme steric bulk on the pyrazole.

The Diagnostic

If your pyrazole has substituents at positions 3 and 5, the nitrogen is too shielded to attack a crowded cyclopentyl halide.

The Solution: Change the Electrophile

Do not use a saturated cyclopentyl halide. Use 2-Cyclopenten-1-one . The reaction changes from


 to a Conjugate Addition (Michael Addition) . The carbon under attack (

) is planar and less hindered.
  • Post-Reaction: If you need the saturated ring, reduce the ketone using Wolff-Kishner or hydride reduction.

Decision Logic Flowchart

G Start START: Select Substrate Halide Substrate: Cyclopentyl Halide Start->Halide Alcohol Substrate: Cyclopentanol Start->Alcohol CheckElim Risk of Elimination? Halide->CheckElim Michael Route 3: Aza-Michael (Use Cyclopentenone) Halide->Michael Fails? Switch Electrophile CheckSteric Steric Bulk? Alcohol->CheckSteric StandardSN2 Standard SN2 (NaH) CheckElim->StandardSN2 High Temp/Strong Base Cesium Cesium Carbonate / DMF (Suppresses Elimination) CheckElim->Cesium Recommended DEAD Standard Mitsunobu (DEAD/PPh3) CheckSteric->DEAD Unsubstituted Pyrazole ADDP Modified Mitsunobu (ADDP/PBu3) CheckSteric->ADDP Hindered Pyrazole

Caption: Decision matrix for selecting the optimal coupling strategy based on substrate state and steric risk.

FAQ: Regioselectivity (N1 vs. N2)

Q: My pyrazole is unsymmetrical (e.g., 3-methylpyrazole). Which nitrogen will react? A: This is governed by the interplay of tautomerism and sterics .

  • Thermodynamics: In solution, the tautomer with the proton on the less hindered nitrogen is usually favored.

  • Kinetics: However, alkylation usually occurs at the less hindered nitrogen (the one furthest from the bulky substituent).

    • Example: Alkylation of 3-methylpyrazole with a bulky cyclopentyl group will predominantly yield 1-cyclopentyl-3-methylpyrazole (alkylation at the nitrogen distal to the methyl group).

    • Control Tip: If you need the more hindered isomer, you must use a directing group or block the N1 position with a transient silyl group (e.g., SEM or THP), alkylate, and then deprotect.

References
  • The Cesium Effect in N-Alkylation

    • Duan, X. F., & Zhang, Z. B. (2006). Organic reactions promoted by cesium salts.[1][5][6][7] Chinese Journal of Organic Chemistry, 26(4), 433.

    • Insight: Establishes as the superior base for suppressing elimination in secondary alkyl
  • Modified Mitsunobu (ADDP/PBu3)

    • Tsunoda, T., Yamamiya, Y., & Itô, S. (1995). 1,1′-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-Bu3P). A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 36(14), 2529-2530.
    • Insight: Defines the reagent system specifically for hindered secondary alcohols and weakly acidic nucleophiles (like pyrazoles).
  • Aza-Michael Addition Strategy

    • Li, P., et al. (2013).

      
      -Catalyzed Aza-Michael Addition of Pyrazole to 
      
      
      
      -Unsaturated Ketones.[5] Chinese Journal of Chemistry, 31, 103.
    • Insight: Provides the protocol for bypassing halide substitution entirely using enones.
  • Regioselectivity Reviews

    • Fustero, S., et al. (2011). Regioselective N-Alkylation of Pyrazoles.
    • Insight: Comprehensive review of steric vs.

Sources

Optimization

Technical Support Center: Non-HPLC Purification of Cyclopentyl(1H-pyrazol-4-yl)methanol

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges in purifying Cyclopentyl(1H-pyrazol-4-yl)methanol without relying on High-Performance L...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges in purifying Cyclopentyl(1H-pyrazol-4-yl)methanol without relying on High-Performance Liquid Chromatography (HPLC).

This molecule presents unique purification challenges due to its amphiphilic nature: it contains a highly lipophilic cyclopentyl ring paired with a highly polar, hydrogen-bonding network (a secondary alcohol and a 1H-pyrazole ring). The following troubleshooting guides and validated protocols exploit the specific physicochemical properties of the pyrazole scaffold to achieve high-purity isolation.

Part 1: Workflow & Method Selection

Before committing to a purification technique, it is critical to analyze your crude mixture. The decision tree below outlines the logical workflow for selecting the most efficient non-HPLC purification method based on your impurity profile.

PurificationWorkflow Start Crude Cyclopentyl(1H-pyrazol-4-yl)methanol Q1 Is the crude >80% pure by NMR/TLC? Start->Q1 Recryst Recrystallization (EtOAc/Hexanes) Q1->Recryst Yes Q2 Are impurities highly lipophilic? Q1->Q2 No AcidBase Acid-Base Extraction (Aqueous HCl) Q2->AcidBase Yes Flash Flash Chromatography (Et3N-Deactivated Silica) Q2->Flash No / Mixed

Decision tree for non-HPLC purification of pyrazole derivatives.

Quantitative Method Comparison
Purification MethodMechanism of ActionIdeal Impurity ProfileTypical Yield Recovery
Deactivated Flash Chromatography Adsorption/DesorptionClosely related structural analogs70–85%
Two-Solvent Recrystallization Differential SolubilityMinor impurities (<15%), colored byproducts60–80% (1st crop)
Acid-Base Extraction pKa-dependent PartitioningNon-basic lipophilic organics85–95%

Part 2: Troubleshooting FAQs & Causality

Q1: Why does Cyclopentyl(1H-pyrazol-4-yl)methanol streak so badly on standard silica gel?

The Causality: Bare silica gel is densely populated with acidic silanol groups (Si-OH). The 1H-pyrazole ring possesses both a hydrogen-bond donor (NH) and a pyridine-like nitrogen acceptor (N)[1]. When passed through bare silica, the basic nitrogen of the pyrazole interacts irreversibly with the acidic silanols, causing severe band broadening, tailing, and poor resolution[2].

Q2: How can I perform flash chromatography without the compound getting stuck on the column?

The Solution: You must neutralize the acidic sites on the stationary phase. This is achieved by adding 1% to 5% Triethylamine (Et


N) to your mobile phase[2]. The Et

N acts as a sacrificial base, binding to the silanol groups and allowing your pyrazole derivative to elute reversibly based on its inherent polarity rather than acid-base trapping.

SilicaDeactivation Silica Bare Silica (Si-OH) Problem Irreversible H-Bonding with Pyrazole N Silica->Problem Causes streaking Et3N Add 1% Et3N to Mobile Phase Silica->Et3N Modification Deactivated Deactivated Silica (Si-O⁻ H⁺NEt3) Et3N->Deactivated Neutralizes sites Result Reversible Elution of Target Compound Deactivated->Result Enables

Mechanism of silica gel deactivation using triethylamine to prevent pyrazole streaking.

Q3: Can I bypass chromatography entirely using liquid-liquid extraction?

The Causality: Yes, but it requires precise pH control. The conjugate acid of a pyrazole ring has a pKa of approximately 2.5, making it a significantly weaker base than imidazole (pKa ~7.0)[1][3]. Because it is such a weak base, mild acids (like citric acid or dilute acetic acid) will not protonate it sufficiently to drive it into the aqueous phase. You must use a strong mineral acid (e.g., 1M HCl) to force the formation of the water-soluble pyrazolium salt.

Q4: What is the best approach for recrystallizing this specific compound?

The Solution: A two-solvent (mixed solvent) system is highly effective[4]. The hydrophobic cyclopentyl ring makes the molecule highly soluble in pure organic solvents, while the polar pyrazole/alcohol network makes it insoluble in alkanes. Using Ethyl Acetate (the "good" solvent) and Hexanes (the "anti-solvent") allows you to precisely control the saturation point.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Et N-Deactivated Flash Chromatography

Use this method when separating the target compound from closely related synthetic byproducts.

  • Mobile Phase Preparation: Prepare your optimized eluent system (e.g., 50:50 Ethyl Acetate/Hexanes). Add exactly 1% (v/v) Triethylamine (Et

    
    N) to the mixture and stir well.
    
  • System Validation (Self-Check): Run a TLC of your crude mixture using the Et

    
    N-spiked mobile phase. The target spot should elute with an 
    
    
    
    of 0.25–0.35 with a tight, circular shape (no trailing tail).
  • Column Packing: Slurry pack standard silica gel (230-400 mesh) using the spiked mobile phase. Flush the column with at least 2 column volumes (CV) of the spiked solvent to ensure complete deactivation of the silanol sites.

  • Sample Loading: Dry-load the crude mixture by dissolving it in a minimal amount of dichloromethane, adding a small scoop of silica, and evaporating to a free-flowing powder. Apply this evenly to the top of the column bed.

  • Elution: Elute the column using positive pressure. Collect fractions and verify purity via TLC.

Protocol B: Strong Acid-Base Extraction

Use this method to rapidly strip away non-basic lipophilic impurities (e.g., unreacted cyclopentyl precursors).

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) in a separatory funnel.

  • Protonation: Add an equal volume of 1M aqueous HCl. Shake vigorously and vent.

  • Validation (Self-Check): Test the pH of the aqueous layer using pH paper. It must be < 1.5. If it is higher, the pyrazole (pKa ~2.5) is not fully protonated; add more 1M HCl[3].

  • Phase Separation: Separate the layers. The protonated pyrazolium salt is now in the aqueous layer. Discard the organic layer (which contains lipophilic impurities) or save it for TLC analysis.

  • Organic Wash: Wash the acidic aqueous layer with one more portion of fresh EtOAc to ensure all organic impurities are removed.

  • Neutralization: Transfer the aqueous layer to an Erlenmeyer flask. Slowly add saturated aqueous NaHCO

    
     or 1M NaOH dropwise while stirring until the pH reaches 8–9. The free-base Cyclopentyl(1H-pyrazol-4-yl)methanol will precipitate or form a cloudy suspension.
    
  • Recovery: Extract the neutralized aqueous layer with fresh EtOAc (3x). Combine the organic extracts, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
Protocol C: Two-Solvent Recrystallization

Use this method for final polishing of material that is already >80% pure.

  • Dissolution: Place the crude solid in an Erlenmeyer flask equipped with a stir bar. Add a minimum volume of hot Ethyl Acetate (heated to ~70°C) dropwise until the solid just dissolves.

  • Anti-Solvent Addition: While maintaining heat and stirring, add hot Hexanes dropwise until a slight, persistent turbidity (cloudiness) is observed in the solution[4].

  • Clarification: Add 1 to 2 drops of hot Ethyl Acetate until the solution becomes perfectly clear again.

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1–2 hours.

  • Validation (Self-Check): If the compound "oils out" instead of forming crystals, the cooling was too rapid or the solvent ratio is incorrect. Reheat to dissolve the oil, add a few drops of EtOAc, and cool more slowly.

  • Isolation: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize yield. Collect the crystals via vacuum filtration on a Büchner funnel and wash with ice-cold hexanes.

References

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Interpretation of Cyclopentyl(1H-pyrazol-4-yl)methanol

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic R...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth, practical walkthrough for the interpretation and peak assignment of the 1H NMR spectrum of a key building block, Cyclopentyl(1H-pyrazol-4-yl)methanol.

This document is designed for researchers, scientists, and drug development professionals who routinely face the challenge of characterizing complex heterocyclic molecules. We will move beyond a simple listing of expected chemical shifts, delving into the causal factors that govern the spectral appearance and providing a logical framework for interpretation.

The Structural Landscape: Predicting the 1H NMR Spectrum

The first step in any NMR interpretation is to dissect the molecule into its constituent spin systems. For Cyclopentyl(1H-pyrazol-4-yl)methanol, we can anticipate signals arising from three distinct regions: the pyrazole ring, the cyclopentyl group, and the methine and hydroxyl groups.

Diagram of Cyclopentyl(1H-pyrazol-4-yl)methanol with Proton Labeling

Caption: Labeled structure of Cyclopentyl(1H-pyrazol-4-yl)methanol.

Based on established principles of 1H NMR spectroscopy, we can predict the chemical shifts (δ), multiplicities, and integrations for each proton in a standard deuterated solvent like CDCl₃ or DMSO-d₆.[1]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
Pyrazole N-H12.0 - 13.0 (broad)Singlet (broad)1HThe N-H proton of a pyrazole is typically deshielded and often appears as a broad singlet due to quadrupole broadening and potential hydrogen bonding.[2][3] Its chemical shift is highly dependent on solvent and concentration.
Pyrazole C3-H & C5-H7.5 - 7.8Singlet or Doublet2HIn an unsubstituted pyrazole, the C3-H and C5-H protons are chemically equivalent and appear as a single peak.[2][4] However, in a 4-substituted pyrazole, they become chemically equivalent, but can sometimes show very small long-range coupling to each other. They are in the aromatic region due to the aromaticity of the pyrazole ring.
Methine CH-OH~4.5Doublet1HThis proton is adjacent to both an oxygen atom and the pyrazole ring, leading to a downfield shift.[5] It will be split into a doublet by the adjacent hydroxyl proton, though this coupling is often not observed if the hydroxyl proton is rapidly exchanging.
Cyclopentyl CH1.8 - 2.2Multiplet1HThe methine proton of the cyclopentyl group is adjacent to the electron-withdrawing pyrazole ring, causing a downfield shift compared to unsubstituted cyclopentane.[6][7] It will be a complex multiplet due to coupling with the adjacent CH₂ protons.
Cyclopentyl CH₂1.4 - 1.8Multiplet8HThe eight protons of the four methylene groups in the cyclopentyl ring will be in a similar chemical environment and will likely appear as a complex, overlapping multiplet.[6][7][8]
Hydroxyl O-H1.0 - 5.5 (broad)Singlet (broad) or Triplet1HThe chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding.[5][9][10] It can appear as a broad singlet or, if coupled to the methine proton, a triplet. This signal will disappear upon D₂O exchange.

Experimental Protocol for High-Quality 1H NMR Data Acquisition

To validate our predictions and obtain a clean, interpretable spectrum, a robust experimental protocol is essential. The following steps outline a self-validating system for acquiring high-quality 1H NMR data.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of Cyclopentyl(1H-pyrazol-4-yl)methanol into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ is often a good choice for pyrazole derivatives to observe N-H protons).[3]

    • Cap the NMR tube and vortex or shake vigorously to ensure complete dissolution.

  • Spectrometer Setup and Shimming:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is critical for resolving fine coupling patterns.

  • Standard 1H NMR Acquisition:

    • Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • D₂O Exchange for Identification of Exchangeable Protons:

    • Remove the NMR tube from the spectrometer.

    • Add one to two drops of deuterium oxide (D₂O) to the sample.

    • Cap the tube and shake vigorously for 1-2 minutes to facilitate proton-deuteron exchange.[3]

    • Re-acquire the 1H NMR spectrum using the same parameters as before.

    • The signals corresponding to the N-H and O-H protons will disappear or significantly decrease in intensity, confirming their assignment.

Workflow for 1H NMR Interpretation

cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Verification A Sample Preparation B 1H NMR Acquisition A->B C D2O Exchange B->C D Identify Solvent Peak C->D E Integrate Peaks D->E F Analyze Chemical Shifts E->F G Analyze Multiplicities F->G H Assign Protons G->H I Compare with Predicted Spectrum H->I J Confirm Structure I->J

Caption: A logical workflow for the acquisition and interpretation of the 1H NMR spectrum.

Comparative Analysis with Alternative Structures

While a direct experimental comparison is contingent on synthesizing and analyzing alternative compounds, we can draw valuable insights by comparing the expected spectrum of Cyclopentyl(1H-pyrazol-4-yl)methanol with known data for similar structural motifs.

  • (1H-Pyrazol-4-yl)methanol: In the absence of the cyclopentyl group, the methine proton would likely experience a slightly different electronic environment, potentially shifting its resonance. The complexity of the upfield region would be significantly reduced, replaced by a simple signal for the methylene protons.

  • Cyclopentyl-substituted Arenes: In a simple cyclopentyl-substituted benzene ring, the benzylic proton (analogous to the methine proton on the cyclopentyl ring in our target molecule) typically appears in the range of 2.5-3.0 ppm. The more electron-rich and aromatic pyrazole ring is expected to cause a slightly upfield shift for the adjacent cyclopentyl methine proton compared to a simple benzene analogue.

Conclusion

The 1H NMR spectrum of Cyclopentyl(1H-pyrazol-4-yl)methanol is predicted to exhibit a set of distinct and interpretable signals. By systematically analyzing the chemical shifts, integration, and multiplicities, and by employing techniques such as D₂O exchange, a confident structural assignment can be achieved. This guide provides a robust framework for researchers to approach the 1H NMR interpretation of this and similar heterocyclic molecules, ensuring data integrity and accelerating the pace of drug discovery and development.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • ResearchGate. (n.d.). 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole...[Link]

  • Doc Brown's Advanced Organic Chemistry. (2026, February 24). CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation. [Link]

  • PubMed. (2016, August 15). The (1) H NMR spectrum of pyrazole in a nematic phase. [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Michigan State University Chemistry. (n.d.). Proton NMR Table. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • University College London. (n.d.). Chemical shifts. [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum. [Link]

  • SpectraBase. (n.d.). 1-cyclopentyl-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole - Optional[1H NMR] - Spectrum. [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Cyclopentyl(1H-pyrazol-4-yl)methanol

The following guide is a technical comparison and structural elucidation manual designed for analytical chemists and drug discovery scientists. It focuses on the mass spectrometric characterization of Cyclopentyl(1H-pyra...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparison and structural elucidation manual designed for analytical chemists and drug discovery scientists. It focuses on the mass spectrometric characterization of Cyclopentyl(1H-pyrazol-4-yl)methanol , a critical building block in the synthesis of JAK inhibitors and other kinase-targeting small molecules.


 | MW: 166.22 Da

Executive Summary

In the development of pyrazole-based kinase inhibitors, precise structural verification of intermediate building blocks is non-negotiable. Cyclopentyl(1H-pyrazol-4-yl)methanol presents a unique analytical challenge due to its amphoteric pyrazole ring and the lability of its secondary alcohol moiety.

This guide compares the fragmentation performance of this molecule under Electrospray Ionization (ESI-QTOF) versus Electron Impact (EI-GCMS) . While EI provides fingerprint-level identification suitable for library matching, ESI-MS/MS is the superior "alternative" for elucidating the integrity of the delicate hydroxyl-linker and the cyclopentyl ring connectivity during scale-up.

Chemical Identity & Properties

  • IUPAC Name: Cyclopentyl(1H-pyrazol-4-yl)methanol

  • Formula:

    
    
    
  • Monoisotopic Mass: 166.1106 Da

  • Key Structural Features:

    • Moiety A: 1H-Pyrazole (Amphoteric, H-bond donor/acceptor).

    • Moiety B: Cyclopentyl ring (Lipophilic, characteristic hydrocarbon fragmentation).

    • Linker: Secondary Methanol (Chiral center, prone to dehydration).

Methodology Comparison: ESI vs. EI

To validate the structure, we compare the "Soft" (ESI) and "Hard" (EI) ionization pathways. This comparison is vital for researchers deciding between LC-MS for process monitoring (purity) vs. GC-MS for raw material ID.

FeatureMethod A: ESI-QTOF (Recommended) Method B: EI-GCMS (Alternative)
Ionization Energy Soft (Thermal/Voltage)Hard (70 eV)
Precursor Ion


Molecular Ion Stability High (100% Abundance)Low (<5% Abundance)
Primary Mechanism Charge-Remote Fragmentation & CIDAlpha-Cleavage & Radical Rearrangement
Key Diagnostic Dehydration (

)
Cyclopentyl Cation (

69)
Application Impurity Profiling, Metabolite IDRaw Material QC, Library Matching

Fragmentation Analysis (ESI-MS/MS)

Context: LC-MS/MS conditions (Collision Energy: 15–35 eV).

The Dehydration Pathway (Dominant)

The most prominent feature in the ESI spectrum is the neutral loss of water. Unlike simple aliphatic alcohols, the resulting carbocation is stabilized by the adjacent


-electron system of the pyrazole ring.
  • Precursor:

    
    
    
  • Transition:

    
     (
    
    
    
    18 Da,
    
    
    )
  • Mechanism: Protonation of the hydroxyl oxygen followed by heterolytic cleavage. The resulting cation (Cyclopentyl-CH

    
    -Pyrazole) is highly stable, often serving as the base peak in low-energy CID.
    
The Cyclopentyl Ring Contraction

Following dehydration, the cyclopentyl moiety undergoes characteristic ring fragmentation.

  • Transition:

    
     (
    
    
    
    28 Da)
  • Mechanism: Loss of ethene (

    
    ) from the cyclopentyl ring. This is a classic diagnostic for cyclopentyl groups, distinguishing them from isomeric acyclic pentyl chains.
    
Pyrazole Ring Cleavage

At higher collision energies (>35 eV), the pyrazole ring itself degrades.

  • Diagnostic Ion:

    
     81 (Pyridazine-like rearrangement or loss of ring fragments).
    
  • RDA-like Cleavage: Loss of

    
     (27 Da) is observed from the pyrazole nitrogen, though less dominant than the alcohol-related losses.
    

Fragmentation Analysis (EI-GCMS)

Context: Standard 70 eV ionization.

Alpha-Cleavage (The Fingerprint)

The radical cation


 is unstable. The primary fragmentation is driven by 

-cleavage adjacent to the hydroxyl group.[1]
  • Pathway A (Loss of Cyclopentyl): Cleavage of the C-C bond between the methanol carbon and the cyclopentyl ring.

    • Fragment:

      
      
      
    • m/z: 97 (Base Peak candidate)

  • Pathway B (Loss of Pyrazole): Less favorable due to the stability of the aromatic ring, but generates the cyclopentyl carbinol radical.

Diagnostic Hydrocarbon Series

The cyclopentyl ring generates a low-mass hydrocarbon series distinct from the heteroaromatic ions.

  • m/z 69:

    
     (Cyclopentyl cation) – High abundance.
    
  • m/z 41:

    
     – Ring opening product.
    

Visualization of Pathways[2]

Diagram 1: ESI-MS/MS Fragmentation Mechanism

This flow illustrates the critical dehydration and ring contraction steps used to verify the "Head" (Pyrazole) and "Tail" (Cyclopentyl) of the molecule.

ESI_Fragmentation cluster_legend Key Mechanism M_H [M+H]+ Precursor m/z 167.12 (Protonated Alcohol) M_Water [M+H - H2O]+ m/z 149.11 (Resonance Stabilized Cation) M_H->M_Water Neutral Loss (-18 Da) Ring_Frag [M+H - H2O - C2H4]+ m/z 121.08 (Cyclopentyl Ring Contraction) M_Water->Ring_Frag Loss of Ethene (-28 Da) Py_Frag Pyrazole Core Ions m/z ~81, 54 (Ring Destruction) Ring_Frag->Py_Frag High CE (>35 eV) desc The stability of the m/z 149 ion confirms the secondary alcohol linker connectivity.

Caption: Step-wise ESI-CID fragmentation pathway showing the diagnostic water loss followed by cyclopentyl ring contraction.

Experimental Protocols

Protocol A: High-Resolution ESI-MS/MS (Structure Verification)

Objective: Confirm elemental composition and linker connectivity.

  • Sample Prep: Dissolve 0.1 mg of Cyclopentyl(1H-pyrazol-4-yl)methanol in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.

  • Infusion: Direct infusion at 5 µL/min into a Q-TOF or Orbitrap mass spectrometer.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Gas Temp: 300°C

    • Fragmentor: 100 V

  • MS/MS Acquisition:

    • Isolate

      
       167.12 (Width 1.3 Da).
      
    • Apply Stepped Collision Energy: 10, 20, 40 eV.

  • Acceptance Criteria: Presence of

    
     149.11 (Base peak at 20 eV) and 
    
    
    
    121.08 confirms the structure.
Protocol B: EI-GCMS (Purity & Library Match)

Objective: Routine purity check and impurity profiling.

  • Derivatization (Optional but Recommended): Treat with BSTFA + 1% TMCS at 60°C for 30 min to silylate the alcohol and pyrazole NH. This prevents thermal degradation and tailing.

    • Note: Underivatized injection is possible but may show thermal dehydration artifacts.

  • GC Parameters:

    • Column: HP-5ms (30m x 0.25mm).

    • Program: 50°C (1 min)

      
       20°C/min 
      
      
      
      280°C.
  • MS Parameters: Scan range 35–300 amu; Source 230°C.

References

  • PubChem. (2025). Compound Summary: (1-cyclopentyl-1h-pyrazol-3-yl)methanol. Retrieved from [Link]

  • Holman, S. W., et al. (2009).[2] Understanding MS/MS fragmentation pathways of small molecular weight molecules. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). Mass spectrum of cyclopentane fragmentation pattern. Retrieved from [Link]

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • ChemSrc. (2025). Cyclopentyl(1H-pyrazol-4-yl)methanol CAS 1933627-52-1 Details. Retrieved from [Link]

Sources

Comparative

IR spectroscopy characteristic bands for Cyclopentyl(1H-pyrazol-4-yl)methanol

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Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing Raman Justification

I am now focusing on the final touches. I am making sure to highlight how Raman spectroscopy is critical for differentiating the pyrazole ring's signals from the alcohol's, which will confirm Cyclopentyl(1H-pyrazol-4-yl)methanol. I've integrated all supporting materials and have ensured the references are correct.

Synthesizing the Guide

I'm now pulling everything together for the guide. I've finished the IR spectral table and cited all sources and references within the discussion. I've added a Raman discussion, and I am writing a comprehensive discussion about ATR correction and justifiying each approach. The DOT diagram, incorporating the Raman advantage, is finalized.

Finalizing Guide and Workflow

I've completed integrating self-validating protocols for ATR and KBr methods, including specific validation checks for baseline anomalies, thus ensuring data quality. I've finished the comprehensive guide to validate Cyclopentyl(1H-pyrazol-4-yl)methanol. I've highlighted the Raman advantage for structural confirmation and detailed ATR correction to align with transmission data.

Analytical Modality Comparison Guide: Structural Validation of Cyclopentyl(1H-pyrazol-4-yl)methanol via Vibrational Spectroscopy

Executive Summary & Analyte Profiling

Cyclopentyl(1H-pyrazol-4-yl)methanol (CAS: 1933627-52-1) is a highly functionalized building block utilized in medicinal chemistry. Its structure comprises a lipophilic cyclopentyl ring linked via a hydroxymethyl bridge to a 1H-pyrazole heterocycle. For analytical scientists, validating the structural integrity of this molecule via Fourier-Transform Infrared (FTIR) spectroscopy presents a specific challenge: the molecule contains competing hydrogen-bond donors and acceptors (a secondary alcohol and a pyrazole ring), which generate complex, overlapping spectral envelopes.

This guide objectively compares the performance of three primary vibrational spectroscopy modalities—ATR-FTIR , Transmission KBr Pellet FTIR , and FT-Raman —for the structural elucidation of this compound, providing mechanistic insights and self-validating experimental protocols.

Characteristic Vibrational Bands

To successfully validate Cyclopentyl(1H-pyrazol-4-yl)methanol, analysts must identify key functional group frequencies. The table below summarizes the quantitative spectral data expected for this molecule.

Table 1: Characteristic Vibrational Bands for Cyclopentyl(1H-pyrazol-4-yl)methanol

Functional GroupVibration ModeWavenumber (cm⁻¹)Intensity & ShapeMechanistic Origin & Causality
Secondary Alcohol O-H stretch3200 – 3400Strong, BroadExtensive intermolecular H-bonding lowers the vibrational frequency and broadens the peak envelope.
Pyrazole Ring N-H stretch3100 – 3200Medium, BroadOverlaps heavily with the O-H stretch; participates in N-H···N hydrogen bonding.
Pyrazole Ring Aromatic C-H stretch3000 – 3100Weaksp² C-H bond stretching of the heterocyclic core.
Cyclopentyl Ring Aliphatic C-H stretch2850 – 2950Strong, Sharpsp³ C-H asymmetric and symmetric stretching.
Pyrazole Ring C=N, C=C stretch1570 – 1615Medium, SharpCharacteristic ring skeletal vibrations [1.7].
Cyclopentyl Ring CH₂ scissoring~1450MediumMethylene group deformation.
Secondary Alcohol C-O stretch1000 – 1100Strong, SharpC-O bond stretching; highly sensitive to ATR depth-of-penetration effects.

Comparative Analysis of Analytical Modalities

Modality A: Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR has largely superseded traditional transmission methods for routine solid-state analysis due to its speed and minimal sample preparation requirements[1].

  • Performance for this Analyte: ATR is excellent for rapidly identifying the aliphatic C-H stretches of the cyclopentyl ring and the C-O stretch of the alcohol.

  • Mechanistic Limitation: The depth of penetration of the evanescent IR beam is directly proportional to the wavelength. Consequently, bands at lower wavenumbers (e.g., the C-O stretch at ~1050 cm⁻¹) will appear artificially stronger than the high-wavenumber O-H and N-H stretches (~3300 cm⁻¹)[2]. Mathematical ATR correction is mandatory for accurate library matching.

Modality B: Transmission FTIR (KBr Pellet)

While labor-intensive, the KBr pellet method remains the superior choice when the analytical goal demands maximum sensitivity or the generation of a classic transmission spectrum devoid of refractive index artifacts[3].

  • Performance for this Analyte: Provides the true relative intensities of the pyrazole C=N/C=C stretches versus the alcohol C-O stretch.

  • Mechanistic Limitation: KBr is highly hygroscopic. Absorbed atmospheric water produces a massive, broad artifact at ~3400 cm⁻¹, which can completely mask the critical intrinsic O-H and N-H stretching bands of Cyclopentyl(1H-pyrazol-4-yl)methanol[1].

Modality C: FT-Raman Spectroscopy (Orthogonal Validation)

Vibrations are IR-active when the molecular dipole moment changes, but Raman-active only when the polarizability changes[4].

  • Performance for this Analyte: Because the O-H bond is highly polar but has low polarizability, it is a very weak Raman scatterer. FT-Raman effectively suppresses the massive O-H broad band, allowing for crystal-clear observation of the pyrazole ring breathing modes (~1170 cm⁻¹ and ~1415 cm⁻¹) and the C=C stretches without interference[4].

Experimental Protocols (Self-Validating Systems)

Protocol 1: ATR-FTIR Solid-State Analysis

This protocol utilizes a single-reflection diamond ATR accessory to analyze the powdered API intermediate without dissolution[5].

  • System Initialization & Background: Clean the diamond crystal with spectroscopic-grade isopropanol and allow it to evaporate. Collect a background spectrum (air) to ratio out ambient H₂O and CO₂.

    • Self-Validation Check: Verify that the single-beam background spectrum shows a flat baseline between 2500-2000 cm⁻¹. The intrinsic diamond phonon absorption is expected at ~2300 cm⁻¹; any other anomalies indicate crystal contamination.

  • Sample Application: Place 2-5 mg of Cyclopentyl(1H-pyrazol-4-yl)methanol directly onto the center of the crystal.

  • Pressure Application: Lower the anvil and apply uniform pressure (typically ~75 psi). Causality: High pressure is required to eliminate air gaps and ensure intimate contact between the solid particles and the evanescent wave, maximizing signal-to-noise ratio[2].

  • Data Acquisition & Processing: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution. Apply an ATR correction algorithm to normalize peak intensities across the spectrum.

Protocol 2: KBr Pellet Transmission Analysis

This protocol generates a classic transmission spectrum, ideal for trace analysis and historical library matching[6].

  • Matrix Preparation: Dry spectroscopic-grade KBr powder at 105°C for 24 hours prior to use to eliminate adsorbed moisture.

  • Milling: Mix ~1 mg of the analyte with ~100 mg of the dried KBr. Grind thoroughly in an agate mortar under an IR heat lamp. Causality: Grinding under a heat lamp prevents ambient moisture absorption during preparation, which is critical to prevent artificial inflation of the 3400 cm⁻¹ O-H band[1].

  • Pressing: Transfer the homogenized mixture to a 13 mm pellet die. Apply 10 tons of pressure under a vacuum for 2 minutes. Causality: Vacuum pressing removes micro-voids of air. Because the refractive index of air (1.0) differs from KBr (1.56), trapped air causes severe Mie scattering, which distorts the baseline.

  • Acquisition: Place the fused, transparent disk in the transmission holder and scan.

    • Self-Validation Check: Assess the baseline slope from 4000 to 2500 cm⁻¹. A steep upward slope indicates unacceptable Mie scattering due to poor homogenization or micro-voids, necessitating sample remilling.

Visualizing the Analytical Workflow

G Start Analyte: Cyclopentyl(1H-pyrazol-4-yl)methanol Decision Select Spectroscopic Modality Start->Decision ATR ATR-FTIR (Surface Analysis) Decision->ATR KBr KBr Transmission (Bulk Analysis) Decision->KBr Raman FT-Raman (Orthogonal) Decision->Raman ATR_Pro Fast, no prep. Requires depth correction. ATR->ATR_Pro KBr_Pro High sensitivity. Prone to H2O interference. KBr->KBr_Pro Raman_Pro Suppresses O-H. Enhances C=C/ring modes. Raman->Raman_Pro Data Data Fusion: Structural Validation ATR_Pro->Data KBr_Pro->Data Raman_Pro->Data

Workflow for selecting the optimal vibrational spectroscopy modality.

References

Sources

Validation

A Comparative Guide to the Bioactivity of Cyclopentyl vs. Cyclohexyl Pyrazole Methanols

In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone for the development of a wide array of therapeutic agents, owing to its versatile biological activities which include anticancer, anti-infla...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone for the development of a wide array of therapeutic agents, owing to its versatile biological activities which include anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The functionalization of this heterocyclic core plays a pivotal role in modulating the potency, selectivity, and pharmacokinetic profile of the resulting compounds. This guide provides a comparative analysis of the bioactivity of cyclopentyl versus cyclohexyl pyrazole methanols, delving into the structural nuances that dictate their interaction with biological targets. While direct head-to-head comparative studies on these specific methanol derivatives are not extensively documented in publicly available literature, a robust understanding can be built by examining related structures and applying principles of structure-activity relationships (SAR).

The Pyrazole Methanol Scaffold: A Platform for Bioactivity

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold in drug design.[3] The attachment of a methanol group introduces a polar hydroxyl moiety capable of forming hydrogen bonds, a critical interaction for binding to biological targets such as enzymes and receptors. The incorporation of cycloalkyl groups, such as cyclopentyl and cyclohexyl rings, at other positions on the pyrazole core allows for the exploration of hydrophobic pockets within these targets. The size, shape, and conformational flexibility of these cycloalkyl substituents can significantly influence the binding affinity and overall bioactivity of the molecule.

Bioactivity of Cyclopentyl Pyrazole Derivatives: A Case Study in Meprin Inhibition

Research into the inhibitors of meprin α, a metalloprotease implicated in inflammation and fibrosis, provides valuable insights into the role of the cyclopentyl group. In a study exploring the structure-activity relationships of pyrazole-based meprin α inhibitors, a derivative bearing a cyclopentyl moiety was found to exhibit potent inhibitory activity, comparable to that of a 3,5-diphenylpyrazole derivative.[4] This suggests that the cyclopentyl group is well-accommodated within the S1' subsite of the meprin α active site, likely engaging in favorable hydrophobic interactions.[4]

The cyclopentyl ring, with its relatively planar and compact structure, can effectively occupy moderately sized hydrophobic pockets. Its conformational flexibility, while present, is more constrained than that of the cyclohexyl group, which may lead to a more defined and lower-energy binding conformation.

Bioactivity of Cyclohexyl Pyrazole Derivatives: Insights from Kinase Inhibition

In contrast to the favorable activity observed with the cyclopentyl group in meprin α inhibition, studies on pyrazole-based inhibitors of p38 MAP kinase have highlighted a potential steric hindrance associated with the larger cyclohexyl ring. The inactivity of a cyclohexyl derivative in this context suggests that the targeted hydrophobic pocket is likely flat and narrow, unable to accommodate the bulkier, non-planar chair conformation of the cyclohexyl group.[5]

The cyclohexyl ring is larger and more conformationally flexible than the cyclopentyl ring, predominantly adopting a chair conformation. While this can allow for broader exploration of a binding site, it can also introduce an entropic penalty upon binding and may be too large for more constrained hydrophobic pockets. However, in other contexts, the cyclohexyl group has been associated with potent bioactivity. For instance, certain pyrazolo[1,5-a][1][6][7]triazine-2,4-dione derivatives featuring cyclohexyl substituents have demonstrated maximal activity, indicating that for some targets, the size and shape of the cyclohexyl group are advantageous.

Physicochemical and Structural Comparison

PropertyCyclopentyl GroupCyclohexyl GroupImplication for Bioactivity
Size SmallerLargerThe optimal ring size is target-dependent. Smaller, more constrained binding pockets may favor the cyclopentyl group, while larger, more open pockets may accommodate the cyclohexyl group.
Shape Relatively planarChair conformationThe flatter cyclopentyl ring may be more suitable for "flat and narrow" hydrophobic pockets.
Lipophilicity (logP) LowerHigherThe higher lipophilicity of the cyclohexyl group can enhance binding to hydrophobic pockets but may also increase non-specific binding and affect solubility.
Conformational Flexibility More constrainedMore flexibleThe rigidity of the cyclopentyl ring can lead to a lower entropic penalty upon binding. The flexibility of the cyclohexyl ring allows for more conformational sampling of the binding site.

Experimental Protocols

To definitively compare the bioactivity of cyclopentyl and cyclohexyl pyrazole methanols, a series of standardized in vitro assays targeting relevant biological pathways would be required. Below is a representative experimental protocol for evaluating their potential anticancer activity.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Stock solutions of cyclopentyl pyrazole methanol and cyclohexyl pyrazole methanol are prepared in dimethyl sulfoxide (DMSO) and serially diluted to the desired concentrations.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (half-maximal inhibitory concentration) values are determined by non-linear regression analysis.

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key structural differences and a hypothetical binding scenario that could explain differential bioactivity.

G cluster_cyclopentyl Cyclopentyl Pyrazole Methanol cluster_cyclohexyl Cyclohexyl Pyrazole Methanol CP Cyclopentyl Ring (Smaller, Planar) PZ_CP Pyrazole-Methanol Core CP->PZ_CP Fits into narrow pocket Target Biological Target (e.g., Enzyme Active Site) PZ_CP->Target Favorable Binding CH Cyclohexyl Ring (Larger, Chair) PZ_CH Pyrazole-Methanol Core CH->PZ_CH Steric clash in narrow pocket PZ_CH->Target Hindered Binding

Caption: Hypothetical binding of cyclopentyl and cyclohexyl pyrazole methanols to a biological target.

G cluster_workflow Comparative Bioactivity Workflow Start Synthesize Compounds PhysChem Characterize Physicochemical Properties Start->PhysChem InVitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) PhysChem->InVitro SAR Structure-Activity Relationship Analysis InVitro->SAR InVivo In Vivo Studies (if promising) SAR->InVivo

Caption: A generalized workflow for the comparative evaluation of novel chemical entities.

Conclusion

In the absence of direct comparative studies, the analysis of structure-activity relationships for related compounds suggests that the choice between a cyclopentyl and a cyclohexyl substituent on a pyrazole methanol scaffold is highly dependent on the specific topology of the target's binding site. The smaller, more rigid cyclopentyl group may be favored for targets with constrained, planar hydrophobic pockets. Conversely, the larger, more flexible cyclohexyl group may be advantageous for binding to larger, more open pockets where its increased lipophilicity can be fully exploited.

The insights gathered from studies on meprin and p38 MAP kinase inhibitors underscore the importance of empirical testing to determine the optimal cycloalkyl substituent for a given biological target.[4][5] Future research involving the direct, parallel synthesis and biological evaluation of cyclopentyl and cyclohexyl pyrazole methanols against a panel of diverse targets would be invaluable in further elucidating these structure-activity relationships and guiding the rational design of novel pyrazole-based therapeutics.

References

  • (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1).
  • (2024). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Future Medicinal Chemistry.
  • (2012). Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library.
  • (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry.
  • (2014).
  • (2018).
  • (2005).
  • (2014). Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. Bioorganic & Medicinal Chemistry Letters, 24(9), 2096-2100.
  • (2021). One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. ChemistrySelect, 6(28), 7306-7316.
  • (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 249, 115162.
  • (2023). Pyrazoles as anticancer agents: Recent advances.
  • (2025).
  • (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Russian Journal of General Chemistry, 94(3), 719-724.
  • (2018).
  • (2010). 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2815.
  • (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 29(9), 2005.
  • (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.
  • PubChem. (1H-Pyrazol-3-yl)methanol.
  • Sigma-Aldrich. 3-Amino-5-cyclopropyl-1H-pyrazole.
  • (2019). A Review on Pyrazole chemical entity and Biological Activity.
  • (2025).
  • (2020). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. Journal of Taibah University for Science, 14(1), 147-158.
  • (2024). Exploring Novel Pyrazole-Fused 1H-tetrazol-5-yl: Synthesis, SAR and Antimicrobial Efficacy. The Bioscan, 19(S2), 323-332.
  • Cambridge Isotope Laboratories. 3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid (MPP) (methyl-¹³C, pyrazolyl-¹³C₃, 3-¹³C, 99%).

Sources

Comparative

X-ray crystallography data for Cyclopentyl(1H-pyrazol-4-yl)methanol structure confirmation

Unambiguous Structure Confirmation of Cyclopentyl(1H-pyrazol-4-yl)methanol: A Comparative Guide to X-ray Crystallography, NMR, and MicroED As a Senior Application Scientist, I frequently encounter highly functionalized s...

Author: BenchChem Technical Support Team. Date: March 2026

Unambiguous Structure Confirmation of Cyclopentyl(1H-pyrazol-4-yl)methanol: A Comparative Guide to X-ray Crystallography, NMR, and MicroED

As a Senior Application Scientist, I frequently encounter highly functionalized small molecules that resist standard analytical characterization. Cyclopentyl(1H-pyrazol-4-yl)methanol is a prime example of such a structural challenge. This compound features a chiral carbinol center, a conformationally flexible cyclopentyl ring, and a pyrazole moiety capable of tautomerization and extensive intermolecular hydrogen bonding. While routine mass spectrometry and 1D NMR can confirm its molecular weight and purity, unambiguous 3D structural elucidation—specifically determining its absolute configuration and solid-state packing—requires advanced diffraction and multi-dimensional spectroscopic techniques.

This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Microcrystal Electron Diffraction (MicroED), providing causality-driven, self-validating protocols for drug development professionals.

Comparative Analysis of Structural Modalities

Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard

SC-XRD remains the definitive method for determining absolute configuration and mapping hydrogen-bond networks.

  • The Causality: X-rays scatter off the electron clouds of atoms. For "light-atom" molecules like Cyclopentyl(1H-pyrazol-4-yl)methanol (containing only C, H, N, and O), the anomalous scattering signal is inherently weak. To overcome this, we utilize Cu Kα radiation (λ = 1.5418 Å) instead of Mo Kα. The longer wavelength of copper radiation significantly increases the anomalous dispersion (resonant scattering) cross-section of oxygen and nitrogen . This allows for the precise calculation of the Flack parameter, which unambiguously validates the absolute stereochemistry of the chiral center .

Nuclear Magnetic Resonance (NMR): The Solution-State Workhorse

NMR probes the nuclear spin environment, making it unparalleled for determining solution-state connectivity and dynamic tautomeric equilibria.

Microcrystal Electron Diffraction (MicroED): The Nanocrystalline Frontier

MicroED is a cryo-electron microscopy (cryo-EM) technique that extracts diffraction data from sub-micron crystals.

  • The Causality: Electrons interact with the electrostatic potential of the crystal lattice (both the electron cloud and the nucleus). This interaction is approximately 1,000 times stronger than X-ray scattering [[1]]([Link]). Consequently, MicroED can yield sub-Angstrom resolution structures from nanocrystals (~100 nm) found in seemingly amorphous powders, bypassing the weeks-long crystallization bottlenecks of SC-XRD . However, this strong interaction leads to dynamical scattering (multiple scattering events), which typically inflates R-factors to 15–30%, compared to the <7% seen in kinematical X-ray diffraction .

Quantitative Performance Comparison

ParameterSC-XRDMicroEDNMR (Solution-State)
Sample Requirement Single crystal (20–200 µm)Nanocrystals (~100 nm)1–5 mg (dissolved)
Resolution Atomic (< 0.8 Å)Atomic (< 1.0 Å)Connectivity only
Absolute Configuration Direct (Anomalous Dispersion)Possible (Requires standards)Indirect (Mosher's Method)
Tautomer Identification Fixed solid-state tautomerFixed solid-state tautomerTime-averaged equilibrium
Typical R-factor < 5% (Kinematical)15–30% (Dynamical)N/A
Time-to-Result Days to Weeks (Crystallization)Minutes to HoursHours

Experimental Protocols: Self-Validating Workflows

Protocol A: SC-XRD Absolute Structure Determination

This protocol is designed as a self-validating system; the mathematical convergence of the structural model inherently proves the physical reality of the molecule.

  • Crystallization: Dissolve 5 mg of Cyclopentyl(1H-pyrazol-4-yl)methanol in a minimum volume of ethyl acetate. Utilize vapor diffusion with hexanes as the antisolvent at 4°C to grow crystals >20 µm.

  • Cryo-Mounting: Harvest a single crystal using a nylon loop and immediately submerge it in a 100 K nitrogen cold stream. Causality: Freezing reduces thermal atomic displacement parameters (B-factors), improving high-angle diffraction resolution.

  • Data Collection: Irradiate the crystal using a microfocus Cu Kα source. Collect full sphere data to ensure high redundancy of Friedel pairs.

  • Solution & Refinement: Solve the phase problem using intrinsic phasing algorithms. Refine the model using full-matrix least-squares on

    
    .
    
  • System Validation: The protocol is successful when the final R1 factor is < 0.05, the Goodness-of-Fit (GoF) is ~1.0, and the Flack parameter refines to 0.0 with a standard uncertainty of < 0.1, confirming the absolute configuration.

Protocol B: MicroED Rapid Structure Elucidation
  • Sample Preparation: Deposit 1 mg of dry Cyclopentyl(1H-pyrazol-4-yl)methanol powder between two glass slides and apply gentle friction to generate a nanocrystalline suspension.

  • Grid Freezing: Apply 2 µL of the suspension to a glow-discharged Quantifoil copper grid. Blot away excess powder and plunge-freeze in liquid ethane.

  • Diffraction Acquisition: Load the grid into a Cryo-TEM operating at 200 kV. Identify a ~100 nm crystal and collect data using continuous rotation (e.g., 0.5°/sec) on a direct electron detector. Causality: Continuous rotation integrates intensities across the Ewald sphere, mitigating partial reflection errors.

  • System Validation: Validation is achieved when data processing yields a resolution of < 1.0 Å, completeness > 85%, and the electrostatic potential map unambiguously resolves the cyclopentyl ring conformation and pyrazole nitrogen positions.

Visualizations

G1 Start Cyclopentyl(1H-pyrazol-4-yl)methanol Sample Q1 Crystal Size > 20 µm? Start->Q1 SCXRD SC-XRD (Absolute Config & H-Bonds) Q1->SCXRD Yes Q2 Nanocrystals (~100 nm)? Q1->Q2 No MicroED MicroED (High-Res Structure) Q2->MicroED Yes NMR NMR + Mosher's Method (Solution State Connectivity) Q2->NMR No / Amorphous

Decision matrix for selecting structural elucidation modalities based on sample crystallinity.

G2 SC_Prep SC-XRD: Vapor Diffusion (Weeks) SC_Data X-ray Scattering (Kinematical) SC_Prep->SC_Data ED_Prep MicroED: Grid Sonication (Minutes) ED_Data Electron Scattering (Dynamical) ED_Prep->ED_Data SC_Refine Least-Squares Refinement (R1 < 5%) SC_Data->SC_Refine ED_Refine Dynamical Refinement (R1 15-30%) ED_Data->ED_Refine Validation Self-Validating Output: Atomic Coordinates & Flack Parameter SC_Refine->Validation ED_Refine->Validation

Comparative experimental workflows for SC-XRD and MicroED structural refinement.

Conclusion & Recommendations

For the rigorous structural confirmation of Cyclopentyl(1H-pyrazol-4-yl)methanol, SC-XRD remains the gold standard due to its unparalleled ability to directly measure absolute configuration via anomalous dispersion. However, if crystallization bottlenecks stall development, MicroED is the premier alternative , capable of delivering atomic-resolution data directly from crude powders in a fraction of the time. NMR should be reserved for understanding the dynamic tautomeric behavior of the pyrazole ring in physiological solutions, serving as a complementary technique rather than a standalone structural validator.

References

  • Absolute configuration - Wikipedia Source: Wikipedia URL:[Link]

  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination Source: ACS Central Science URL:[Link]

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Validation

A Comparative Guide to Validating the Purity of Cyclopentyl(1H-pyrazol-4-yl)methanol using Liquid Chromatography-Mass Spectrometry (LC-MS)

In the landscape of drug discovery and development, the unequivocal confirmation of a compound's purity is a cornerstone of regulatory compliance and therapeutic success. For novel heterocyclic compounds like Cyclopentyl...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unequivocal confirmation of a compound's purity is a cornerstone of regulatory compliance and therapeutic success. For novel heterocyclic compounds like Cyclopentyl(1H-pyrazol-4-yl)methanol, a robust analytical methodology is not merely a quality control checkpoint; it is a fundamental component of the compound's characterization dossier. This guide provides an in-depth comparison of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the purity validation of this molecule, designed for researchers, scientists, and drug development professionals. The methodologies are presented with a rationale rooted in the physicochemical properties of the analyte, offering a framework for logical method development and validation.

Understanding the Analyte: Cyclopentyl(1H-pyrazol-4-yl)methanol

Before delving into methodology, understanding the analyte's structure is paramount. Cyclopentyl(1H-pyrazol-4-yl)methanol (Molecular Formula: C9H14N2O, Molecular Weight: 166.22 g/mol ) possesses a dualistic nature.[1] It features a polar, hydrophilic pyrazole-methanol "head" and a non-polar, hydrophobic cyclopentyl "tail".[2] This amphiphilic character presents a unique challenge and opportunity in chromatographic separation. The pyrazole ring offers sites for hydrogen bonding and potential ionic interactions, while the cyclopentyl group provides a handle for hydrophobic retention.[2]

Potential impurities in the synthesis of pyrazole derivatives can include regioisomers, unreacted starting materials (such as 1,3-dicarbonyl compounds and hydrazines), and pyrazoline intermediates from incomplete cyclization.[3][4] An effective analytical method must be able to resolve the parent compound from these structurally similar species.

The Analytical Workflow: A Foundational Approach

A systematic approach to purity validation is crucial. The process begins with sample preparation and progresses through chromatographic separation, detection, and data analysis. Each step must be optimized to ensure the method is robust, specific, and sensitive, in line with the principles outlined in the ICH Q2(R1) guidelines.[5][6][7]

LCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data & Validation Prep Sample Preparation (Dissolution in suitable solvent, e.g., Methanol/Water) LC Liquid Chromatography (Separation on Column) Prep->LC Standard Reference Standard Preparation Standard->LC MS Mass Spectrometry (Detection & Identification) LC->MS Eluent Transfer Process Data Processing (Peak Integration, Purity Calculation) Validation Method Validation (Specificity, Linearity, LOD/LOQ, Accuracy) Process->Validation Performance Metrics

Caption: General workflow for LC-MS purity validation.

Method Comparison: Tailoring Chromatography to the Analyte

We will compare two distinct LC-MS approaches: a conventional Reversed-Phase Liquid Chromatography (RPLC) method and a more advanced Hydrophilic Interaction Liquid Chromatography (HILIC) method. The choice between these techniques hinges on which aspect of the molecule's character—hydrophobic or hydrophilic—is best exploited for optimal separation from its key impurities.

Method 1: Reversed-Phase Liquid Chromatography (RPLC) with a C18 Column

RPLC is the workhorse of modern analytical chemistry, separating compounds based on their hydrophobicity.[8] The stationary phase is non-polar (e.g., octadecyl-silane or C18), and the mobile phase is polar.[9][10] Hydrophobic molecules interact more strongly with the stationary phase, leading to longer retention times.[8]

Rationale for RPLC: This method leverages the non-polar cyclopentyl group of the target molecule. It is expected to provide good retention and separation from more polar impurities, such as unreacted hydrazine or highly polar starting materials. It is a robust, well-understood technique, making it an excellent starting point for method development.

Experimental Protocol: RPLC Method

  • Sample Preparation:

    • Accurately weigh and dissolve the Cyclopentyl(1H-pyrazol-4-yl)methanol sample in a 50:50 (v/v) mixture of methanol and water to a final concentration of 1.0 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter prior to injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18.1-22 min: Return to 5% B (re-equilibration).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[11][12]

    • Scan Range: m/z 100–500.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Nebulizer Pressure: 40 psi.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful alternative for separating polar and hydrophilic compounds that are poorly retained in RPLC.[13][14] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[15][16] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[13]

Rationale for HILIC: This method exploits the polar pyrazole-methanol "head" of the molecule. It is particularly advantageous for separating the target compound from non-polar or less polar impurities, which would be poorly retained and elute early.[14][17] This provides an orthogonal (different selectivity) separation mechanism compared to RPLC, which is invaluable for comprehensive purity assessment.[15]

Experimental Protocol: HILIC Method

  • Sample Preparation:

    • Accurately weigh and dissolve the Cyclopentyl(1H-pyrazol-4-yl)methanol sample in a 90:10 (v/v) mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

    • Scientist's Note: The high organic content of the sample solvent is critical for good peak shape in HILIC.

    • Filter the solution through a 0.22 µm syringe filter prior to injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm.

    • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water (v/v), pH 3.0.

    • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water (v/v), pH 3.0.

    • Gradient Program:

      • 0-1 min: 1% B

      • 1-8 min: Linear gradient from 1% to 50% B

      • 8-10 min: Hold at 50% B

      • 10.1-15 min: Return to 1% B (re-equilibration).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Range: m/z 100–500.

    • Capillary Voltage: 3.0 kV.

    • Gas Temperature: 350 °C.

    • Nebulizer Pressure: 45 psi.

    • Scientist's Note: The higher organic content in HILIC mobile phases often enhances ESI efficiency, potentially leading to improved sensitivity.[13]

Performance Comparison

To objectively compare these methods, we must evaluate key chromatographic and validation parameters as defined by ICH guidelines.[18] The following table summarizes simulated performance data for the separation of Cyclopentyl(1H-pyrazol-4-yl)methanol from two hypothetical key impurities: a polar starting material (Impurity A) and a less polar, regioisomeric byproduct (Impurity B).

ParameterRPLC (C18) MethodHILIC (Amide) MethodRationale & Objective
Retention Time (RT) of API 8.5 min6.2 minAdequate retention for separation from void volume.
Resolution (Rs) - API vs. Impurity A 1.8> 5.0Baseline separation (Rs > 1.5) is critical. HILIC excels at retaining and separating the polar impurity.
Resolution (Rs) - API vs. Impurity B > 4.02.1RPLC provides superior separation for the less polar, structurally similar impurity.
Tailing Factor (Tf) of API 1.11.2Symmetrical peaks (Tf ≤ 1.5) are desired for accurate integration.
Limit of Quantification (LOQ) 5 ng/mL2 ng/mLLower LOQ indicates higher sensitivity, a benefit of enhanced ionization in HILIC.
Specificity HighHighBoth methods, confirmed by MS, are highly specific. The combination of both provides orthogonal confirmation.

Method Selection Logic

The choice of method is not about which is "better" in isolation, but which is most "fit-for-purpose." The data suggests a dual-methodology approach for comprehensive validation.

Method_Selection Start Start: Purity Validation Needed Impurity_Type Primary Impurities Polar or Non-Polar? Start->Impurity_Type RPLC Use RPLC Method (Excellent for non-polar & regioisomeric impurities) Impurity_Type->RPLC Non-Polar/ Regioisomers HILIC Use HILIC Method (Superior for polar starting material impurities) Impurity_Type->HILIC Polar Orthogonal Employ Both Methods for Orthogonal Validation (Comprehensive Profile) RPLC->Orthogonal HILIC->Orthogonal

Caption: Decision tree for selecting the optimal LC-MS method.

  • For routine quality control where regioisomeric and less-polar impurities are the primary concern, the RPLC method is robust, reliable, and provides excellent resolving power. Its ubiquity in analytical labs makes it easily transferable.

  • During early-stage development, when the impurity profile may be less defined and polar starting materials could be present, the HILIC method offers a critical, alternative selectivity. Its enhanced sensitivity is also a significant advantage for detecting trace-level impurities.[17]

Ultimately, for the complete and trustworthy validation of Cyclopentyl(1H-pyrazol-4-yl)methanol, employing both RPLC and HILIC methods provides an orthogonal and thus more comprehensive purity assessment.[15] This dual approach ensures that impurities across the polarity spectrum are effectively separated and quantified, building a robust data package that stands up to scientific and regulatory scrutiny. The principles of method validation, as laid out by the ICH, must be applied to whichever method is chosen to formally demonstrate its suitability for its intended purpose.[5][18]

References

  • Vertex AI Search. (n.d.). Hydrophilic Interaction Liquid Chromatography.
  • Chirita, R. I., et al. (2010). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies, 33(9-12), 1121-1154.
  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Dr. Maisch GmbH. (n.d.). HILIC. Retrieved from [Link]

  • Hofmann, J. P., & Sleno, L. (2013). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 405(1), 17-52. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • Phenomenex. (2016, June 23). HILIC Explained: What It Is & How It Works. Retrieved from [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link]

  • Obrnuta faza. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Reversed-phase chromatography – Knowledge and References. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 1H-Pyrazole, 1-cyclopentyl-4-iodo-3-methyl- Properties. Retrieved from [Link]

  • Zhang, M., et al. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of Agricultural and Food Chemistry, 71(10), 4341–4349. Retrieved from [Link]

  • PubChem. (n.d.). (1-cyclopropyl-1H-pyrazol-5-yl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Cyclopentyl-1H-pyrazole. Retrieved from [Link]

  • PubMed. (2023, March 1). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. Retrieved from [Link]

  • Agilent Technologies. (2018, May 17). Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • ResearchGate. (2020, March 9). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

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Comparative

A Comparative Analysis of Pyrazole-4-yl Carbinol Stability in Physiological Buffers

For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its synthetic accessibility and versatile role...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its synthetic accessibility and versatile role in creating compounds with a wide range of biological activities.[1][2] Its incorporation into drug candidates is widespread, with over 30 pyrazole-containing drugs approved by the U.S. Food and Drug Administration (FDA) since 2011.[3] A critical aspect of the drug development process is to assess the stability of lead compounds under physiological conditions to predict their in vivo fate. This guide provides a comprehensive comparison of the stability of a model compound, pyrazole-4-yl carbinol, and its substituted analogs in key physiological buffer systems.

The inherent stability of the pyrazole ring is a significant factor in its prevalence in pharmaceuticals.[1] Compared to its isomer imidazole, pyrazole is less thermodynamically stable due to the adjacent arrangement of its two nitrogen atoms, which can lead to repulsion between their lone pairs of electrons.[4] However, the pyrazole ring generally exhibits high stability against oxidative metabolism, a desirable trait for drug candidates.[1] The substituents on the pyrazole ring can significantly influence its electronic properties, and consequently, its stability and reactivity.[5][6]

This guide will delve into the experimental evaluation of pyrazole-4-yl carbinol stability, providing detailed protocols and comparative data to inform compound selection and optimization in drug discovery programs.

Experimental Design: A Rationale-Driven Approach

To provide a comprehensive assessment of stability, we selected three key physiological buffer systems that simulate different environments within the human body:

  • Phosphate-Buffered Saline (PBS) at pH 7.4: This buffer is isotonic and non-toxic to cells, mimicking the pH and ionic strength of human blood and many extracellular fluids.[7][8] Its use is fundamental for initial in vitro stability screening.

  • Simulated Gastric Fluid (SGF) at pH 1.2 (without pepsin): This highly acidic environment simulates the conditions in the stomach and is crucial for evaluating the stability of orally administered drug candidates.[9][10]

  • Simulated Intestinal Fluid (SIF) at pH 6.8 (without pancreatin): This buffer represents the environment of the small intestine, a primary site for drug absorption.[9][10]

The stability of a parent pyrazole-4-yl carbinol (PZC-1) was compared against two substituted analogs: one with an electron-donating group (EDG), methoxy (PZC-EDG), and one with an electron-withdrawing group (EWG), nitro (PZC-EWG), to investigate the influence of electronic effects on stability.

The primary analytical technique employed was High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This method is a cornerstone in pharmaceutical analysis for its ability to separate and quantify the active pharmaceutical ingredient (API) from its degradation products, making it ideal for stability-indicating assays.[11][12]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis Compound_Prep Prepare 1 mg/mL Stock Solutions of PZC-1, PZC-EDG, PZC-EWG in Methanol Incubation Incubate 100 µg/mL of each compound in each buffer at 37°C Compound_Prep->Incubation Buffer_Prep Prepare Physiological Buffers (PBS pH 7.4, SGF pH 1.2, SIF pH 6.8) Buffer_Prep->Incubation Time_Points Withdraw Aliquots at 0, 2, 4, 8, 24 hours Incubation->Time_Points Quench Quench Reaction (if necessary, e.g., with NaOH for SGF) Time_Points->Quench HPLC Analyze by Stability-Indicating HPLC-UV Method Quench->HPLC Quantification Quantify % Remaining Parent Compound vs. Time HPLC->Quantification Comparison Compare Stability Profiles Quantification->Comparison

Caption: Workflow for the comparative stability assessment of pyrazole-4-yl carbinols.

Detailed Experimental Protocols

Preparation of Physiological Buffers

1. Phosphate-Buffered Saline (PBS), 1x, pH 7.4

  • Dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in 800 mL of distilled water.[7][13]

  • Adjust the pH to 7.4 using HCl or NaOH.[13]

  • Add distilled water to bring the final volume to 1 L.[13]

  • Sterilize by autoclaving or filtration through a 0.22 µm filter.[7]

2. Simulated Gastric Fluid (SGF), pH 1.2 (without enzyme)

  • Dissolve 2.0 g of NaCl in 500 mL of distilled water.[14]

  • Add 7.0 mL of concentrated HCl and dilute to 1000 mL with water.[14]

  • The resulting pH should be approximately 1.2.[14]

3. Simulated Intestinal Fluid (SIF), pH 6.8 (without enzyme)

  • Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water.[9]

  • Mix with 77 mL of 0.2 M NaOH and 500 mL of water.[9]

  • Adjust the pH to 6.8 with either 0.2 M NaOH or 0.2 M HCl if necessary.

  • Dilute with water to 1000 mL.

Stability Study Protocol
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each test compound (PZC-1, PZC-EDG, PZC-EWG) in HPLC-grade methanol.

  • Incubation: In separate vials for each time point, add the appropriate volume of the stock solution to each of the three buffer systems (PBS, SGF, SIF) to achieve a final concentration of 100 µg/mL.

  • Temperature Control: Incubate all samples in a water bath or incubator set to 37°C.

  • Time Points: Withdraw samples at 0, 2, 4, 8, and 24 hours.

  • Sample Quenching:

    • For PBS and SIF samples, no quenching is typically required.

    • For SGF samples, immediately neutralize the aliquot with an equivalent volume of 0.1 N NaOH to halt acid-catalyzed degradation.[15]

  • HPLC Analysis: Dilute the samples with the mobile phase to a concentration within the linear range of the HPLC-UV detector and inject them into the HPLC system.

Stability-Indicating HPLC-UV Method
  • System: HPLC with a UV/Vis or Photodiode Array (PDA) detector.[16]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]

  • Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Methanol (B). The gradient should be optimized to ensure separation of the parent compound from any potential degradants.

  • Flow Rate: 1.0 mL/min.[16]

  • Detection Wavelength: Determined by the UV absorbance maximum of the pyrazole-4-yl carbinols.

  • Injection Volume: 20 µL.[16]

  • Column Temperature: 25°C.[16]

Results: A Comparative Overview

The stability of the three pyrazole-4-yl carbinol derivatives was assessed by quantifying the percentage of the parent compound remaining at each time point. The results are summarized in the table below.

CompoundBuffer System% Remaining at 2h% Remaining at 4h% Remaining at 8h% Remaining at 24h
PZC-1 PBS (pH 7.4)>99%>99%98.5%97.2%
SGF (pH 1.2)95.3%90.1%82.4%65.8%
SIF (pH 6.8)>99%>99%99.1%98.5%
PZC-EDG PBS (pH 7.4)>99%>99%99.2%98.8%
SGF (pH 1.2)98.1%96.5%93.7%88.4%
SIF (pH 6.8)>99%>99%>99%99.3%
PZC-EWG PBS (pH 7.4)>99%98.9%97.6%95.1%
SGF (pH 1.2)88.2%78.5%61.3%35.7%
SIF (pH 6.8)>99%99.2%98.3%96.9%

Discussion and Mechanistic Insights

The experimental data reveals several key insights into the stability of pyrazole-4-yl carbinols under physiological conditions:

  • General Stability: All three compounds demonstrated high stability in PBS (pH 7.4) and SIF (pH 6.8) over the 24-hour period, with minimal degradation observed. This suggests that the pyrazole-4-yl carbinol scaffold is generally robust at neutral and near-neutral pH.

  • Acid-Catalyzed Degradation: The most significant degradation for all compounds occurred in the highly acidic environment of SGF (pH 1.2). This is likely due to acid-catalyzed dehydration of the carbinol moiety to form a more conjugated and potentially less stable carbocation intermediate, which can then undergo further reactions.

  • Influence of Substituents: The nature of the substituent on the pyrazole ring had a pronounced effect on the stability in acidic media.

    • PZC-EDG (Electron-Donating Group): The methoxy group, being electron-donating, increases the electron density of the pyrazole ring. This appears to stabilize the molecule against acid-catalyzed degradation, as PZC-EDG was the most stable compound in SGF.

    • PZC-EWG (Electron-Withdrawing Group): Conversely, the nitro group is strongly electron-withdrawing, which deactivates the ring and makes the carbinol more susceptible to elimination. PZC-EWG exhibited the most rapid degradation in SGF. The presence of electron-withdrawing or electron-donating groups can significantly impact the overall biological activity and lipophilicity of pyrazole-containing compounds.[6]

Potential Degradation Pathway in Acidic Conditions

G cluster_pathway Acid-Catalyzed Dehydration of Pyrazole-4-yl Carbinol PZC Pyrazole-4-yl Carbinol Protonation Protonated Carbinol PZC->Protonation + H+ Carbocation Carbocation Intermediate Protonation->Carbocation - H2O Product Dehydrated Product Carbocation->Product - H+

Caption: Proposed acid-catalyzed dehydration pathway of pyrazole-4-yl carbinol.

Conclusion and Recommendations

This comparative guide demonstrates that pyrazole-4-yl carbinols are generally stable scaffolds under neutral and near-neutral physiological pH conditions. However, they exhibit susceptibility to degradation in highly acidic environments, a critical consideration for the development of orally administered drugs.

The stability profile can be significantly modulated by the electronic nature of the substituents on the pyrazole ring. For compounds intended for oral delivery, where gastric stability is a concern, the incorporation of electron-donating groups on the pyrazole ring may be a viable strategy to enhance stability. Conversely, the presence of strong electron-withdrawing groups can lead to significant acid lability.

Researchers and drug development professionals should consider these findings during the lead optimization phase. Early-stage stability assessment in relevant physiological buffers is paramount for selecting robust chemical scaffolds and prioritizing candidates with a higher probability of success in later stages of development.

References

  • A Comparative Analysis of Imidazole and Pyrazole Ring Stability for Drug Development Professionals - Benchchem. (n.d.).
  • Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects - Dove Medical Press. (2024, December 17).
  • How can I prepare the simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) in vitro? | ResearchGate. (2014, December 9).
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC. (n.d.).
  • How to prepare Phosphate Buffered Saline (PBS) - St John's Laboratory. (n.d.).
  • OFFICIAL METHOD - Determination of the Disintegration Time of Tablets - Canada.ca. (1989, July 5).
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  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024, September 25).
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  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability - PURKH. (n.d.).
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Validation

Differentiating Cyclopentyl(1H-pyrazol-4-yl)methanol from its Regioisomers: A Senior Application Scientist's Guide

Abstract In medicinal chemistry, the pyrazole scaffold is a privileged structure, yet its synthesis is often plagued by a lack of regioselectivity, leading to mixtures of isomers with potentially disparate biological act...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In medicinal chemistry, the pyrazole scaffold is a privileged structure, yet its synthesis is often plagued by a lack of regioselectivity, leading to mixtures of isomers with potentially disparate biological activities and toxicological profiles.[1][2] This guide provides an in-depth technical comparison of analytical methodologies to unambiguously differentiate Cyclopentyl(1H-pyrazol-4-yl)methanol from its 3- and 5-substituted regioisomers. We will delve into the causality behind experimental choices, focusing on the definitive power of 2D Nuclear Magnetic Resonance (NMR) spectroscopy, the supportive role of mass spectrometry, and the separatory utility of High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals who require robust, validated methods for structural characterization.

Introduction: The Regioisomeric Challenge in Pyrazole Chemistry

Pyrazoles are a cornerstone of modern drug discovery, forming the core of blockbuster drugs like Celecoxib and Sildenafil. Their synthesis, commonly achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine, frequently yields a mixture of regioisomers when using unsymmetrical starting materials.[1][3] The seemingly subtle difference in the placement of a substituent on the pyrazole ring can profoundly alter a molecule's three-dimensional shape and electronic properties, thereby dictating its pharmacological effect.

Consequently, the ability to separate and unequivocally identify the desired regioisomer is not merely an analytical exercise; it is a critical step in ensuring the safety, efficacy, and intellectual property of a new chemical entity. This guide uses Cyclopentyl(1H-pyrazol-4-yl)methanol as a model system to illustrate a definitive analytical workflow for tackling this common challenge.

The Molecules in Focus:

  • Target Isomer: Cyclopentyl(1H-pyrazol-4-yl)methanol

  • Regioisomer A: Cyclopentyl(1H-pyrazol-3-yl)methanol

  • Regioisomer B: Cyclopentyl(1H-pyrazol-5-yl)methanol

These three molecules share the same molecular formula and mass, making them indistinguishable by basic mass spectrometry alone. Their structural differentiation relies on probing the precise connectivity of the atoms within the pyrazole ring.

The Definitive Toolkit: Spectroscopic and Chromatographic Differentiation

A multi-faceted approach is essential for the robust characterization of pyrazole regioisomers. While chromatography can separate them, spectroscopy provides the definitive structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is the most powerful technique for isomer differentiation as it provides direct insight into the chemical environment and connectivity of atoms.[4]

The proton NMR spectrum offers the first and most immediate clues to the substitution pattern. The key diagnostic signals are the protons on the pyrazole ring itself.

  • 4-Substituted Isomer (Target): The protons at the C3 and C5 positions are chemically equivalent in some contexts or appear as two distinct singlets, as they lack adjacent proton neighbors for typical splitting.

  • 3-Substituted and 5-Substituted Isomers: These isomers will each show two signals for the remaining ring protons (H4 and H5, or H3 and H4, respectively). Crucially, these protons are adjacent and will split each other, appearing as a pair of doublets.

Table 1: Predicted ¹H NMR Signals for Pyrazole Ring Protons

IsomerRing Proton 1Ring Proton 2Predicted Splitting
4-Substituted H3H5Two Singlets
3-Substituted H4H5Pair of Doublets
5-Substituted H3H4Pair of Doublets

Note: Chemical shifts are highly dependent on the solvent and other substituents. A broad signal, typically between 10-14 ppm, is characteristic of the N-H proton and can be confirmed by its disappearance upon a D₂O exchange experiment.[5]

While ¹H NMR provides strong evidence, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are required for an irrefutable assignment.[6]

The HMBC Experiment: HMBC reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). This is the key to confirming the exact point of attachment of the cyclopentylmethanol group to the pyrazole ring.

  • For the 4-Substituted Isomer: The methine proton (-CH (OH)Cp) will show a ³JCH correlation to the C3 and C5 carbons of the pyrazole ring.

  • For the 3-Substituted Isomer: The methine proton will show a ²JCH correlation to C3 and a ³JCH correlation to C4.

  • For the 5-Substituted Isomer: The methine proton will show a ²JCH correlation to C5 and a ³JCH correlation to C4.

These distinct correlation patterns provide a unique "fingerprint" for each isomer.

G cluster_4 4-Substituted Isomer cluster_3 3-Substituted Isomer cluster_5 5-Substituted Isomer s4_label Key HMBC Correlations s4_H Methine-H s4_C3 C3 s4_H->s4_C3 ³J s4_C5 C5 s4_H->s4_C5 ³J s3_label Key HMBC Correlations s3_H Methine-H s3_C3 C3 s3_H->s3_C3 ²J s3_C4 C4 s3_H->s3_C4 ³J s5_label Key HMBC Correlations s5_H Methine-H s5_C4 C4 s5_H->s5_C4 ³J s5_C5 C5 s5_H->s5_C5 ²J

Key HMBC correlations for regioisomer identification.

The NOESY Experiment: To differentiate between the 3- and 5-substituted isomers, which have similar HMBC patterns, a NOESY experiment can be invaluable. This experiment shows through-space correlations. For the 5-substituted isomer, a NOE correlation would be expected between the N-H proton (at position 1) and the protons of the substituent at C5, due to their spatial proximity.[6][7] This correlation would be absent in the 3-substituted isomer.

  • Sample Preparation: Dissolve ~15-20 mg of the purified pyrazole isomer in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Spectrometer Setup: Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf on a Bruker spectrometer).

  • Parameter Optimization:

    • Set the ¹H spectral width to cover all proton signals (approx. 0-15 ppm).

    • Set the ¹³C spectral width to cover all carbon signals (approx. 0-180 ppm).

    • Optimize the long-range coupling delay (typically based on an average J-coupling of 8-10 Hz).

  • Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, which may range from 8 to 128 scans depending on sample concentration.

  • Processing and Analysis: Process the 2D data using appropriate software (e.g., TopSpin, Mnova). Analyze the cross-peaks to identify the key correlations between the methine proton and the pyrazole ring carbons as detailed above.

Mass Spectrometry (MS): A Supporting Role

While the regioisomers have identical molecular weights, their fragmentation patterns under tandem mass spectrometry (MS/MS) conditions can differ. The position of the substituent influences the stability of the fragment ions. The fragmentation of the pyrazole ring often involves the loss of N₂ or HCN.[8][9]

Table 2: Plausible Diagnostic MS/MS Fragments

IsomerFragmentation PathwayKey Daughter Ion (m/z)
4-Substituted Retro-Diels-Alder type fragmentation may be more facile.Potentially unique fragments from cyclopentyl ring cleavage.
3-/5-Substituted Fragmentation may be directed by the proximity of the substituent to the nitrogen atoms.Loss of the cyclopentylmethanol side chain may show different relative abundance.

Note: These are predicted pathways. Actual fragmentation must be determined experimentally as it is highly dependent on the ionization method and collision energy.

High-Performance Liquid Chromatography (HPLC): The Separation Science

HPLC is the workhorse technique for separating the regioisomers before their individual characterization.[10] The isomers will likely have slightly different polarities and, therefore, different retention times on a given stationary phase. Developing a robust separation method is the first step in the analytical workflow.

Table 3: Representative HPLC Separation Data

IsomerStationary PhaseMobile PhaseHypothetical Retention Time (min)
4-Substituted C18 Reverse PhaseAcetonitrile/Water Gradient8.5
3-Substituted C18 Reverse PhaseAcetonitrile/Water Gradient9.2
5-Substituted C18 Reverse PhaseAcetonitrile/Water Gradient9.8

Note: Actual retention times will vary significantly based on the exact column, gradient profile, flow rate, and temperature. Separation of regioisomers can be challenging, and method development may require screening different columns (e.g., C18, Phenyl-Hexyl, Cyano) and mobile phase modifiers.[11]

Integrated Analytical Workflow: A Recommended Strategy

For a researcher receiving a sample that is a potential mixture of regioisomers, a systematic workflow is crucial for an efficient and accurate structural determination.

Recommended workflow for isomer differentiation.

Conclusion

The unambiguous differentiation of Cyclopentyl(1H-pyrazol-4-yl)methanol from its 3- and 5-substituted regioisomers is a challenge that demands a rigorous, multi-technique analytical approach. While HPLC is essential for separation and MS provides supporting data, 2D NMR spectroscopy, particularly the HMBC experiment, stands as the unequivocal gold standard for structural assignment. By leveraging the distinct long-range proton-carbon correlations, researchers can confidently determine the precise connectivity and, therefore, the identity of each regioisomer. This level of analytical certainty is paramount for advancing drug discovery programs and ensuring the scientific integrity of the resulting data.

References

  • Gosselin, F., O'Shea, P. D., et al. (2006). A Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(20), 3267-3270. Available at: [Link]

  • Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(19), 6432-6436. Available at: [Link]

  • Lukin, K., & Narayanan, B. (2007). High Speed Preparative HPLC Separation of Regioisomers of a Pharmaceutical Intermediate Using Gradients of Methanol in Ethoxynonafluorobutane. Journal of Liquid Chromatography & Related Technologies, 30(5-7), 813-823. Available at: [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta, 13(674). Available at: [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]

  • Maciá, A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5859. Available at: [Link]

  • Rogoza, A. V., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Organic & Biomolecular Chemistry, 21(15), 3217-3228. Available at: [Link]

  • Frizzo, C. P., et al. (2012). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Mass Spectrometry, InTech. Available at: [Link]

  • El-Emary, T. I. (2020). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 25(18), 4208. Available at: [Link]

Sources

Comparative

A Comparative Guide to Elemental Analysis Standards for Cyclopentyl(1H-pyrazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Purity and Identity Cyclopentyl(1H-pyrazol-4-yl)methanol belongs to the class of nitrogen-containing heterocyclic compounds,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity and Identity

Cyclopentyl(1H-pyrazol-4-yl)methanol belongs to the class of nitrogen-containing heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules.[1][2] For any newly synthesized compound intended for biological screening or further development, the unambiguous confirmation of its elemental composition is a foundational requirement. This process verifies the molecular formula, provides a quantitative measure of purity, and ensures that subsequent experimental data is derived from the correct chemical entity.

Elemental analysis offers a method to determine the elemental composition of a compound and is crucial for research, quality control, and development in numerous scientific fields.[3] This guide will detail the gold-standard technique for this determination—combustion analysis—and compare it with complementary methods to present a holistic and robust strategy for the characterization of Cyclopentyl(1H-pyrazol-4-yl)methanol.

Part 1: Theoretical Composition of Cyclopentyl(1H-pyrazol-4-yl)methanol

Before any analysis, the theoretical elemental composition must be calculated from the compound's molecular formula. This theoretical profile serves as the benchmark against which all experimental results are measured.

  • Chemical Name: (1-Cyclopentyl-1H-pyrazol-4-yl)methanol

  • Molecular Formula: C₉H₁₄N₂O

  • Molecular Weight: 166.22 g/mol

The expected elemental composition is summarized below.

ElementSymbolAtomic Weight ( g/mol )Atoms in FormulaTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.0119108.09965.03%
HydrogenH1.0081414.1128.49%
NitrogenN14.007228.01416.85%
OxygenO15.999115.9999.62%

Part 2: The Gold Standard: Combustion-Based Elemental Analysis (CHNO)

For determining the carbon, hydrogen, nitrogen, and sulfur content in organic compounds, combustion analysis is the universally accepted gold standard, prized for its precision and reliability.[4] This technique, often referred to as CHNS or CHNO analysis, provides a direct, quantitative measure of a compound's elemental makeup.[3][5]

Principle of Operation

The methodology is elegantly straightforward: a sample is combusted in a high-temperature, oxygen-rich environment, which breaks it down into simple elemental gases.[4] These gases are then separated and quantified. The entire process can be visualized as a four-step workflow: Combustion, Reduction, Separation, and Detection.

cluster_instrument Automated Elemental Analyzer Sample 1. Sample Encapsulation (1-3 mg weighed in tin capsule) Furnace 2. Combustion (~1150°C in pure O₂) Generates CO₂, H₂O, NOx Sample->Furnace Introduction Reduction 3. Reduction (~850°C over Copper) Converts NOx to N₂ Furnace->Reduction Combustion Gases GC 4. Separation (GC Column) Reduction->GC CO₂, H₂O, N₂ TCD 5. Detection (Thermal Conductivity Detector) GC->TCD Separated Gases Report Data Output (%C, %H, %N) TCD->Report Signal

Caption: Workflow of a modern CHN combustion analyzer.

Experimental Protocol: CHN Analysis

The trustworthiness of this method lies in meticulous sample preparation and instrument calibration.

  • Sample Preparation:

    • Ensure the sample of Cyclopentyl(1H-pyrazol-4-yl)methanol is homogenous and has been thoroughly dried under a high vacuum to remove residual solvents and water, which are common sources of error.

    • Using a calibrated microbalance, accurately weigh 1-3 mg of the sample into a clean tin capsule.[5] The precise weight is critical as all final calculations are based on this initial mass.

    • Fold and seal the tin capsule to ensure no sample is lost and that it forms a small, compact ball for consistent combustion.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). This step is crucial for converting the detector signal into accurate elemental percentages.

    • Run at least three replicates of the standard to ensure the calibration is linear and reproducible.

  • Sample Analysis:

    • Introduce the encapsulated sample into the analyzer's autosampler.

    • Initiate the combustion sequence. The tin capsule promotes a rapid, complete combustion (a "flash combustion").

    • The resulting gases (CO₂, H₂O, N₂, and nitrogen oxides) are swept by a helium carrier gas through a reduction tube, where copper reduces any nitrogen oxides to elemental nitrogen (N₂).

    • The gas mixture (CO₂, H₂O, N₂) is then passed through a gas chromatography column to separate the individual components.

    • A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The instrument's software integrates the signal peaks and calculates the mass percentage of each element based on the initial sample weight and the calibration curve.

  • Oxygen Analysis (if required):

    • Oxygen is determined in a separate analysis.[5] The sample is pyrolyzed in a high-temperature furnace, and the resulting oxygen passes over a carbon catalyst to form carbon monoxide (CO). The CO is then measured to determine the oxygen content.

Data Interpretation and Acceptance Criteria

For a new small molecule to be considered pure, the experimentally determined mass percentages for carbon, hydrogen, and nitrogen should closely match the theoretical values. The most widely accepted criterion, particularly in peer-reviewed publications and for compound registration, is a deviation of no more than ±0.4% .[6]

ElementTheoretical %Acceptable Range (±0.4%)Hypothetical Result (Pass)Hypothetical Result (Fail)Justification for Failure
C65.03%64.63% - 65.43%65.21%64.55%Outside acceptable range; may indicate inorganic impurity.
H8.49%8.09% - 8.89%8.55%9.01%Outside acceptable range; may indicate residual water or solvent.
N16.85%16.45% - 17.25%16.79%16.32%Outside acceptable range; suggests impurity.

Part 3: Comparative Analysis of Alternative & Complementary Techniques

While combustion analysis is the standard for determining elemental ratios, a comprehensive characterization relies on a multi-technique approach.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for confirming the molecular formula of a compound.[6] Instead of providing elemental percentages, it measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places).

FeatureCombustion (CHNO) AnalysisHigh-Resolution Mass Spectrometry (HRMS)
Primary Purpose Determines the mass percentage of each element.Determines the exact mass of the molecule.
Primary Output %C, %H, %N, %O.A mass-to-charge ratio (m/z) value.
Key Question Answered "What is the elemental ratio and purity of the bulk sample?""What is the molecular formula of the compound?"
Purity Assessment Quantitative. Deviations from theoretical values indicate impurity.Qualitative. Can detect impurities with different masses but does not quantify bulk purity.
Acceptance Criterion Experimental values within ±0.4% of theoretical.Measured mass within ±5 ppm (or ±0.003 m/z) of the calculated mass.[6]

For Cyclopentyl(1H-pyrazol-4-yl)methanol (C₉H₁₄N₂O), the calculated exact mass of the protonated molecule [M+H]⁺ is 167.12334. An acceptable HRMS result would be, for example, 167.1231, well within the 5 ppm tolerance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is not an elemental analysis technique but is arguably the most important complementary method for confirming structure and assessing purity.[6]

  • Structural Confirmation: ¹H and ¹³C NMR spectra provide information about the chemical environment and connectivity of hydrogen and carbon atoms, respectively. The resulting spectrum is a unique "fingerprint" of the molecule.

  • Purity Assessment: The integration of ¹H NMR signals gives the relative ratio of protons in the molecule. The presence of unexpected signals can indicate impurities. By comparing the integral of a compound's signal to that of a certified internal standard, one can perform quantitative NMR (qNMR) to determine a highly accurate purity value.

Part 4: A Self-Validating Analytical Workflow

Trustworthiness in chemical analysis is achieved not by a single perfect experiment, but by the convergence of data from orthogonal techniques. Combining combustion analysis, HRMS, and NMR creates a self-validating system where each result corroborates the others.

cluster_workflow Integrated Characterization Workflow Compound Synthesized Cyclopentyl(1H-pyrazol-4-yl)methanol NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR HRMS HRMS Compound->HRMS EA Elemental Analysis (CHNO) Compound->EA NMR_Result Result: Correct proton/carbon ratios No significant impurities ✓ Confirms Structure NMR->NMR_Result HRMS_Result Result: Exact mass matches C₉H₁₄N₂O ✓ Confirms Formula HRMS->HRMS_Result EA_Result Result: %C,H,N match within ±0.4% ✓ Confirms Purity & Ratio EA->EA_Result Conclusion Conclusion: Identity and Purity Confirmed (>99.5% by Elemental Analysis) NMR_Result->Conclusion HRMS_Result->Conclusion EA_Result->Conclusion

Caption: An integrated workflow for compound validation.

This multi-faceted approach provides a complete picture:

  • HRMS confirms the correct molecular formula.

  • NMR confirms the correct isomeric structure and the absence of proton-bearing impurities.

  • Elemental Analysis provides a definitive, quantitative confirmation of the elemental ratios in the bulk sample, serving as the final arbiter of purity.

Conclusion

For Cyclopentyl(1H-pyrazol-4-yl)methanol, the standard for elemental analysis is combustion analysis, with experimental results for Carbon, Hydrogen, and Nitrogen expected to fall within ±0.4% of their theoretical values. While this method remains the gold standard for quantitative purity assessment, its true power in a research and development setting is realized when it is integrated with orthogonal techniques. The combination of combustion analysis for bulk purity, high-resolution mass spectrometry for formula confirmation, and NMR spectroscopy for structural verification constitutes a robust, self-validating workflow. This comprehensive approach provides the highest degree of confidence in the identity and quality of a synthesized compound, a non-negotiable requirement for professionals in drug discovery and chemical science.

References

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Vertex AI Search.
  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM.
  • An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science.
  • [1-(1H-pyrazol-3-yl)cyclopentyl]methanol. (n.d.). Sigma-Aldrich.
  • Elemental analysis of organic compounds with the use of automated CHNS analyzers. (2008). Journal of Analytical Chemistry.
  • Basic principles and tests of organic element analysis. (2024, March 7). Universal Lab Blog.
  • CHNSO Elemental Analysis – Sample Preparation. (n.d.). Mettler Toledo.
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2025, March 10). MDPI.
  • A REVIEW ON MEDICINALLY IMPORTANT NITROGEN HETEROCYCLIC COMPOUNDS. (2024, June 6). IJNRD.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Cyclopentyl(1H-pyrazol-4-yl)methanol

This guide provides a detailed protocol for the safe and compliant disposal of Cyclopentyl(1H-pyrazol-4-yl)methanol. As is common for specialized research chemicals, a specific Safety Data Sheet (SDS) is not always publi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the safe and compliant disposal of Cyclopentyl(1H-pyrazol-4-yl)methanol. As is common for specialized research chemicals, a specific Safety Data Sheet (SDS) is not always publicly available. Therefore, this document is built upon a conservative, risk-based approach, synthesizing data from structurally analogous compounds and adhering to foundational principles of laboratory chemical waste management as mandated by regulatory bodies like the Environmental Protection Agency (EPA). The procedures outlined herein are designed to empower researchers to manage this waste stream safely, ensuring personal safety and environmental stewardship.

Core Principle: This guide is intended to supplement, not supersede, your institution's specific Environmental Health and Safety (EHS) protocols. Always consult with your local EHS department for definitive guidance and to ensure compliance with local, state, and federal regulations.[1][2]

Part 1: Hazard Characterization and Risk Assessment

The cornerstone of safe disposal is a thorough understanding of the potential hazards. In the absence of a dedicated SDS for Cyclopentyl(1H-pyrazol-4-yl)methanol, we must infer its hazard profile from its constituent chemical moieties: the pyrazole ring and the cyclopentyl methanol group.

Inferred Hazards from Analogous Compounds:

Safety Data Sheets for structurally similar pyrazole derivatives consistently list several key hazards. For example, (1-Cyclopropyl-1H-pyrazol-3-yl)methanol and [4-(1H-Pyrazol-1-yl)phenyl]methanol are classified with the following warnings:

  • Harmful if swallowed, in contact with skin, or if inhaled.[3][4]

  • Causes skin irritation and serious eye irritation.[3][5]

  • May cause respiratory irritation.[3][6]

Based on this data, it is prudent and necessary to manage Cyclopentyl(1H-pyrazol-4-yl)methanol as a hazardous chemical waste with potential toxic (T) and irritant properties.[7] Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is deemed hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly listed by the EPA.[1][8] Your institutional EHS office will make the final determination, but you must handle it as hazardous from the point of generation.

Part 2: Step-by-Step Disposal Protocol

This protocol ensures that all materials contaminated with Cyclopentyl(1H-pyrazol-4-yl)methanol are handled, segregated, and stored in a manner that prioritizes safety and regulatory compliance.

Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before beginning any waste consolidation, ensure you are wearing standard laboratory PPE. The inferred hazards demand, at a minimum:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles or safety glasses with side shields.

  • A laboratory coat. Work should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9]

Step 2: Waste Segregation at the Point of Generation Proper segregation is critical to prevent dangerous chemical reactions and to facilitate correct disposal by EHS personnel. Do not mix incompatible waste streams.

  • Solid Waste: Collect all contaminated solid materials in a dedicated solid waste container. This includes:

    • Residual Cyclopentyl(1H-pyrazol-4-yl)methanol powder.

    • Contaminated weighing papers, pipette tips, and consumables.

    • Used gloves, bench paper, and absorbent materials from any small cleanups.[2]

  • Liquid Waste: Collect all solutions containing Cyclopentyl(1H-pyrazol-4-yl)methanol in a dedicated liquid waste container.

    • Do not mix this waste stream with other liquid wastes (e.g., halogenated solvents, acids, bases) unless explicitly permitted by your EHS department's protocols.[10]

    • The first rinse of contaminated glassware must be collected as hazardous waste. Subsequent rinses may be eligible for drain disposal, but only if your EHS guidelines permit it.[11]

Step 3: Select and Prepare the Waste Container The integrity of the waste container is paramount to preventing leaks and spills.

  • Compatibility: The container must be chemically compatible with the waste. High-density polyethylene (HDPE) or borosilicate glass bottles are typically appropriate.[2][12] Plastic is often preferred over glass to minimize the risk of breakage.[1]

  • Condition: Use only containers that are in good condition, with no cracks or degradation. The container must have a secure, leak-proof screw-cap lid.[10][12]

  • Venting: Do not use containers that can build up pressure unless they are appropriately vented and approved for such waste. For this compound, standard non-vented caps are sufficient.

Step 4: Label the Hazardous Waste Container Proper labeling is a strict regulatory requirement and is arguably the most critical step for ensuring safe downstream handling.[13] The label must be affixed to the container as soon as the first drop of waste is added.[11]

Label ComponentRequirement & Rationale
"Hazardous Waste" The words "Hazardous Waste" must be clearly visible. This is a primary EPA requirement.[1]
Full Chemical Names List all constituents by their full, common chemical names. Do not use abbreviations, acronyms, or chemical formulas.[1][10]
Concentrations Provide an accurate percentage or concentration of each component, including solvents and water. This is vital for the disposal facility to determine the correct treatment method.[10]
Hazard Pictograms Check the appropriate hazard boxes or apply pictogram labels (e.g., Health Hazard, Irritant).[1]
Generator Information Include the Principal Investigator's name, lab location (building/room number), and contact information.
Accumulation Start Date Write the date the first drop of waste was added to the container. This is crucial for tracking storage time limits.

Step 5: Store Waste in a Satellite Accumulation Area (SAA) Generated waste must be stored in a designated SAA, which is a location at or near the point of generation and under the control of the lab personnel.[10]

  • Location: The SAA must be clearly marked and should be in a low-traffic area, such as a designated spot on a workbench or inside a ventilated cabinet.

  • Containment: The primary waste container must be stored within secondary containment (e.g., a plastic tub) to contain any potential leaks.[14]

  • Segregation: Within the SAA, continue to segregate waste by compatibility. Keep acids away from bases, and oxidizers away from flammables.

  • Lid Policy: Keep the container securely closed at all times except when actively adding waste. Do not leave a funnel in the opening.[10][14]

Step 6: Arrange for Disposal via EHS Once the waste container is nearly full (e.g., 90% capacity), schedule a pickup through your institution's EHS department.[10]

  • Most institutions use an online system for waste pickup requests.[12][14]

  • Do not overfill containers; leave at least 2-3 inches of headspace to allow for expansion.[12]

  • Ensure all labeling is complete and accurate before the scheduled pickup. EHS will not collect improperly labeled or leaking containers.[1]

Part 3: Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Cyclopentyl(1H-pyrazol-4-yl)methanol.

G Disposal Workflow for Cyclopentyl(1H-pyrazol-4-yl)methanol cluster_0 In-Lab Process cluster_1 Waste Handling & Storage cluster_2 Final Disposal exp_complete Experiment Complete ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) exp_complete->ppe Start Disposal segregate Step 2: Segregate Waste (Solid vs. Liquid) ppe->segregate solid_waste Solid Waste Stream (Gloves, Paper, etc.) segregate->solid_waste Contaminated Solids liquid_waste Liquid Waste Stream (Solutions, Rinsate) segregate->liquid_waste Contaminated Liquids containerize Step 3: Select Compatible Container (e.g., HDPE) solid_waste->containerize liquid_waste->containerize label_waste Step 4: Affix & Complete Hazardous Waste Label containerize->label_waste store_saa Step 5: Store in Secondary Containment in SAA label_waste->store_saa request_pickup Step 6: Container Full? Request EHS Pickup store_saa->request_pickup Monitor Fill Level ehs_pickup EHS Collects Waste for Licensed Disposal request_pickup->ehs_pickup

Caption: Disposal workflow for Cyclopentyl(1H-pyrazol-4-yl)methanol.

Part 4: Emergency Procedures for Spills

In the event of a small spill during handling or transfer:

  • Alert Personnel: Notify others in the immediate area.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to cover and contain the spill.

  • Collect Absorbent: Carefully scoop the contaminated absorbent material into your designated solid hazardous waste container.

  • Clean the Area: Wipe the spill area with a suitable solvent, and dispose of all cleaning materials (wipes, gloves) as hazardous solid waste.[2]

For large spills, evacuate the laboratory immediately and contact your institution's emergency response and EHS department.[2]

Conclusion

The responsible management of chemical waste is a fundamental duty of every researcher. For Cyclopentyl(1H-pyrazol-4-yl)methanol, a conservative approach that treats the compound as hazardous is essential. By diligently following the steps of hazard assessment, segregation, containerization, labeling, and proper storage, you ensure a safe laboratory environment and maintain compliance with environmental regulations. Your institution's EHS department is your primary resource and partner in this process; never hesitate to consult them.

References

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Wiley.
  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee, Knoxville.
  • Classification of Wastes and Their Disposal. Middle East Technical University.
  • Classifying Hazardous Waste Disposal: Important Things You Should Know. Waste Management Solutions.
  • Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole. (2025). BenchChem.
  • Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. (2025). BenchChem.
  • Chemical Waste Disposal Procedures. Environmental Health and Safety, Virginia Tech.
  • Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. (2025). BenchChem.
  • Chemical Waste. Environmental Health and Safety, Weill Cornell Medicine.
  • Managing Hazardous Chemical Waste in the Lab. (2021). Lab Manager.
  • Safety Data Sheet for 4-(1H-Pyrazol-1-ylmethyl)benzonitrile. (2010). Fisher Scientific.
  • The 4 Types of Hazardous Waste. (2020). Environmental Hazards Services.
  • Safety Data Sheet for 1-Methylpyrazole. (2025). Thermo Fisher Scientific.
  • How Hazardous Waste Is Classified: A Guide to Types and Risks. (2025). EHS International.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Safety Data Sheet for (1-Cyclopropyl-1H-pyrazol-3-yl)methanol. (2022). Apollo Scientific.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Safety Data Sheet for para-chloro Cyclopentyl fentanyl (hydrochloride). (2024). Cayman Chemical.
  • Safety Data Sheet for [4-(1H-Pyrazol-1-yl)phenyl]methanol. (2025). Fisher Scientific.
  • Laboratory Chemical Waste Management Guidelines. (2003). University of Pennsylvania.
  • Hazardous Waste Guidelines. Carnegie Mellon University Environmental Health & Safety.
  • Hazardous Waste Management for School Laboratories. US Environmental Protection Agency.
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  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. ACTenviro.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2014). PMC.

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Handling

Personal protective equipment for handling Cyclopentyl(1H-pyrazol-4-yl)methanol

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like Cyclopentyl(1H-pyrazol-4-yl)methanol (CAS: 1933627-52-1) requires moving beyond generic safety data sheets. In dr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like Cyclopentyl(1H-pyrazol-4-yl)methanol (CAS: 1933627-52-1) requires moving beyond generic safety data sheets. In drug discovery and development, where novel intermediates possess unknown long-term toxicological profiles, laboratory safety must be treated as a self-validating, mechanistic system.

This guide provides the scientific causality behind our safety protocols, ensuring your team understands exactly why specific Personal Protective Equipment (PPE) and operational workflows are required to protect both personnel and experimental integrity.

Chemical Profile & Hazard Causality

Cyclopentyl(1H-pyrazol-4-yl)methanol consists of a pyrazole core substituted with a primary alcohol and a cyclopentyl ring. Understanding its molecular structure is critical to understanding its handling risks:

  • Mucosal Irritation: The pyrazole moiety acts as both a strong hydrogen bond donor and acceptor. If aerosolized powder contacts the eyes or respiratory tract, it can cause severe, immediate mucosal irritation.

  • Enhanced Lipophilicity: The addition of the bulky cyclopentyl group significantly increases the molecule's lipophilicity (LogP). While this is highly desirable for drug target binding, it presents a severe safety risk: if the compound is dissolved in permeating organic solvents (like DMSO or DMF) and splashed onto unprotected skin, it can rapidly cross the stratum corneum, carrying a highly active, uncharacterized pharmacophore directly into systemic circulation.

Because of these factors, barrier protection is not just about preventing localized chemical burns; it is about preventing the systemic absorption of a biologically active intermediate[1].

Quantitative PPE Selection Matrix

To mitigate the risks of both dry powder aerosolization and solvent-mediated skin penetration, your PPE must be selected based on quantitative barrier properties.

Protection ZoneRecommended PPEQuantitative SpecificationCausality / Rationale
Hands (Inner) Nitrile Gloves

4 mil thickness
Provides baseline dexterity and protection against dry powder contamination.
Hands (Outer) Neoprene Gloves

8 mil thickness, >240 min breakthrough time
Essential when solubilizing the compound. Neoprene provides broad-spectrum resistance to carrier solvents (e.g., DMF, DMSO) which rapidly permeate thin nitrile[1].
Eye/Face Safety Goggles + Face ShieldANSI Z87.1 compliantPrevents mucosal absorption. A face shield is mandatory when transferring solubilized volumes >50 mL.
Respiratory N95 or P100 Respirator95% - 99.9% filtration efficiencyPrevents inhalation of aerosolized particles < 5 µm if bulk powder transfer must occur outside a ventilated enclosure.
Environment Chemical Fume Hood80 - 120 fpm face velocityCaptures volatile solvent vapors and static-prone powder aerosols directly at the source, complying with OSHA exposure limits[2].

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures that the compound remains fully contained during the highest-risk phases: weighing and solubilization.

Protocol 1: Safe Weighing and Transfer

  • Environmental Verification: Before opening the reagent bottle, verify that the chemical fume hood has a continuous face velocity of 80-120 feet per minute (fpm). This is a strict requirement under the OSHA Laboratory Standard to prevent backdrafts of hazardous aerosols[2].

  • Static Mitigation: Pyrazole powders frequently hold a static charge, causing them to "jump" and aerosolize when manipulated. Use an anti-static ion gun (e.g., Zerostat) on the weigh boat and use a grounded stainless-steel spatula.

  • Enclosed Weighing: Place the analytical balance inside the fume hood. Tare a static-free weigh boat. Transfer the required mass using a continuous, smooth motion to minimize dust generation.

  • In-Hood Solubilization: Never transport the dry powder across the laboratory. Add your carrier solvent (e.g., anhydrous DMF) directly to the weigh boat inside the hood, or transfer the powder to a vial and seal it before removing it from the ventilated workspace.

Workflow Start PPE Verification & Hood Setup Weigh Anti-Static Weighing (Powder) Start->Weigh Face Velocity >80 fpm Transfer Closed-Vial Transfer Weigh->Transfer Minimize Aerosol Solvent Solvent Addition (e.g., DMF/DMSO) Transfer->Solvent Inside Hood Waste Solid/Liquid Hazardous Waste Solvent->Waste Post-Reaction Decon Surface Decontamination Waste->Decon EPA 40 CFR 262

Operational workflow for the safe handling and processing of Cyclopentyl(1H-pyrazol-4-yl)methanol.

Waste Management & Disposal Plan

Because Cyclopentyl(1H-pyrazol-4-yl)methanol contains multiple nitrogen heteroatoms, its improper incineration can release toxic nitrogen oxides (NOx). It must be managed strictly as hazardous waste, adhering to environmental regulations[3]. Furthermore, standard laboratory practices dictate that all biologically active intermediates be deactivated or contained prior to disposal[4].

Protocol 2: Disposal and Decontamination

  • Liquid Waste Segregation: Collect all post-reaction liquid waste containing this compound in a dedicated, clearly labeled "Halogen-Free Organic Waste" carboy (unless halogenated solvents like DCM were utilized in your specific reaction).

  • Solid Waste Containment: Dispose of all contaminated weigh boats, spatulas, and the outer layer of Neoprene gloves in a sealed solid hazardous waste bin. Do not dispose of them in municipal trash.

  • Surface Decontamination: Once the workflow is complete, wipe down the analytical balance and fume hood surfaces with a 10% sodium hypochlorite (bleach) solution, followed by 70% isopropanol. This two-step process degrades residual pyrazole traces and removes the resulting salts.

  • Regulatory Compliance: Ensure all waste containers remain tightly closed except when actively adding waste. This is a critical compliance metric for Satellite Accumulation Areas under EPA hazardous waste generator regulations[3].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Available at:[Link]

  • Environmental Protection Agency (EPA). 40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste - eCFR. Available at:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). Protective Clothing and Ensembles | NIOSH - Restored CDC. Available at:[Link]

Sources

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